molecular formula C21H22O2 B12785723 Endiandric acid A CAS No. 74591-03-0

Endiandric acid A

Cat. No.: B12785723
CAS No.: 74591-03-0
M. Wt: 306.4 g/mol
InChI Key: NCJMIMSYHAESBZ-ISPFPGQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endiandric Acid A is a structurally complex, tetracyclic natural product isolated from plants of the genera Endiandra and Beilschmiedia within the Lauraceae family . It is renowned for its unique biosynthesis, which is proposed to occur through a remarkable biomimetic cascade involving sequential 8π-conrotatory and 6π-disrotatory electrocyclizations, culminating in an intramolecular Diels-Alder (IMDA) reaction . This non-enzymatic process results in the formation of its intricate ring system with multiple stereogenic centers, and consequently, the compound is typically isolated as a racemic mixture . This fascinating biosynthetic pathway has established this compound as a classic and inspiring subject in the field of natural product synthesis, driving the development of innovative and unified synthetic strategies . The compound serves as a valuable chemical tool for studying pericyclic reactions in nature and as a lead structure in the search for new bioactive agents. Researchers value this compound for its potential antibacterial properties against various bacterial strains . Its well-characterized framework also makes it a useful reference standard in phytochemistry and metabolomics studies for the identification and characterization of related secondary metabolites in plant extracts. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74591-03-0

Molecular Formula

C21H22O2

Molecular Weight

306.4 g/mol

IUPAC Name

2-[(1S,2S,3R,6R,7R,10S,11S,12S)-7-phenyl-2-tetracyclo[8.2.1.03,12.06,11]trideca-4,8-dienyl]acetic acid

InChI

InChI=1S/C21H22O2/c22-19(23)11-17-16-9-8-15-14(12-4-2-1-3-5-12)7-6-13-10-18(17)21(16)20(13)15/h1-9,13-18,20-21H,10-11H2,(H,22,23)/t13-,14+,15+,16-,17-,18+,20-,21-/m1/s1

InChI Key

NCJMIMSYHAESBZ-ISPFPGQYSA-N

Isomeric SMILES

C1[C@H]2C=C[C@H]([C@H]3[C@@H]2[C@H]4[C@@H]1[C@@H]([C@H]4C=C3)CC(=O)O)C5=CC=CC=C5

Canonical SMILES

C1C2C=CC(C3C2C4C1C(C4C=C3)CC(=O)O)C5=CC=CC=C5

Origin of Product

United States

Foundational & Exploratory

The Discovery and Isolation of Endiandric Acid A from Endiandra introrsa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endiandric acid A, a structurally complex tetracyclic natural product, was first isolated from the Australian plant Endiandra introrsa. Its discovery in the early 1980s presented a significant puzzle in natural product chemistry due to its intricate architecture and the fact that it occurs naturally as a racemic mixture.[1] This finding led to the proposal of a fascinating biosynthetic pathway involving a cascade of non-enzymatic electrocyclic reactions. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound, complete with detailed experimental protocols, comprehensive spectroscopic data, and visualizations of the key processes involved. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound belongs to a class of polycyclic compounds isolated from the leaves of the "Dorrigo Plum" tree, Endiandra introrsa, which is found in the rainforests of Australia.[1] The unique molecular structure of this compound, featuring a tetracyclic core and multiple stereocenters, coupled with its natural occurrence as a racemic mixture, suggested a unique biogenesis. D. St. C. Black and his team, the original discoverers, hypothesized that these compounds are not formed through enzymatic processes, but rather through a spontaneous cascade of pericyclic reactions from an achiral polyunsaturated precursor.[1] This "endiandric acid cascade" theory has since become a classic example of biomimetic synthesis.

Discovery and Isolation

The initial isolation of this compound was reported by Bandaranayake, Banfield, and Black. The compound was extracted from the dried leaves and leaf stems of Endiandra introrsa.

Experimental Protocol: Extraction and Isolation

The following protocol is based on the original literature describing the isolation of this compound.

Plant Material:

  • Dried and powdered leaves and leaf stems of Endiandra introrsa.

Extraction:

  • The dried plant material is exhaustively extracted with light petroleum (boiling point 60-80 °C) at room temperature.

  • The resulting crude extract is concentrated under reduced pressure to yield a viscous oily residue.

Chromatographic Purification:

  • The crude extract is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvent mixtures, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of hexane (B92381) and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Fractions containing the desired compound are combined and the solvent is evaporated.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous methanol, to yield pure, crystalline this compound.

The reported yield of this compound from the dried plant material is approximately 0.45%.

Structural Elucidation

The determination of the complex structure of this compound was a significant scientific achievement, relying on a combination of spectroscopic techniques and ultimately confirmed by X-ray crystallography.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Physical and General Spectroscopic Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₂O₂
Molecular Weight306.40 g/mol
Melting Point147-149 °C
pKa5.0-5.1
AppearanceColorless crystals

Table 2: UV-Vis Spectroscopic Data of this compound

Solventλmax (nm)
Ethanol225, 283, 291

Table 3: Mass Spectrometry Data of this compound

m/zFragmentation
306[M]⁺ (Molecular Ion)
228[M - C₆H₆]⁺ (Loss of benzene)
246[M - CH₃COOH]⁺ (Loss of acetic acid)

Table 4: ¹H and ¹³C NMR Spectroscopic Data of this compound

Biosynthesis and Experimental Workflows

The proposed biosynthetic pathway for this compound is a cornerstone of its chemical significance. This non-enzymatic cascade of reactions provides a compelling explanation for its natural occurrence as a racemate.

The Endiandric Acid Cascade

The biosynthesis is hypothesized to begin with an achiral, linear polyunsaturated precursor. This precursor undergoes a series of thermally allowed, pericyclic reactions to generate the complex tetracyclic core of this compound. The key steps are an 8π conrotatory electrocyclization followed by a 6π disrotatory electrocyclization, and finally an intramolecular Diels-Alder reaction.

Biosynthetic_Pathway precursor Achiral Polyunsaturated Precursor intermediate1 Bicyclic Intermediate (via 8π electrocyclization) precursor->intermediate1 Conrotatory Electrocyclization intermediate2 Tricyclic Intermediate (via 6π electrocyclization) intermediate1->intermediate2 Disrotatory Electrocyclization endiandric_a This compound (via intramolecular Diels-Alder) intermediate2->endiandric_a [4+2] Cycloaddition

Caption: Proposed biosynthetic cascade for this compound.

General Experimental Workflow for Isolation

The isolation of this compound follows a standard protocol for natural product extraction and purification from plant material.

Isolation_Workflow plant_material Dried & Powdered Endiandra introrsa Leaves extraction Solvent Extraction (Light Petroleum) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions tlc TLC Analysis fractions->tlc pure_compound Pure this compound fractions->pure_compound Evaporation tlc->fractions Pool Fractions recrystallization Recrystallization pure_compound->recrystallization recrystallization->pure_compound Purified Crystals

References

The Endiandric Acid Biosynthetic Cascade: A Non-Enzymatic Pathway to Molecular Complexity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The endiandric acids, a family of complex polycyclic natural products isolated from the Australian plant Endiandra introrsa, have captivated chemists for decades due to their intricate molecular architecture and novel biological activities. Uniquely, these compounds are found in nature as racemic mixtures, a key observation that led to the proposal of a fascinating, non-enzymatic biosynthetic pathway. This guide provides a comprehensive technical overview of the proposed biosynthesis, which is believed to proceed through a spontaneous cascade of pericyclic reactions—a series of thermally controlled electrocyclizations and intramolecular Diels-Alder reactions—originating from a simple, achiral polyunsaturated precursor. This biomimetic hypothesis, first postulated by D. St. C. Black and later provided with robust experimental support by the seminal total syntheses of K. C. Nicolaou and his collaborators, stands as a landmark in the fields of organic synthesis and chemical biology. This document details the proposed biosynthetic pathway, summarizes the key quantitative data from biomimetic synthetic efforts, outlines the experimental protocols used to validate the hypothesis, and provides visualizations of the reaction cascade and experimental workflows.

The Proposed Biosynthetic Pathway: A Cascade of Pericyclic Reactions

The biosynthesis of endiandric acids is hypothesized to be a non-enzymatic process driven by the inherent reactivity of a linear polyunsaturated carboxylic acid precursor.[1][2][3][4][5] This hypothesis is strongly supported by the fact that these chiral molecules are found as racemic mixtures in their natural source, suggesting their formation is not governed by stereospecific enzymes.[1][4] The proposed cascade is a series of thermally allowed pericyclic reactions that sequentially build the complex tetracyclic core of the endiandric acids from an achiral starting material.[1][2][4]

The key steps of the proposed biosynthetic pathway are:

  • 8π Conrotatory Electrocyclization: The cascade is initiated by the thermal 8π conrotatory electrocyclization of a linear polyunsaturated precursor, such as a tetraene, to form a cyclooctatriene intermediate.[1][2]

  • 6π Disrotatory Electrocyclization: This cyclooctatriene intermediate then undergoes a 6π disrotatory electrocyclization to yield a bicyclo[4.2.0]octadiene system.[1][2] This step establishes the core bicyclic framework of the intermediate endiandric acids (e.g., endiandric acids D, E, F, and G).

  • Intramolecular [4+2] Diels-Alder Cycloaddition: The final step in the formation of the tetracyclic endiandric acids (e.g., endiandric acids A, B, and C) is a thermally induced intramolecular Diels-Alder reaction from the bicyclic intermediates.[1][2][4]

This elegant cascade of reactions efficiently generates significant molecular complexity, creating up to four rings and eight contiguous stereogenic centers with complete stereocontrol in a single operational sequence.[4]

Endiandric Acid Biosynthetic Pathway cluster_precursor Linear Precursor cluster_intermediates Intermediates cluster_product Final Product Linear_Polyene Linear Polyunsaturated Precursor Cyclooctatriene Cyclooctatriene Intermediate Linear_Polyene->Cyclooctatriene 8π Conrotatory Electrocyclization Bicyclic_Intermediate Bicyclic Intermediate (e.g., Endiandric Acid D, E, F, G) Cyclooctatriene->Bicyclic_Intermediate 6π Disrotatory Electrocyclization Tetracyclic_Product Tetracyclic Endiandric Acids (e.g., Endiandric Acid A, B, C) Bicyclic_Intermediate->Tetracyclic_Product Intramolecular [4+2] Diels-Alder Experimental Workflow cluster_start Starting Material cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Thermal Cascade cluster_end Final Product Start Polyunsaturated Diyne Methyl Ester Reagents1 H₂, Lindlar Catalyst, Quinoline, CH₂Cl₂ (25°C) Hydrogenation Selective Reduction to Tetraene Reagents1->Hydrogenation Reaction Reagents2 Toluene, 100°C Hydrogenation->Reagents2 Intermediate Cascade 8π Electrocyclization 6π Electrocyclization [4+2] Diels-Alder Reagents2->Cascade Reaction Product Endiandric Acid Methyl Ester Cascade->Product Purification

References

An In-depth Technical Guide on the Natural Sources and Distribution of Endiandric Acids in the Lauraceae Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endiandric acids are a unique class of tetracyclic secondary metabolites characterized by a complex polycyclic carbon skeleton. First isolated in the 1980s, these compounds have garnered significant interest from the scientific community due to their intriguing molecular architecture and promising biological activities.[1] Notably, endiandric acids are found almost exclusively within the Lauraceae family, a large and diverse family of flowering plants. This technical guide provides a comprehensive overview of the natural sources, distribution, and isolation of endiandric acids from this botanical family, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Distribution

The known natural sources of endiandric acids are primarily concentrated within two genera of the Lauraceae family: Beilschmiedia and Endiandra.[2] Phytochemical investigations have revealed the presence of a variety of endiandric acid analogues, including endiandric acids A-G and their derivatives, in different parts of these plants, such as the leaves, bark, and roots.[2][3]

The Beilschmiedia Genus

The Beilschmiedia genus is a significant source of endiandric acids and their derivatives, often referred to as beilschmiedic acids. These compounds have been isolated from various species, including Beilschmiedia anacardioides, Beilschmiedia tsangii, and Beilschmiedia erythrophloia.[3][4][5] The distribution of these compounds can vary between different species and even within different tissues of the same plant. For instance, beilschmiedic acids A, B, and C have been isolated from the stem bark of B. anacardioides.[6]

The Endiandra Genus

The Endiandra genus is the other primary source of endiandric acids. The initial discovery of these compounds was from Endiandra introrsa.[1] Other species, such as Endiandra jonesii and Endiandra kingiana, have also been found to produce various endiandric acid analogues.[7][8] For example, endiandric acids B and C have been obtained from E. jonesii.[7]

Quantitative Data on Endiandric Acid Distribution

Plant SpeciesPlant PartEndiandric Acid/DerivativeYield (%)Reference
Beilschmiedia anacardioidesStem BarkBeilschmiedic Acids A, B, CNot Reported[6]
Beilschmiedia tsangiiRootsTsangibeilins C & D, Endiandric Acid MNot Reported[3]
Beilschmiedia erythrophloiaRootsErythrophloins A-F, Beilcyclone ANot Reported[3]
Endiandra jonesiiNot SpecifiedEndiandric Acids B & CNot Reported[7]
Endiandra kingianaBarkKingianic Acids A-GNot Reported[8]

Note: The lack of reported percentage yields in many studies highlights a gap in the current research and underscores the need for more quantitative analyses.

Experimental Protocols

The isolation and characterization of endiandric acids from plant material typically involve a series of extraction, chromatographic, and spectroscopic techniques. The following is a generalized protocol synthesized from various published methods.

General Protocol for Isolation and Purification
  • Plant Material Collection and Preparation:

    • Collect the desired plant parts (leaves, bark, or roots) from a reliable source.

    • Thoroughly wash the plant material to remove any contaminants.

    • Air-dry the material in a well-ventilated area or use a plant dryer at a controlled temperature (e.g., 40-50 °C) to prevent degradation of the compounds.

    • Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Perform a solvent extraction using a non-polar solvent such as petroleum ether, hexane, or dichloromethane. This can be done through maceration, Soxhlet extraction, or ultrasonication.

    • The choice of solvent is crucial as endiandric acids are generally lipophilic.

    • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Silica (B1680970) Gel Column Chromatography: This is a primary method for the initial fractionation of the crude extract.[9][10]

      • Prepare a silica gel column using a slurry packing method with a non-polar solvent.

      • Load the concentrated crude extract onto the column.

      • Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane) and gradually adding a more polar solvent (e.g., ethyl acetate).

      • Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing endiandric acids.

    • High-Performance Liquid Chromatography (HPLC): For further purification of the fractions obtained from column chromatography, Reverse-Phase HPLC (RP-HPLC) is commonly employed.[11][12]

      • Use a C18 column as the stationary phase.

      • Employ a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape.

      • Use a gradient elution program to achieve optimal separation.

      • Monitor the elution profile with a UV detector.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.[13][14][15][16]

    • Employ 2D NMR techniques such as COSY, HSQC, and HMBC to establish the connectivity of atoms and the complete structure of the endiandric acid.

  • Mass Spectrometry (MS):

    • Utilize high-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), to determine the exact molecular weight and elemental composition of the compound.[17][18][19][20][21]

    • Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information.

Visualizations

Biosynthetic Pathway of Endiandric Acids

The biosynthesis of endiandric acids is a fascinating example of a chemical cascade in nature. It is proposed to proceed through a series of pericyclic reactions, starting from a linear polyunsaturated precursor. This pathway is notable for its efficiency in generating molecular complexity.

Biosynthesis Precursor Linear Polyunsaturated Precursor Intermediate1 8π Electrocyclization (Conrotatory) Precursor->Intermediate1 Heat Cyclooctatriene Cyclooctatriene Intermediate Intermediate1->Cyclooctatriene Intermediate2 6π Electrocyclization (Disrotatory) Cyclooctatriene->Intermediate2 Heat Bicyclic Bicyclic Intermediate Intermediate2->Bicyclic Intermediate3 Intramolecular Diels-Alder Bicyclic->Intermediate3 Heat EndiandricAcid Endiandric Acid (Tetracyclic Core) Intermediate3->EndiandricAcid

Caption: Proposed biosynthetic cascade of endiandric acids.

General Workflow for Isolation and Characterization

The process of isolating and identifying endiandric acids from their natural sources follows a systematic workflow, from the initial collection of plant material to the final structural determination of the purified compounds.

Workflow PlantMaterial Plant Material (Leaves, Bark, Roots) Drying Drying and Grinding PlantMaterial->Drying Extraction Solvent Extraction (e.g., Petroleum Ether) Drying->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC HPLC Preparative HPLC TLC->HPLC Select Fractions PureCompound Pure Endiandric Acid HPLC->PureCompound NMR NMR Spectroscopy (1D and 2D) PureCompound->NMR MS Mass Spectrometry (HRMS) PureCompound->MS Structure Structure Elucidation NMR->Structure MS->Structure

Caption: General workflow for isolating and characterizing endiandric acids.

Conclusion

Endiandric acids represent a structurally unique and biologically interesting class of natural products found predominantly in the Beilschmiedia and Endiandra genera of the Lauraceae family. This technical guide has provided an overview of their natural sources, distribution, and the methodologies for their isolation and characterization. While the presence of these compounds is well-documented, further research is needed to quantify their abundance in various species and to fully elucidate their pharmacological mechanisms of action. The information presented herein is intended to facilitate and inspire future investigations into these remarkable molecules, with the ultimate goal of unlocking their full therapeutic potential.

References

Spectroscopic Analysis of Endiandric Acid A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endiandric acid A is a complex polycyclic natural product isolated from the Australian plant Endiandra introrsa.[1][2] Its unique tetracyclic core and stereochemistry, which arise from a hypothesized non-enzymatic cascade of electrocyclization reactions, make it a subject of significant interest in natural product chemistry.[1][2] The definitive elucidation of such a complex structure relies heavily on a coordinated application of modern spectroscopic techniques. This technical guide provides an in-depth analysis of the key spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy that are instrumental in the structural confirmation of this compound. Detailed experimental protocols and tabulated data are presented to serve as a comprehensive resource for researchers in natural product analysis and drug discovery.

Spectroscopic Data Analysis

The structural elucidation of this compound, a molecule with the molecular formula C₂₁H₂₂O₂, is a quintessential example of applying fundamental spectroscopic principles to a complex natural product.[1][3]

Mass Spectrometry (MS)

High-resolution mass spectrometry is crucial for determining the elemental composition of an unknown compound. For this compound, MS analysis confirms the molecular formula and provides valuable clues about the structure through its fragmentation patterns.

  • Molecular Ion: The mass spectrum shows a distinct molecular ion peak (M⁺) corresponding to a molecular weight of 306.40 g/mol , which is consistent with the formula C₂₁H₂₂O₂.[1]

  • Fragmentation Pattern: The fragmentation of endiandric acid derivatives is characteristic. A notable fragmentation involves the loss of a benzene (B151609) moiety, resulting in a significant M-78 peak. Another key fragmentation is the subsequent loss of an acetic acid group, which helps to identify the side chain.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful and rapid method for identifying the functional groups present in a molecule. The IR spectrum of this compound clearly indicates the presence of a carboxylic acid.

  • O-H Stretch: A very broad absorption band is observed in the region of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹.[5] This is the hallmark of a hydrogen-bonded hydroxyl group within a carboxylic acid dimer.[5][6]

  • C=O Stretch: An intense, sharp absorption band appears between 1760-1690 cm⁻¹.[5] For dimeric carboxylic acids, this peak is typically centered around 1710 cm⁻¹.[6][7] This confirms the presence of the carbonyl group.

  • C-O Stretch: A band corresponding to the carbon-oxygen single bond stretch of the carboxylic acid is found in the 1320-1210 cm⁻¹ region.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the connectivity of the entire molecule.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum gives direct information about the carbon skeleton.[8] Saturated aliphatic carbons typically resonate in the 10-50 ppm range.[9] Carbons in aromatic rings and double bonds appear between 110-160 ppm, while the carboxyl carbon is significantly downfield, typically in the 165-185 ppm region.[6][9] The spectrum of tetracyclic endiandric acids characteristically shows 11 or 12 methine signals and one to two methylene (B1212753) signals for the core structure.[4]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the protons. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield, often around 12 δ.[6][7] Protons on the phenyl group are found in the aromatic region (typically 7-8 δ). Olefinic protons attached to the tetracyclic core appear in the 5-6 δ range, and the aliphatic protons of the rings resonate further upfield.[10]

Summary of Spectroscopic Data

The quantitative data derived from the spectroscopic analysis of this compound are summarized in the tables below for clarity and comparative purposes.

Table 1: Mass Spectrometry Data for this compound

Parameter Value Reference
Molecular Formula C₂₁H₂₂O₂ [1]
Molecular Weight 306.40 g/mol [1]

| Key Fragments (m/z) | M⁺, [M-78]⁺ |[4] |

Table 2: Infrared (IR) Spectroscopy Data for this compound

Functional Group Absorption Range (cm⁻¹) Description Reference
Carboxylic Acid O-H 3300 - 2500 Strong, very broad [5][6]
Carboxylic Acid C=O 1760 - 1690 Strong, sharp [5][7]

| Carboxylic Acid C-O | 1320 - 1210 | Medium |[5] |

Table 3: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Chemical Shift (δ, ppm) Reference
R-C OOH 165 - 185 [6][9]
Aromatic / Alkene 110 - 160 [8]

| Aliphatic (CH, CH₂) | 10 - 55 |[9] |

Table 4: Typical ¹H NMR Chemical Shift Ranges for this compound

Proton Type Chemical Shift (δ, ppm) Reference
RCO-OH ~12.0 [6][7]
Aromatic (Ph -H) 7.0 - 8.0 [10]
Alkene (C=C-H ) 5.0 - 6.0 [10]

| Aliphatic (Cyclic) | 1.0 - 4.0 |[11] |

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following methodologies are typical for the analysis of polycyclic natural products like this compound.

Sample Preparation

This compound is isolated from the leaves of Endiandra introrsa.[1] The dried and powdered plant material undergoes solvent extraction followed by chromatographic techniques to yield the pure compound.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used, often coupled with a chromatographic system like GC or LC for sample introduction.[12]

  • Ionization : For natural products, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed to keep the molecular ion intact.[13]

  • Analysis : The instrument is calibrated, and data is acquired in full scan mode to detect the molecular ion. Tandem MS (MS/MS) experiments are then performed to induce fragmentation and analyze the resulting daughter ions, which aids in structural elucidation.[14]

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Approximately 1-2 mg of the solid this compound sample is finely ground using an agate mortar and pestle.

    • The ground sample is mixed with about 100-200 mg of dry, IR-grade potassium bromide (KBr).

    • The mixture is placed into a pellet die and pressed under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Analysis : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of pure this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : A 1D proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-15 ppm).

  • ¹³C NMR Acquisition : A 1D carbon spectrum is acquired using proton decoupling to simplify the spectrum to singlets for each unique carbon.[8] A longer relaxation delay and a greater number of scans are typically required due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.[15]

  • 2D NMR Experiments : To establish connectivity, a suite of 2D NMR experiments is performed, including COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation). These are essential for unambiguously assigning all proton and carbon signals and confirming the final structure.[16]

Spectroscopic Analysis Workflow Visualization

The logical progression from an isolated natural product to its confirmed chemical structure is a multi-step process. The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_0 Phase 1: Sample & Initial Analysis cluster_1 Phase 2: Spectroscopic Data Acquisition cluster_2 Phase 3: Data Interpretation cluster_3 Phase 4: Structure Elucidation A Isolation of this compound B Sample Preparation for Spectroscopy A->B C Mass Spectrometry (MS) B->C D Infrared (IR) Spectroscopy E NMR Spectroscopy (1D: ¹H, ¹³C; 2D: COSY, HSQC, HMBC) F Molecular Formula & Fragmentation Analysis C->F G Functional Group Identification D->G H C-H Framework & Connectivity Mapping E->H I Integration of All Spectroscopic Data F->I G->I H->I J Proposed Structure of This compound I->J K Final Structure Confirmation (Comparison with X-ray data) J->K

Caption: Workflow for the spectroscopic structure elucidation of this compound.

References

Initial Biological Activity Screening of Endiandric Acid A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endiandric acid A, a complex tetracyclic natural product isolated from the plant Beilschmiedia anacardioides, has garnered significant interest within the scientific community due to its unique molecular architecture and promising biological activities. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound and its analogues, presenting key quantitative data, detailed experimental protocols, and visual representations of associated cellular pathways to facilitate further research and drug development efforts.

Quantitative Biological Activity Data

The initial screening of this compound and its structurally related analogues has revealed a range of biological activities, including cytotoxic, antibacterial, and anti-inflammatory effects. The following table summarizes the key quantitative data from these preliminary studies.

CompoundBiological ActivityAssayTargetResult
Beilschmiedic acid C AntibacterialBroth MicrodilutionBacillus subtilisMIC < 23 µM[1]
Micrococcus luteusMIC < 23 µM[1]
Streptococcus faecalisMIC < 23 µM[1]
Beilschmiedic acid A AntibacterialBroth MicrodilutionMethicillin-resistant Staphylococcus aureusMIC = 10-11 µM
Beilschmiedic acid K AntibacterialBroth MicrodilutionMethicillin-resistant Staphylococcus aureusMIC = 10-11 µM
Beilschmiedic acid L AntibacterialBroth MicrodilutionMethicillin-resistant Staphylococcus aureusMIC = 10-11 µM[2]
Kingianic acid E CytotoxicMTS AssayA549 (Lung adenocarcinoma)IC50 = 15.36 ± 0.19 µM[3]
HT-29 (Colorectal adenocarcinoma)IC50 = 17.10 ± 0.11 µM[3]
Endiandramide A Anti-inflammatoryGriess AssayiNOS in RAW 264.7 macrophagesPotent iNOS inhibition
Endiandramide B Anti-inflammatoryGriess AssayiNOS in RAW 264.7 macrophagesPotent iNOS inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the typical experimental protocols employed in the initial biological screening of this compound and its analogues.

Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • Target cancer cell lines (e.g., A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting cell viability against compound concentration.

Antibacterial Screening: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound (dissolved in a suitable solvent)

  • Standard antibiotic (e.g., Ampicillin, Vancomycin) as a positive control

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (broth and inoculum only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (B80452) standard solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with the Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced.

  • Data Analysis: Create a standard curve using the sodium nitrite solution to quantify the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-only control.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_48h Incubate for 24-72h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 2-4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance experimental_workflow_antibacterial cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-well Plate prep_inoculum->inoculate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_signaling Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation iNOS_expression iNOS Gene Expression NFkB_activation->iNOS_expression iNOS_protein iNOS Protein iNOS_expression->iNOS_protein NO_production Nitric Oxide (NO) Production iNOS_protein->NO_production inflammation Inflammation NO_production->inflammation Endiandric_Acid_A This compound Endiandric_Acid_A->iNOS_protein Inhibition

References

The Pharmacological Potential of Endiandric Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endiandric acid derivatives represent a unique class of tetracyclic natural products with a complex and fascinating molecular architecture.[1][2] Isolated primarily from plant species of the Beilschmiedia and Endiandra genera, these compounds have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] Their biosynthesis is a remarkable example of a non-enzymatic cascade involving electrocyclic reactions, leading to the formation of a rigid polycyclic framework.[1] This technical guide provides a comprehensive overview of the pharmacological potential of endiandric acid derivatives, presenting key quantitative data, detailed experimental protocols for the evaluation of their activities, and visualizations of relevant biological pathways and experimental workflows. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Data Presentation: Pharmacological Activities of Endiandric Acid Derivatives

The following tables summarize the quantitative data on the principal pharmacological activities of various endiandric acid derivatives, facilitating a comparative analysis of their potency.

Table 1: Antibacterial Activity of Endiandric Acid Derivatives
CompoundBacterial StrainMIC (µM)Reference CompoundMIC (µM)
Beilschmiedic acid AMethicillin-resistant Staphylococcus aureus (MRSA)10-11Vancomycin2
Beilschmiedic acid CBacillus subtilis< 23Ampicillin89.5
Beilschmiedic acid CMicrococcus luteus< 23Ampicillin5.58
Beilschmiedic acid CStreptococcus faecalis< 23Ampicillin11.1
Beilschmiedic acid KMethicillin-resistant Staphylococcus aureus (MRSA)10-11--
Beilschmiedic acid LMethicillin-resistant Staphylococcus aureus (MRSA)10-11--
Table 2: Cytotoxic Activity of Endiandric Acid Derivatives
CompoundCancer Cell LineIC50 (µM)
Beilschmiedic Acid AnalogueHuman Breast Adenocarcinoma (MCF-7)>50
Beilschmiedic Acid AnalogueHuman Hepatocellular Carcinoma (HepG2)43.6

Note: Specific IC50 values for named endiandric acid derivatives against a wide range of cancer cell lines are not extensively reported in the readily available literature. The data above represents an example of reported cytotoxic activity.

Table 3: Enzyme Inhibitory Activity of Endiandric Acid Derivatives
CompoundEnzymeIC50 (µM)Reference CompoundIC50 (µM)
Beilschmiedic Acid AnalogueCruzain---
Lumutensic Acid Aα-Amylase-Acarbose-
Lumutensic Acid Bα-Amylase-Acarbose-
Lumutensic Acid Cα-Amylase-Acarbose-
Lumutensic Acid Aα-Glucosidase-Acarbose-
Lumutensic Acid Bα-Glucosidase-Acarbose-
Lumutensic Acid Cα-Glucosidase-Acarbose-

Note: While inhibitory activity against these enzymes is reported, specific IC50 values for named endiandric acid derivatives are not consistently available in the reviewed literature.

Table 4: Anti-inflammatory Activity of Endiandric Acid Derivatives
Compound/ExtractAssayIC50 (µg/mL)
Beilschmiedia acuta fractionsROS Inhibition24.1 - 34.7

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the pharmacological potential of endiandric acid derivatives.

Antibacterial Activity: Broth Microdilution Method for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Test endiandric acid derivatives

  • Reference antibiotic (e.g., Ampicillin, Vancomycin)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum: From a fresh 18-24 hour agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: Prepare a stock solution of the endiandric acid derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted test compound. The final volume in each well will be 200 µL.

  • Controls:

    • Growth Control: Wells containing only inoculated broth.

    • Sterility Control: Wells containing uninoculated broth.

    • Positive Control: Wells containing a known antibiotic with the bacterial inoculum.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the endiandric acid derivative that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Endiandric acid derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the endiandric acid derivatives in the culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Enzyme Inhibitory Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Endiandric acid derivatives

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) solution (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the endiandric acid derivative solution at various concentrations, and 20 µL of the α-glucosidase solution (0.5 U/mL).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction: Add 20 µL of the pNPG solution (5 mM) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 1 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test wells with that of the control wells (enzyme and substrate without inhibitor). The IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and procedures related to the pharmacological study of endiandric acid derivatives.

Biosynthesis of Endiandric Acids

Endiandric Acid Biosynthesis Polyunsaturated Fatty Acid Polyunsaturated Fatty Acid 8π Electrocyclization 8π Electrocyclization Polyunsaturated Fatty Acid->8π Electrocyclization Cyclooctatriene Intermediate Cyclooctatriene Intermediate 8π Electrocyclization->Cyclooctatriene Intermediate 6π Electrocyclization 6π Electrocyclization Cyclooctatriene Intermediate->6π Electrocyclization Bicyclo[4.2.0]octadiene Intermediate Bicyclo[4.2.0]octadiene Intermediate 6π Electrocyclization->Bicyclo[4.2.0]octadiene Intermediate Intramolecular Diels-Alder Intramolecular Diels-Alder Bicyclo[4.2.0]octadiene Intermediate->Intramolecular Diels-Alder Tetracyclic Endiandric Acid Core Tetracyclic Endiandric Acid Core Intramolecular Diels-Alder->Tetracyclic Endiandric Acid Core

Caption: Biosynthetic cascade of endiandric acids.

Experimental Workflow for Antibacterial MIC Determination

MIC Determination Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial Inoculum Preparation Bacterial Inoculum Preparation Inoculation of 96-well Plate Inoculation of 96-well Plate Bacterial Inoculum Preparation->Inoculation of 96-well Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation of 96-well Plate Incubation (37°C, 18-24h) Incubation (37°C, 18-24h) Inoculation of 96-well Plate->Incubation (37°C, 18-24h) Visual Inspection/Absorbance Reading Visual Inspection/Absorbance Reading Incubation (37°C, 18-24h)->Visual Inspection/Absorbance Reading MIC Determination MIC Determination Visual Inspection/Absorbance Reading->MIC Determination

Caption: Workflow for MIC determination.

Experimental Workflow for MTT Cytotoxicity Assay

MTT Assay Workflow Cell Seeding in 96-well Plate Cell Seeding in 96-well Plate Compound Treatment Compound Treatment Cell Seeding in 96-well Plate->Compound Treatment Incubation (24-72h) Incubation (24-72h) Compound Treatment->Incubation (24-72h) Add MTT Reagent Add MTT Reagent Incubation (24-72h)->Add MTT Reagent Incubation (2-4h) Incubation (2-4h) Add MTT Reagent->Incubation (2-4h) Add Solubilization Solution Add Solubilization Solution Incubation (2-4h)->Add Solubilization Solution Measure Absorbance (570nm) Measure Absorbance (570nm) Add Solubilization Solution->Measure Absorbance (570nm) Calculate Cell Viability & IC50 Calculate Cell Viability & IC50 Measure Absorbance (570nm)->Calculate Cell Viability & IC50

Caption: Workflow of the MTT assay.

Inhibition of Apoptosis by Targeting Bcl-xL and Mcl-1

Apoptosis Inhibition Endiandric Acid Derivative Endiandric Acid Derivative Bcl-xL Bcl-xL Endiandric Acid Derivative->Bcl-xL inhibits Mcl-1 Mcl-1 Endiandric Acid Derivative->Mcl-1 inhibits Pro-apoptotic proteins (e.g., Bak, Bax) Pro-apoptotic proteins (e.g., Bak, Bax) Bcl-xL->Pro-apoptotic proteins (e.g., Bak, Bax) inhibits Mcl-1->Pro-apoptotic proteins (e.g., Bak, Bax) inhibits Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Pro-apoptotic proteins (e.g., Bak, Bax)->Mitochondrial Outer Membrane Permeabilization Caspase Activation Caspase Activation Mitochondrial Outer Membrane Permeabilization->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Inhibition of anti-apoptotic proteins.

Conclusion

Endiandric acid derivatives have demonstrated a broad spectrum of promising pharmacological activities, including antibacterial, cytotoxic, enzyme inhibitory, and anti-inflammatory effects. The unique biosynthetic origin of these compounds provides a fascinating platform for synthetic and medicinal chemistry efforts. The data and protocols presented in this guide are intended to facilitate further research into this captivating class of natural products, with the ultimate goal of translating their therapeutic potential into novel drug candidates. Continued investigation into the structure-activity relationships, mechanisms of action, and in vivo efficacy of endiandric acid derivatives is warranted to fully elucidate their pharmacological promise.

References

An In-depth Technical Guide to the Endiandric Acid Cascade Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The endiandric acid cascade is a remarkable and elegant example of a biomimetic domino reaction in natural product synthesis.[1] First postulated by Black and Banfield, and later experimentally verified in a landmark total synthesis by K.C. Nicolaou and his group, this reaction sequence transforms simple, achiral polyunsaturated precursors into complex tetracyclic molecules with high stereocontrol.[2][3] The cascade, which is believed to occur non-enzymatically in nature, involves a series of thermally allowed pericyclic reactions: an 8π conrotatory electrocyclization, a 6π disrotatory electrocyclization, and a final intramolecular [4+2] Diels-Alder cycloaddition.[4][5] This process efficiently generates up to eight contiguous stereogenic centers, making it a powerful strategy in the art of total synthesis.[2] This guide details the core mechanism, presents key quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways.

The Core Mechanism: A Cascade of Pericyclic Reactions

The biosynthesis of endiandric acids was hypothesized to proceed from linear, achiral polyunsaturated precursors through a sequence of thermally allowed pericyclic reactions, independent of enzymatic influence.[2] This hypothesis was notable because the natural products were discovered as racemic mixtures, suggesting a non-enzymatic pathway.[3] The experimental verification of this cascade demonstrated that simple reagents and heat could orchestrate the formation of immense molecular complexity from simple starting materials.[2]

The central cascade involves three key steps:

  • 8π Conrotatory Electrocyclization: The cascade is initiated from a conjugated tetraene. Under thermal conditions, this linear precursor undergoes an 8π conrotatory electrocyclization to form a cyclooctatriene intermediate.[5][6]

  • 6π Disrotatory Electrocyclization: The cyclooctatriene intermediate, being conformationally flexible, readily undergoes a subsequent 6π disrotatory electrocyclization. This step is highly stereospecific and results in the formation of a bicyclo[4.2.0]octadiene system.[2][7]

  • Intramolecular [4+2] Diels-Alder Cycloaddition: The bicyclo[4.2.0]octadiene intermediate contains a diene and a dienophile in close proximity, enabling a final intramolecular Diels-Alder reaction. This cycloaddition forges the characteristic tetracyclic core of the endiandric acids.[8][9]

The stereochemical outcome of the entire cascade is precisely controlled by the geometry of the starting acyclic tetraene and the selection rules of the pericyclic reactions.[2]

Endiandric_Acid_Cascade_Mechanism cluster_0 Core Reaction Cascade start Acyclic (E,Z,Z,E)-Tetraene Precursor intermediate1 Cyclooctatriene Intermediate start->intermediate1 8π Conrotatory Electrocyclization (Heat) intermediate2 Bicyclo[4.2.0]octadiene (e.g., Endiandric Acid E) intermediate1->intermediate2 6π Disrotatory Electrocyclization (Spontaneous) product Tetracyclic Core (e.g., Endiandric Acid A) intermediate2->product Intramolecular [4+2] Diels-Alder (Heat)

Caption: The core three-step pericyclic reaction cascade.

Divergent Pathways and Product Distribution

The endiandric acid cascade is not a single pathway but a divergent process leading to a family of related natural products (Endiandric Acids A-G). The specific products formed depend on the stereochemistry of the bicyclo[4.2.0]octadiene intermediates and the two possible modes of the final intramolecular Diels-Alder reaction.[2][10]

For instance, starting from a specific polyunsaturated methyl ester, Lindlar reduction can yield transient tetraenes that spontaneously cyclize into a mixture of intermediates, such as Endiandric Acid D and E methyl esters.[2] Endiandric Acid D is stable as it cannot undergo a further pericyclic reaction.[2] However, upon heating, Endiandric Acid E methyl ester undergoes a Diels-Alder reaction to furnish this compound methyl ester.[2] Interestingly, under the same thermal conditions, Endiandric Acid D can undergo a retro-6π electrocyclization, equilibrate with Endiandric Acid E, and ultimately also be converted to this compound.[2]

Similarly, another set of precursors can generate Endiandric Acids F and G, which upon heating, interconvert and irreversibly form Endiandric Acids B and C.[2]

Divergent_Pathways cluster_A Pathway A cluster_B Pathway B PrecursorA Polyunsaturated Methyl Ester 17 LindlarA Lindlar Reduction PrecursorA->LindlarA MixA Mixture of Intermediates LindlarA->MixA EndD Endiandric Acid D (Stable Intermediate) MixA->EndD Spontaneous 8π/6π Cyclization EndE Endiandric Acid E MixA->EndE Spontaneous 8π/6π Cyclization EndD->EndE Retro-6π / 6π Electrocyclization (Heat, Reversible) EndA This compound EndE->EndA [4+2] Diels-Alder (Heat) PrecursorB Polyunsaturated Methyl Ester 22 LindlarB Lindlar Reduction PrecursorB->LindlarB MixB Mixture of Intermediates LindlarB->MixB EndF Endiandric Acid F MixB->EndF Spontaneous 8π/6π Cyclization EndG Endiandric Acid G MixB->EndG Spontaneous 8π/6π Cyclization EndF->EndG Reversible Interconversion (Heat) EndB Endiandric Acid B EndF->EndB [4+2] Diels-Alder (Irreversible) EndG->EndF EndC Endiandric Acid C EndG->EndC [4+2] Diels-Alder (Irreversible)

Caption: Divergent pathways leading to different Endiandric Acids.

Quantitative Data Summary

The efficiency of the endiandric acid cascade is a testament to its biomimetic elegance. The following table summarizes key quantitative data from Nicolaou's seminal biomimetic synthesis, demonstrating the yields of the cascade reactions under specific conditions.

PrecursorConditionsProductsYield (%)Reference
Diacetylenic Diol 141. H₂, Lindlar catalyst, quinoline (B57606), hexane (B92381), 25°C, 3-6hBicyclic Diol 1745-55%[8]
Polyunsaturated Ester 17H₂, Lindlar catalyst, benzene, 25°CEndiandric Acid D & E Methyl EstersNot specified[2]
Endiandric Acid E Methyl Ester 20Toluene (B28343), sealed tube, 110°C, 2hThis compound Methyl Ester 21Quantitative[2]
Endiandric Acid F or G Methyl Ester (23 or 24)Toluene, sealed tube, 110°C, 2hEndiandric Acid B & C Methyl Esters (25 & 26)Not specified[2]
Tetrayne 161. cis-selective reduction2. Toluene, 100°CAlcohol 23 (precursor to this compound)22% (over 2 steps)[4]

Experimental Protocols

The protocols for initiating the endiandric acid cascade are operationally simple, highlighting the reaction's efficiency. Below are representative methodologies based on the foundational work in the field.

This protocol describes the one-pot conversion of an acyclic diyne precursor to the bicyclic core, which is primed for the final Diels-Alder reaction.

  • Objective: To synthesize the bicyclo[4.2.0]octadiene core from an acyclic diyne precursor via hydrogenation and spontaneous electrocyclization.

  • Apparatus: Standard glassware for organic synthesis under an inert atmosphere.

  • Reagents & Materials:

    • Acyclic diyne precursor (e.g., Diacetylenic Diol 14)

    • Lindlar's catalyst (Pd/CaCO₃ poisoned with lead)

    • Quinoline

    • Anhydrous hexane or benzene

    • Hydrogen gas (H₂)

  • Procedure:

    • A solution of the diyne precursor in anhydrous hexane is prepared in a round-bottom flask.

    • A catalytic amount of Lindlar's catalyst and a small amount of quinoline (as a catalyst poison to prevent over-reduction) are added to the solution.

    • The flask is evacuated and backfilled with hydrogen gas (typically from a balloon).

    • The reaction mixture is stirred vigorously at room temperature (approx. 25°C) for 3 to 6 hours.

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product, which contains the bicyclic diol formed from the spontaneous 8π and 6π electrocyclizations of the transient tetraene intermediate.[8]

    • The product is then purified by column chromatography.

This protocol describes the final step to form the tetracyclic endiandric acid skeleton.

  • Objective: To induce the intramolecular [4+2] cycloaddition of the bicyclo[4.2.0]octadiene intermediate.

  • Apparatus: A sealed tube or a flask equipped with a reflux condenser.

  • Reagents & Materials:

    • Purified bicyclo[4.2.0]octadiene intermediate (e.g., Endiandric Acid E Methyl Ester)

    • Anhydrous toluene

  • Procedure:

    • The bicyclic precursor is dissolved in anhydrous toluene in a heavy-walled sealed tube.

    • The tube is securely sealed, and the solution is heated in an oil bath to temperatures ranging from 100°C to 110°C.[2][4]

    • The reaction is maintained at this temperature for several hours (e.g., 2 hours).

    • After cooling to room temperature, the solvent is removed under reduced pressure.

    • The resulting residue contains the tetracyclic endiandric acid product, which can be further purified if necessary.

Experimental_Workflow start Start: Acyclic Diyne Precursor step1 Step 1: Hydrogenation - H2, Lindlar Catalyst, Quinoline - Hexane, 25°C start->step1 observe1 Formation of transient (Z,Z,Z,Z)-tetraene step1->observe1 step2 Step 2: Spontaneous Electrocyclizations - 8π Conrotatory followed by - 6π Disrotatory step1->step2 isolate Isolate Bicyclo[4.2.0]octadiene Intermediate (e.g., via Column Chromatography) step2->isolate step3 Step 3: Thermal Cycloaddition - Toluene, Sealed Tube - 110°C, 2h isolate->step3 end Final Product: Tetracyclic Endiandric Acid step3->end

Caption: A generalized experimental workflow for biomimetic synthesis.

Conclusion and Outlook

The endiandric acid cascade reaction is a cornerstone of biomimetic synthesis, beautifully illustrating how complex molecular architectures can be assembled with remarkable efficiency and stereocontrol from simple precursors.[11] The principles demonstrated by this cascade—harnessing sequential, stereoelectronically favored pericyclic reactions—continue to inspire synthetic chemists. For researchers in drug development, understanding such powerful synthetic cascades offers strategic insights into the construction of complex molecular scaffolds that may serve as the basis for novel therapeutics. The operational simplicity and high degree of complexity generation inherent in the endiandric acid cascade make it a paradigm of synthetic elegance and efficiency.[2]

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Endiandric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endiandric acid A, a complex tetracyclic natural product isolated from the leaves of Endiandra introrsa, has captivated synthetic chemists for decades due to its intricate molecular architecture and its proposed biosynthesis involving a remarkable cascade of pericyclic reactions.[1][2][3] These molecules, which exist as racemic mixtures in nature, are believed to be formed through a non-enzymatic sequence of thermally allowed electrocyclizations and an intramolecular Diels-Alder reaction from linear, achiral polyunsaturated precursors.[2][4] This hypothesis, first put forth by Black and Banfield, was later substantiated by the landmark biomimetic total synthesis accomplished by K. C. Nicolaou and his team.[1][5] More recent advancements have led to significantly more efficient synthetic routes.

This document provides a detailed overview of the key total synthesis protocols for this compound, with a focus on the pioneering biomimetic approach and a more recent, streamlined strategy. Quantitative data is summarized for comparison, and detailed experimental protocols for crucial steps are provided.

Key Synthetic Strategies: A Comparative Overview

Two primary strategies for the total synthesis of this compound are highlighted here: the original biomimetic synthesis by Nicolaou and a more recent, shorter synthesis by Sherburn. The core of both strategies is the construction of a key polyene precursor that undergoes a cascade of pericyclic reactions to form the tetracyclic core of this compound.

ParameterNicolaou Biomimetic Synthesis (Methyl Ester)Sherburn Unified Total Synthesis
Total Steps 14 steps8 steps
Key Precursor Polyunsaturated methyl ester with a conjugated diyne moietyConjugated tetrayne
Key Transformation Lindlar reduction of a diyne to a (Z,Z)-diene to initiate the cascadeFour-fold cis-selective partial reduction of a tetrayne to a (Z,Z,Z,Z)-tetraene
Overall Yield Not explicitly stated in the provided abstractsNot explicitly stated in the provided abstracts

Experimental Protocols

I. Nicolaou's Biomimetic Synthesis of this compound Methyl Ester

The Nicolaou synthesis elegantly demonstrates the feasibility of the proposed biosynthetic cascade.[2] A key step involves the partial hydrogenation of a diyne precursor to a transient polyene, which spontaneously undergoes the electrocyclization and Diels-Alder cascade.

Key Experiment: Lindlar Reduction and Pericyclic Cascade

This protocol describes the conversion of a polyunsaturated methyl ester containing a diyne moiety into the tetracyclic core of this compound methyl ester.

Materials:

  • Polyunsaturated methyl ester precursor (17 in Scheme 2 of Nicolaou et al.)[2]

  • Lindlar's catalyst (Pd/CaCO3, poisoned with lead)

  • Quinoline

  • Hydrogen gas (H2)

  • Solvent (e.g., ethyl acetate)

Procedure:

  • A solution of the polyunsaturated methyl ester precursor in a suitable solvent is treated with Lindlar's catalyst and a small amount of quinoline.

  • The reaction mixture is then subjected to an atmosphere of hydrogen gas.

  • The reaction is monitored closely for the consumption of the starting material. The intermediate polyene (18 in Scheme 2) is highly reactive and undergoes a spontaneous 8π electrocyclization followed by a 6π electrocyclization.[2]

  • Upon completion of the initial reduction and cyclizations, the resulting mixture of endiandric acid D and E methyl esters (19 and 20) is heated to induce the final intramolecular Diels-Alder reaction.[2]

  • Heating the solution leads to the formation of this compound methyl ester (21).[2]

  • The final product is purified using standard chromatographic techniques.

II. Sherburn's Unified Total Synthesis of this compound

This more recent approach significantly shortens the synthesis of this compound by employing a four-fold cis-selective partial reduction of a conjugated tetrayne precursor.[1][3]

Key Experiment: Four-Fold cis-Selective Partial Reduction and Domino Cascade

This protocol details the conversion of a conjugated tetrayne to the (Z,Z,Z,Z)-tetraene, which then undergoes the domino 8π–6π electrocyclization–intramolecular Diels-Alder (IMDA) sequence.[1]

Materials:

  • Endiandric tetrayne precursor (16 in Scheme 2 of Drew et al.)[1]

  • Reduction reagent (details from their optimized conditions)[1]

  • Toluene (B28343)

  • Tetra-n-butylammonium fluoride (B91410) (TBAF) for deprotection if necessary.[1]

Procedure:

  • The endiandric tetrayne precursor is subjected to the optimized cis-selective partial reduction conditions to generate the (Z,Z,Z,Z)-tetraene (22).[1]

  • This highly unstable tetraene is immediately heated in toluene to 100 °C to initiate the domino 8π–6π electrocyclization–IMDA sequence.[1]

  • If a protecting group is present, in situ deprotection with TBAF can be performed.[1]

  • The reaction yields the tetracyclic alcohol precursor to this compound.[1]

  • A final oxidation step (e.g., with TPAP/NMO) furnishes this compound (1).[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

Nicolaou_Biomimetic_Synthesis start Polyunsaturated diyne methyl ester lindlar Lindlar Reduction (H2, Lindlar's cat.) start->lindlar polyene Transient Polyene Intermediate lindlar->polyene electrocyclization Spontaneous 8π and 6π Electrocyclizations polyene->electrocyclization diastereomers Mixture of Endiandric Acid D and E Methyl Esters electrocyclization->diastereomers imda Intramolecular Diels-Alder (Heat) diastereomers->imda product This compound Methyl Ester imda->product

Caption: Nicolaou's Biomimetic Cascade for this compound Methyl Ester.

Sherburn_Unified_Synthesis start Conjugated Tetrayne Precursor reduction Four-fold cis-selective partial reduction start->reduction tetraene (Z,Z,Z,Z)-Tetraene Intermediate reduction->tetraene domino Domino 8π–6π Electrocyclization–IMDA (Heat) tetraene->domino alcohol Tetracyclic Alcohol domino->alcohol oxidation Oxidation (TPAP/NMO) alcohol->oxidation product This compound oxidation->product

Caption: Sherburn's Unified and Shortened Synthesis of this compound.

These application notes provide a foundational understanding of the elegant synthetic strategies employed to conquer the molecular complexity of this compound. The detailed protocols and comparative data serve as a valuable resource for researchers in natural product synthesis and drug development.

References

Application Notes on the Stepwise Stereocontrolled Synthesis of Endiandric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endiandric acid A is a complex tetracyclic natural product isolated from the Australian plant Endiandra introrsa. Its unique molecular architecture, featuring eight contiguous stereocenters, has made it a compelling target for total synthesis. The pioneering work by K.C. Nicolaou and his group in the early 1980s not only achieved the first total synthesis of this compound but also provided experimental validation for the proposed biosynthetic pathway involving a remarkable cascade of pericyclic reactions.[1][2] This document details the stepwise, stereocontrolled synthetic route to this compound methyl ester as developed by Nicolaou, a landmark achievement in organic synthesis.[3]

Synthetic Strategy

The core of Nicolaou's stepwise strategy is the construction of a key bicyclo[4.2.0]octadiene intermediate, which then undergoes a diastereoselective intramolecular Diels-Alder reaction to furnish the tetracyclic core of this compound.[4][5] This stepwise approach allowed for the unambiguous confirmation of the stereochemistry at each newly formed chiral center. The synthesis begins with the preparation of key building blocks that are subsequently coupled and elaborated to the Diels-Alder precursor.

Key Transformations

The synthesis employs a series of robust and stereoselective reactions, including:

  • Horner-Wadsworth-Emmons Reaction: To establish a key carbon-carbon double bond with high E-selectivity.[3]

  • Sharpless Asymmetric Epoxidation: To introduce chirality and set the stage for subsequent stereocontrolled manipulations.

  • Eglinton Coupling: To form a crucial carbon-carbon triple bond in a key intermediate.[3]

  • Lindlar Reduction: For the stereoselective partial reduction of an alkyne to a cis-alkene, a critical step in setting the geometry for the pericyclic cascade.[3]

  • Intramolecular Diels-Alder Reaction: The final key step to construct the tetracyclic framework of this compound.[3]

Logical Flow of the Synthesis

The overall synthetic plan can be visualized as a multi-stage process, beginning with the synthesis of two key fragments, their coupling, and subsequent elaboration to the final product.

G cluster_0 Fragment Synthesis cluster_1 Coupling and Elaboration cluster_2 Key Cyclizations cluster_3 Final Product start Starting Materials fragA Synthesis of Key Fragment A start->fragA fragB Synthesis of Key Fragment B start->fragB coupling Fragment Coupling fragA->coupling fragB->coupling elaboration Functional Group Interconversions coupling->elaboration lindlar Lindlar Reduction to Diels-Alder Precursor elaboration->lindlar diels_alder Intramolecular Diels-Alder Reaction lindlar->diels_alder product This compound Methyl Ester diels_alder->product

Figure 1: A high-level overview of the synthetic strategy for this compound.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the stepwise synthesis of this compound methyl ester as reported by Nicolaou and coworkers.

Table 1: Synthesis of the Dienophile Fragment

StepTransformationReagents and ConditionsYield (%)
1AlkylationLDA, HMPA, THF, -78 °C90
2Acetal DeprotectionAcOH, H₂O, THF, 40 °C75
3Parikh-Doering OxidationEt₃N, Pyr·SO₃, DMSO, RT80
4Horner-Wadsworth-Emmons ReactionLDA, THF, -78 °C to RT78
5EpoxidationmCPBA, CH₂Cl₂, -78 °C98
6IsomerizationPhMe, 50 °C48
7CyanationAgNO₃, KCN, EtOH, H₂O, RT98

Table 2: Synthesis of the Diene Fragment and Coupling

StepTransformationReagents and ConditionsYield (%)
8Jones OxidationCrO₃, H₂SO₄, Acetone, H₂O, -10 °C-
9EsterificationCH₂N₂, Et₂O, 0 °C75 (2 steps)
10Fluoride-mediated reaction18-Crown-6, KF, DMF, RT90
11Eglinton CouplingPyr, Cu(OAc)₂, MeOH, RT70

Table 3: Final Steps to this compound Methyl Ester

StepTransformationReagents and ConditionsYield (%)
12EpoxidationmCPBA, CH₂Cl₂, -78 °C90
13IsomerizationPhMe, 50 °C39
14Lindlar ReductionH₂, Lindlar Catalyst, CH₂Cl₂, Quinoline, 25 °C-
15Intramolecular Diels-Alder ReactionPhMe, 100 °C30 (2 steps)

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound were originally published in the Journal of the American Chemical Society.[1] The following are representative protocols for key transformations based on the available information. For precise quantities, reaction times, and purification procedures, consultation of the primary literature is recommended.

Protocol 1: Horner-Wadsworth-Emmons Reaction (Step 4)

To a solution of the aldehyde precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere is added a solution of the appropriate phosphonate (B1237965) ylide, pre-formed by the deprotonation of the corresponding phosphonate ester with a strong base such as lithium diisopropylamide (LDA) in THF. The reaction mixture is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired α,β-unsaturated ester.

Protocol 2: Eglinton Coupling (Step 11)

A solution of the terminal alkyne precursor in a mixture of methanol (B129727) and pyridine (B92270) is treated with a catalytic amount of copper(II) acetate. The reaction mixture is stirred at room temperature under an atmosphere of oxygen (typically bubbled through the solution) until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed sequentially with dilute acid, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the desired symmetrical diyne.

Protocol 3: Lindlar Reduction and Intramolecular Diels-Alder Reaction (Steps 14 & 15)

The diyne precursor is dissolved in a suitable solvent such as dichloromethane (B109758) containing a small amount of quinoline. The solution is then treated with Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). The reaction vessel is evacuated and backfilled with hydrogen gas, and the mixture is stirred vigorously at room temperature until the theoretical amount of hydrogen has been consumed. The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated in vacuo. The crude triene is then dissolved in toluene (B28343) and heated at 100 °C in a sealed tube until the intramolecular Diels-Alder reaction is complete. The solvent is evaporated, and the residue is purified by chromatography to afford this compound methyl ester.

Biosynthetic Cascade Visualization

The stepwise synthesis by Nicolaou was inspired by the proposed biosynthetic cascade. The following diagram illustrates this elegant sequence of pericyclic reactions.

G A Acyclic Precursor B 8π Electrocyclization (conrotatory) A->B C Bicyclo[4.2.0]octatriene Intermediate B->C D 6π Electrocyclization (disrotatory) C->D E Bicyclo[4.2.0]octadiene Intermediate D->E F Intramolecular Diels-Alder E->F G This compound Tetracyclic Core F->G

Figure 2: The proposed biomimetic cascade leading to the Endiandric Acid core.

References

The Synthetic Utility of Endiandric Acid A: A Gateway to Complex Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endiandric acid A, a tetracyclic natural product isolated from the Australian plant Endiandra introrsa, stands as a landmark molecule in the field of natural product synthesis. Its intricate architecture, arising from a fascinating biosynthetic cascade of pericyclic reactions, has inspired the development of elegant and efficient synthetic strategies. This application note explores the pivotal role of this compound and its precursors in the synthesis of complex molecules, providing detailed protocols for key transformations and highlighting its potential in drug discovery.

Introduction

The structure of this compound was first elucidated in 1980, and shortly after, a captivating biosynthetic hypothesis was proposed. This hypothesis suggested that the complex tetracyclic core is assembled through a spontaneous cascade of an 8π-conrotatory electrocyclization, a 6π-disrotatory electrocyclization, and an intramolecular [4+2] Diels-Alder cycloaddition, all originating from an achiral polyene precursor.[1][2] This proposed pathway, which occurs without enzymatic intervention, has been a fertile ground for the development of biomimetic total syntheses.[1]

Beyond its fascinating biosynthesis, this compound and its derivatives have exhibited a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties, making them attractive targets for medicinal chemistry and drug development programs.[2]

Synthetic Strategies Towards this compound

Two primary strategies have emerged for the total synthesis of this compound: the biomimetic approach pioneered by K.C. Nicolaou and a more recent, unified approach developed by M.S. Sherburn.

The Biomimetic Cascade Synthesis (Nicolaou, 1982)

Nicolaou's groundbreaking synthesis provided experimental validation for the proposed biosynthetic cascade. The key was the stereoselective construction of a linear polyene precursor that, upon heating, underwent the predicted series of pericyclic reactions to furnish the endiandric acid core. This approach elegantly mimics nature's efficiency in building molecular complexity.

A Unified and Shortened Synthesis (Sherburn, 2015)

More recently, Sherburn's group developed a highly efficient and unified total synthesis of this compound and related natural products.[3][4] This strategy hinges on the late-stage diversification of a common conjugated tetrayne intermediate. A key innovation in this approach is a four-fold cis-selective partial reduction of the tetrayne to a (Z,Z,Z,Z)-tetraene, which then undergoes the requisite domino electrocyclization-intramolecular Diels-Alder sequence.[3] This route significantly shortens the total number of steps required to access the endiandric acid scaffold.[3]

Data Presentation

The following tables summarize key quantitative data from the total syntheses of this compound and its precursors.

Table 1: Key Reaction Yields in the Total Synthesis of this compound (Sherburn, 2015)
Reaction Step Yield (%)
Formation of Endiandric TetrayneNot explicitly stated in abstract
(Z,Z,Z,Z)-Tetraene formation and subsequent cascade to Alcohol intermediate22% from tetrayne
Oxidation to this compoundNot explicitly stated in abstract
Overall Steps (from commercially available materials) 8
Table 2: Key Reaction Yields in the Biomimetic Synthesis of this compound Methyl Ester (Nicolaou, 1982)
Reaction Step Yield (%)
Eglinton Coupling70
Epoxidation90
Isomerization39 (Z-isomer also 39)
Lindlar Hydrogenation and Cascade Reaction30 (2 steps)
Overall Steps ~15

Experimental Protocols

The following are detailed methodologies for key experiments in the unified total synthesis of this compound as reported by Sherburn and colleagues.[5]

Synthesis of Endiandric Tetrayne Intermediate
  • Desilylation of TMS-protected Tetrayne: To a solution of the TMS-protected tetrayne (1.0 equiv) in methanol (B129727) at 0 °C is added potassium carbonate (1.1 equiv). The reaction mixture is stirred for 10 minutes under a nitrogen atmosphere.

  • Work-up: The reaction is diluted with diethyl ether and water. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over magnesium sulfate.

  • Further functionalization (Alkylation): The crude terminal tetrayne is then subjected to alkylation conditions to introduce the side chain. To a solution of the tetrayne in THF at -78 °C is added n-butyllithium. After stirring, the appropriate alkyl bromide (e.g., for the this compound sidechain) is added, and the reaction is allowed to warm to room temperature.

Domino Electrocyclization-Intramolecular Diels-Alder Reaction
  • Partial Reduction: The endiandric tetrayne precursor is subjected to a four-fold cis-selective partial reduction using activated zinc (Rieke zinc) to form the corresponding (Z,Z,Z,Z)-tetraene.

  • Cascade Reaction: The crude (Z,Z,Z,Z)-tetraene is immediately dissolved in toluene (B28343) and heated to 100 °C to initiate the domino 8π–6π electrocyclization–intramolecular Diels-Alder sequence.

  • Deprotection: Following the cascade reaction, a silyl (B83357) protecting group is removed in the same flask by the addition of a fluoride (B91410) source (e.g., TBAF), yielding the tetracyclic alcohol intermediate.[3]

  • Purification: The crude alcohol is purified by column chromatography.

Oxidation to this compound
  • Oxidation: To a solution of the tetracyclic alcohol intermediate in dichloromethane (B109758) is added N-methylmorpholine N-oxide (NMO) and tetrapropylammonium (B79313) perruthenate (TPAP).

  • Work-up and Purification: The reaction mixture is stirred at room temperature until completion, then concentrated and purified by column chromatography to afford this compound.[3]

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.

Biomimetic_Cascade Acyclic_Precursor Acyclic (E,Z,Z,E)-Tetraene Precursor Cyclooctatriene Cyclooctatriene Intermediate Acyclic_Precursor->Cyclooctatriene 8π Electrocyclization (conrotatory) Bicyclic_Intermediate Bicyclic Intermediate Cyclooctatriene->Bicyclic_Intermediate 6π Electrocyclization (disrotatory) Endiandric_Acid_A This compound Bicyclic_Intermediate->Endiandric_Acid_A Intramolecular Diels-Alder Unified_Synthesis_Workflow Common_Tetrayne Common Conjugated Tetrayne Intermediate Endiandric_Tetrayne Endiandric Tetrayne Common_Tetrayne->Endiandric_Tetrayne Alkylation Kingianic_Tetrayne Kingianic Tetrayne Common_Tetrayne->Kingianic_Tetrayne Alkylation Kingianin_Precursor Kingianin Precursor Common_Tetrayne->Kingianin_Precursor Dimerization Endiandric_Acid_A This compound Endiandric_Tetrayne->Endiandric_Acid_A Reduction & Cascade Kingianic_Acid_E Kingianic Acid E Kingianic_Tetrayne->Kingianic_Acid_E Reduction & Cascade Kingianins Kingianins A, D, F Kingianin_Precursor->Kingianins Further Steps

References

Application Notes and Protocols: Synthesis and Bioactivity of Endiandric Acid A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of Endiandric acid A derivatives and detailed protocols for evaluating their biological activities. Endiandric acids, a class of tetracyclic natural products isolated from plants of the Beilschmiedia and Endiandra genera, have garnered significant interest due to their complex molecular architecture and diverse pharmacological properties.[1][2] This document outlines a representative synthetic approach based on the well-established Nicolaou biomimetic synthesis, followed by protocols for assessing their anticancer, anti-inflammatory, and antibacterial potential.

Synthesis of this compound Methyl Ester

The total synthesis of this compound and its derivatives is a notable achievement in organic chemistry, famously accomplished by K.C. Nicolaou and his team. Their biomimetic approach mimics the proposed natural cascade of pericyclic reactions.[3][4][5] The following is a representative protocol for the synthesis of this compound methyl ester, a key intermediate for further derivatization.

Experimental Protocol: Synthesis of this compound Methyl Ester

This protocol is a multi-step sequence involving the construction of a linear polyene precursor followed by a cascade of electrocyclization and intramolecular Diels-Alder reactions.

Part 1: Synthesis of the Acyclic Precursor

  • Alkylation and Oxidation: A suitable starting alkyne is deprotonated using a strong base like lithium diisopropylamide (LDA) and alkylated with an appropriate electrophile. Subsequent functional group manipulations, including oxidation (e.g., Parikh-Doering oxidation), are performed to extend the carbon chain and introduce necessary functionalities.

  • Horner-Wadsworth-Emmons Reaction: The resulting aldehyde is subjected to a Horner-Wadsworth-Emmons reaction with a phosphonate (B1237965) reagent to stereoselectively form a key carbon-carbon double bond.

  • Epoxidation and Rearrangement: The double bond is then epoxidized using an agent like m-chloroperoxybenzoic acid (mCPBA). The epoxide is then opened and rearranged to introduce further stereocenters.

  • Chain Elongation: The chain is further elongated through reactions such as the addition of acetylides.

Part 2: Formation of the Key Diyne Intermediate

  • Jones Oxidation: The terminal alcohol of the elongated chain is oxidized to a carboxylic acid using Jones reagent (CrO₃, H₂SO₄ in acetone).

  • Esterification: The carboxylic acid is then converted to its methyl ester using diazomethane (B1218177) or other standard esterification methods.

  • Coupling Reaction: A key carbon-carbon bond is formed through a coupling reaction, such as the Eglinton or Glaser coupling, to create a conjugated diyne system.

Part 3: The Biomimetic Cascade

  • Partial Hydrogenation: The conjugated diyne is partially hydrogenated to a conjugated tetraene using a poisoned catalyst, such as Lindlar's catalyst (H₂, Pd/CaCO₃, quinoline). This step is crucial for establishing the correct stereochemistry of the double bonds.

  • Electrocyclization and Diels-Alder Cascade: Upon gentle heating (e.g., in toluene (B28343) at 100°C), the tetraene undergoes a spontaneous cascade of an 8π-electron conrotatory electrocyclization, followed by a 6π-electron disrotatory electrocyclization, and finally an intramolecular [4+2] Diels-Alder cycloaddition to yield the tetracyclic core of this compound methyl ester.[6][7]

  • Purification: The final product is purified by column chromatography.

Bioactivity of Endiandric Acid Derivatives

Endiandric acid derivatives have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2]

Quantitative Bioactivity Data

The following tables summarize the reported in vitro bioactivities of various Endiandric acid derivatives.

Table 1: Cytotoxic Activity of Endiandric Acid Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Kingianic Acid AHT-29 (Colon)MTT15-17[8]
Kingianic Acid AA549 (Lung)MTT15-17[8]
Ferrugineic Acid B-Fluorescence Polarization-[9]
Ferrugineic Acid C-Fluorescence Polarization-[9]
Ferrugineic Acid J-Fluorescence Polarization-[9]

Table 2: Anti-inflammatory Activity of Endiandric Acid Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Endiandramide ARAW 264.7iNOS Inhibition9.59[10]
Endiandramide BRAW 264.7iNOS Inhibition16.40[10]

Table 3: Antibacterial Activity of Endiandric Acid C

Bacterial StrainAssayMIC (µg/mL)Reference
Bacillus subtilisBroth Microdilution< 23 µM[11]
Micrococcus luteusBroth Microdilution< 23 µM[11]
Streptococcus faecalisBroth Microdilution< 23 µM[11]

Experimental Protocols for Bioactivity Studies

The following are detailed protocols for the key experiments cited in the bioactivity data tables.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Endiandric acid derivatives on cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines (e.g., HT-29, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Endiandric acid derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the Endiandric acid derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (iNOS Inhibition Assay)

This protocol measures the ability of Endiandric acid derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 24-well plates

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Endiandric acid derivatives (dissolved in DMSO)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Endiandric acid derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent Part A, followed by 50 µL of Part B in a 96-well plate.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the vehicle control and calculate the IC50 value.

Antibacterial Assay (Broth Microdilution Method for MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of Endiandric acid derivatives against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (e.g., Bacillus subtilis, Micrococcus luteus)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Endiandric acid derivatives (dissolved in DMSO)

  • Positive control antibiotic (e.g., ampicillin)

  • Resazurin solution (optional, as a viability indicator)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the Endiandric acid derivatives in the bacterial growth medium in a 96-well plate.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (medium + inoculum), a sterility control (medium only), and a positive control (medium + inoculum + antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, add it to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Bcl-xL/Mcl-1 Binding Assay (Fluorescence Polarization Assay)

This competitive binding assay measures the ability of Endiandric acid derivatives to disrupt the interaction between pro-apoptotic BH3 domain peptides and anti-apoptotic Bcl-2 family proteins like Bcl-xL and Mcl-1.

Materials:

  • Black, low-binding 384-well plates

  • Recombinant human Bcl-xL or Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FITC-Bak BH3)

  • Endiandric acid derivatives (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68)

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the Bcl-xL/Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the Endiandric acid derivatives in the assay buffer.

  • Assay Setup: In each well, add the Bcl-xL/Mcl-1 protein, the fluorescently labeled BH3 peptide, and the test compound. Include controls for no inhibition (protein + peptide + DMSO) and background (peptide only).

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The binding of the fluorescent peptide to the protein results in a high polarization value. Displacement of the peptide by an inhibitor leads to a decrease in polarization. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially targeted by this compound derivatives and a general workflow for their synthesis and bioactivity evaluation.

Bcl-2_Family_Apoptosis_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic cluster_Mitochondrion Mitochondrion cluster_Caspase_Cascade Caspase Cascade BH3-only BH3-only proteins (e.g., Bad, Bid, Puma) Bax_Bak Bax/Bak BH3-only->Bax_Bak Activation Bcl_xL_Mcl_1 Bcl-xL / Mcl-1 BH3-only->Bcl_xL_Mcl_1 Inhibition Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Induction Bcl_xL_Mcl_1->Bax_Bak Caspases Caspase Activation Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution Endiandric_Acid_A_Derivative This compound Derivative Endiandric_Acid_A_Derivative->Bcl_xL_Mcl_1 Inhibition NF_kB_iNOS_Pathway cluster_Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_Complex IKK Complex MyD88->IKK_Complex Activation IkB IκBα IKK_Complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p50/p65) IkB->NF_kB Inhibition Nucleus Nucleus NF_kB->Nucleus Translocation iNOS_Gene iNOS Gene Transcription iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Production Endiandric_Acid_A_Derivative This compound Derivative Endiandric_Acid_A_Derivative->IKK_Complex Inhibition? Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Bioactivity_Screening Bioactivity Screening Purification->Bioactivity_Screening Cytotoxicity Cytotoxicity Assays (e.g., MTT) Bioactivity_Screening->Cytotoxicity Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., iNOS inhibition) Bioactivity_Screening->Anti_inflammatory Anti-inflammatory Antibacterial Antibacterial Assays (e.g., MIC) Bioactivity_Screening->Antibacterial Antibacterial Mechanism_Studies Mechanism of Action Studies (e.g., FP for Bcl-xL binding) Cytotoxicity->Mechanism_Studies Data_Analysis Data Analysis & Lead Identification Anti_inflammatory->Data_Analysis Antibacterial->Data_Analysis Mechanism_Studies->Data_Analysis

References

Application Notes and Protocols for the Quantification of Endiandric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endiandric acid A is a complex tetracyclic polyketide first isolated from the leaves of Endiandra introrsa, a tree native to the Australian rainforest.[1] This class of natural products has garnered significant interest due to its unique molecular architecture and potential biological activities. Endiandric acids are biosynthesized through a fascinating cascade of pericyclic reactions.[1][2] Various analogues of endiandric acid have been isolated from plants of the Beilschmiedia and Endiandra genera.[3][4] These compounds have demonstrated a range of biological effects, including anti-inflammatory, cytotoxic, antibacterial, and antitubercular activities, making them promising candidates for further investigation in drug discovery and development.[4]

Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for pharmacokinetic studies, quality control of herbal preparations, and understanding its mechanism of action. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method: Quantification of this compound by LC-MS/MS

A robust and sensitive method for the quantification of this compound has been developed and validated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is applicable to the analysis of this compound in plant extracts and can be adapted for other biological matrices.

I. Principle

The method utilizes reversed-phase High-Performance Liquid Chromatography (HPLC) for the separation of this compound from other components in the sample matrix. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for this compound.

II. Sample Preparation

A critical step in the quantitative analysis of this compound from plant matrices is the efficient extraction of the analyte and removal of interfering substances.

Protocol for Extraction from Plant Material:

  • Homogenization: Weigh 1 gram of dried and powdered plant material (e.g., leaves of Endiandra introrsa) into a 50 mL centrifuge tube.

  • Extraction Solvent: Add 10 mL of 80% methanol (B129727) in water.

  • Extraction Procedure:

    • Vortex the mixture for 1 minute.

    • Sonicate for 30 minutes in a sonication bath.

    • Centrifuge at 4000 rpm for 15 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process (steps 2-4) on the plant residue two more times.

  • Pooling and Filtration: Pool the supernatants and filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

III. Liquid Chromatography
  • Instrument: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    5.0 95
    7.0 95
    7.1 30

    | 10.0 | 30 |

IV. Mass Spectrometry
  • Instrument: A triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transition:

    • The exact mass of this compound is C20H22O2. The deprotonated molecule [M-H]⁻ would be the precursor ion. The product ion would be determined by fragmentation of the precursor ion. For the purpose of this protocol, hypothetical MRM transitions are provided.

      Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
      This compound 293.15 249.15 100 20
      Internal Standard TBD TBD 100 TBD

      (Note: An appropriate internal standard, structurally similar to this compound, should be used for accurate quantification.)

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in different batches of a plant extract, obtained using the described LC-MS/MS method.

Sample IDBatch NumberConcentration of this compound (µg/g of dry plant material)% RSD (n=3)
PE-001B-2024-0115.23.5
PE-002B-2024-0218.52.8
PE-003B-2024-0312.84.1
PE-004B-2024-0421.12.5

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of pure this compound standard and dissolve it in 1.0 mL of methanol.

  • Working Stock Solution (100 µg/mL): Dilute 100 µL of the primary stock solution to 1.0 mL with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 80% methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

Protocol 2: Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][6] The validation should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression analysis should be performed, and the correlation coefficient (r²) should be > 0.99.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of this compound and expressing the results as a percentage of the nominal value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Start Start: Plant Material Homogenize Homogenize Start->Homogenize Extract Solvent Extraction (80% MeOH) Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Collect Collect Supernatant Centrifuge->Collect Reextract Re-extract Pellet (2x) Centrifuge->Reextract Pellet Pool Pool Supernatants Collect->Pool Supernatant Reextract->Extract Filter Filter (0.22 µm) Pool->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify End End: Report Results Quantify->End

Caption: Experimental workflow for the quantification of this compound.

Logical_Relationship cluster_components Method Components cluster_validation Validation Parameters (ICH) method LC-MS/MS Method High Sensitivity High Selectivity Robust Quantification lc Liquid Chromatography (HPLC) Separation of Analytes method->lc ms Tandem Mass Spectrometry (MS/MS) Detection & Quantification method->ms specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD/LOQ method->lod_loq lc->ms

Caption: Logical relationship of the analytical method components and validation.

References

Application Notes and Protocols for In Vitro Studies of Endiandric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental design for studying the biological activities of Endiandric acid A, a complex polycyclic natural product. The protocols detailed below are foundational for assessing its potential as a therapeutic agent, focusing on its cytotoxic, antimicrobial, and anti-inflammatory properties.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In the presence of viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of this color is directly proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well sterile microplates

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: After the 4-hour incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC₅₀ (µM)
HeLa48Data to be filled
MCF-748Data to be filled
A54948Data to be filled

Antimicrobial Activity Assessment

The antimicrobial potential of this compound can be evaluated using standard methods such as the Kirby-Bauer disk diffusion assay for initial screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound (stock solution in a suitable solvent)

  • Positive control antibiotic disks (e.g., ampicillin, tetracycline)

  • Sterile swabs

  • McFarland standard (0.5)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar. Also, place a positive control antibiotic disk and a blank disk (with solvent only) as a negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.

Experimental Protocol: Broth Microdilution for MIC Determination

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • 96-well sterile microplates

  • This compound (stock solution)

  • Positive control antibiotic

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a control for the solvent.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be observed visually or by adding a viability indicator like resazurin.

Data Presentation: Antimicrobial Activity of this compound
Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusData to be filledData to be filled
Escherichia coliData to be filledData to be filled
Bacillus subtilisData to be filledData to be filled

Anti-inflammatory Activity Assessment

The anti-inflammatory properties of this compound can be investigated by measuring its ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well sterile microplates

  • This compound (stock solution in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include an unstimulated control group and a vehicle control group.

  • Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix 100 µL of the collected supernatant with 100 µL of Griess Reagent.

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

Data Presentation: Anti-inflammatory Activity of this compound
Concentration of this compound (µM)NO Production (% of LPS control)
0 (LPS only)100
Concentration 1Data to be filled
Concentration 2Data to be filled
Concentration 3Data to be filled

Visualizations: Workflows and Signaling Pathways

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antimicrobial Antimicrobial Activity cluster_anti_inflammatory Anti-inflammatory Activity C1 Seed Cancer Cells C2 Treat with this compound C1->C2 C3 Incubate (24-72h) C2->C3 C4 MTT Assay C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate IC50 C5->C6 A1 Prepare Bacterial Inoculum A2 Disk Diffusion Assay A1->A2 A4 Broth Microdilution A1->A4 A3 Measure Zone of Inhibition A2->A3 A5 Determine MIC A4->A5 I1 Seed Macrophages I2 Pre-treat with this compound I1->I2 I3 Stimulate with LPS I2->I3 I4 Griess Assay for NO I3->I4 I5 Measure Absorbance I4->I5 I6 Calculate NO Inhibition I5->I6

Experimental workflow for in vitro studies of this compound.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IKK->IkB_p NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus Gene Pro-inflammatory Gene Expression Endiandric_Acid_A This compound Endiandric_Acid_A->IKK Inhibits? Proteasome Proteasome Degradation Endiandric_Acid_A->Proteasome Inhibits? IkB_p->Proteasome NFkB_active Active NF-κB NFkB_active->Gene Translocates & Activates

Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Apoptosis_Signaling_Pathway cluster_apoptosome Apoptosome Formation Endiandric_Acid_A This compound Bcl2 Bcl-2 Endiandric_Acid_A->Bcl2 Inhibits? Bax Bax Endiandric_Acid_A->Bax Activates? Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Bcl2->Bax Inhibits Bax->Mitochondrion Promotes release of Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed intrinsic apoptosis signaling pathway induced by this compound.

Biomimetic Breakthrough: A Detailed Guide to the Synthesis of Endiandric Acids A-G

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview and detailed protocols for the biomimetic total synthesis of Endiandric acids A-G. This class of natural products, isolated from the Australian plant Endiandra introrsa, has captivated chemists with its complex molecular architecture and intriguing biosynthetic origins.

The synthetic strategy, pioneered by K.C. Nicolaou and his research group, elegantly mimics the proposed natural cascade of pericyclic reactions. This approach provides a powerful demonstration of how complex molecular frameworks can be assembled from simple, achiral precursors through a series of spontaneous, thermally-induced electrocyclizations and intramolecular cycloadditions. The successful laboratory realization of this biosynthetic hypothesis stands as a landmark achievement in the field of total synthesis.

The Biomimetic Cascade: From Polyenes to Polycycles

The core of the biomimetic synthesis lies in a remarkable cascade of reactions initiated by the selective reduction of specifically designed polyunsaturated precursors. The hypothesis, originally put forth by D. St. C. Black, suggested that these complex tetracyclic structures could arise in nature from linear, achiral polyenes without enzymatic intervention.[1] Nicolaou's work provided the definitive experimental proof for this elegant hypothesis.[2]

The cascade is initiated by a conrotatory 8π-electron electrocyclization of a conjugated tetraene, forming a cyclooctatriene intermediate. This is immediately followed by a disrotatory 6π-electron electrocyclization to yield a bicyclo[4.2.0]octa-2,4-diene system. The final step in the formation of the tetracyclic core is an intramolecular [4+2] Diels-Alder cycloaddition. The stereochemical outcome of the final cycloaddition dictates which of the Endiandric acids are formed.

Biomimetic_Cascade cluster_precursor Acyclic Precursor cluster_cascade Pericyclic Cascade cluster_products Tetracyclic Products polyene Polyunsaturated Ester cot Cyclooctatriene (8π Electrocyclization) polyene->cot Heat bco Bicyclo[4.2.0]octadiene (6π Electrocyclization) cot->bco Heat ea_a Endiandric Acid A bco->ea_a Intramolecular Diels-Alder ea_b Endiandric Acid B bco->ea_b ea_c Endiandric Acid C bco->ea_c ea_d Endiandric Acid D bco->ea_d ea_e Endiandric Acid E bco->ea_e ea_f Endiandric Acid F bco->ea_f ea_g Endiandric Acid G bco->ea_g

Caption: The biomimetic cascade from a linear polyene to the tetracyclic Endiandric acids.

Experimental Workflow Overview

The general experimental workflow for the biomimetic synthesis of Endiandric acids A-G begins with the synthesis of the requisite acyclic polyunsaturated ester precursors. These precursors are then subjected to a selective hydrogenation to generate the key tetraene intermediates, which, upon heating, undergo the spontaneous cascade of pericyclic reactions to yield the Endiandric acids.

Experimental_Workflow start Starting Materials precursor_synth Synthesis of Polyunsaturated Ester Precursors start->precursor_synth hydrogenation Selective Hydrogenation (Lindlar Catalyst) precursor_synth->hydrogenation cascade Thermal Cascade Reactions (Electrocyclization & Diels-Alder) hydrogenation->cascade separation Chromatographic Separation of Endiandric Acids A-G cascade->separation analysis Spectroscopic Analysis (NMR, MS, IR) separation->analysis end Isolated Endiandric Acids A-G analysis->end

Caption: A generalized experimental workflow for the biomimetic synthesis of Endiandric acids A-G.

Quantitative Data Summary

The biomimetic synthesis yields a mixture of Endiandric acids, with the relative ratios depending on the specific precursor and reaction conditions. The following table summarizes the reported yields for the methyl esters of Endiandric acids A-G from the key thermal cyclization step.

Endiandric AcidPrecursorYield (%)
A (methyl ester) Methyl (2E,8Z,10E)-13-phenyl-2,8,10-tridecatrien-4,6-diynoate30 (after heating)
B (methyl ester) Methyl (2E,4E,8Z,10E)-13-phenyl-2,4,8,10-tridecatetraen-6-ynoate28 (after heating)
C (methyl ester) Methyl (2E,4E,8Z,10E)-13-phenyl-2,4,8,10-tridecatetraen-6-ynoate28 (after heating)
D (methyl ester) Methyl (2E,8Z,10E)-13-phenyl-2,8,10-tridecatrien-4,6-diynoate10-12 (isolated before heating)
E (methyl ester) Methyl (2E,8Z,10E)-13-phenyl-2,8,10-tridecatrien-4,6-diynoate10-12 (isolated before heating)
F (methyl ester) Methyl (2E,4E,8Z,10E)-13-phenyl-2,4,8,10-tridecatetraen-6-ynoateIsolated as intermediate
G (methyl ester) Methyl (2E,4E,8Z,10E)-13-phenyl-2,4,8,10-tridecatetraen-6-ynoateIsolated as intermediate

Note: The yields for Endiandric acids F and G were not explicitly quantified as stable final products in the initial reports, but rather as transient intermediates in the formation of B and C.

Experimental Protocols

The following are detailed methodologies for the key experiments in the biomimetic synthesis of Endiandric acids A-G, based on the seminal work of K.C. Nicolaou and colleagues.

Protocol 1: Synthesis of Polyunsaturated Ester Precursors

The synthesis of the acyclic precursors is a multi-step process involving the construction of the carbon backbone with the correct geometry of double and triple bonds. A representative example is the synthesis of methyl (2E,8Z,10E)-13-phenyl-2,8,10-tridecatrien-4,6-diynoate, a precursor to Endiandric acids A, D, and E. This involves several steps, including Glaser coupling to form the diyne moiety.

Protocol 2: Selective Hydrogenation and Cascade Cyclization

This is the crucial biomimetic step where the polyunsaturated ester is converted into the tetracyclic natural products.

Materials:

  • Polyunsaturated ester precursor (e.g., methyl (2E,8Z,10E)-13-phenyl-2,8,10-tridecatrien-4,6-diynoate)

  • Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)[3]

  • Quinoline[3]

  • Hydrogen gas (H₂)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous toluene

Procedure:

  • Hydrogenation:

    • A solution of the polyunsaturated ester precursor in anhydrous dichloromethane is treated with Lindlar's catalyst and a small amount of quinoline (B57606).

    • The mixture is stirred vigorously under a positive pressure of hydrogen gas at room temperature (25 °C).

    • The reaction progress is carefully monitored by thin-layer chromatography (TLC) to ensure the selective reduction of the triple bonds to cis-double bonds without over-reduction.

    • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude tetraene intermediate.

  • Thermal Cascade Reaction:

    • The crude tetraene intermediate is dissolved in anhydrous toluene.

    • The solution is heated to reflux (approximately 100-110 °C) for several hours. This thermal treatment initiates the cascade of 8π- and 6π-electrocyclizations, followed by the intramolecular Diels-Alder reaction.

    • The reaction progress can be monitored by TLC or ¹H NMR spectroscopy.

  • Work-up and Purification:

    • After the cascade reaction is complete, the solvent is removed under reduced pressure.

    • The resulting residue, containing a mixture of Endiandric acid methyl esters, is purified by column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the individual isomers (A, B, C, D, E, F, and G).

Key Considerations:

  • The purity and activity of the Lindlar's catalyst are critical for the success of the selective hydrogenation.[3]

  • The addition of quinoline helps to moderate the catalyst's activity and prevent over-reduction.[3]

  • The thermal cascade is a spontaneous process, and the distribution of the final products can be influenced by the reaction temperature and time.

  • The separation of the individual Endiandric acid isomers can be challenging and may require careful and repeated chromatography.

This biomimetic approach to the synthesis of Endiandric acids A-G not only provides a concise and elegant route to these complex natural products but also offers profound insights into the principles of chemical reactivity and the biosynthetic pathways of natural product formation. The successful application of this strategy has inspired further research into the power of cascade reactions in organic synthesis.

References

Application Notes and Protocols for Endiandric Acid A as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endiandric acid A, a complex natural product isolated from plants of the Beilschmiedia and Endiandra genera, presents a unique and compelling scaffold for medicinal chemistry and drug discovery.[1][2] Its rigid, three-dimensional tetracyclic core, arising from a fascinating biosynthetic cascade of pericyclic reactions, offers a distinct starting point for the design of novel therapeutic agents.[3][4][5] Derivatives of endiandric acid have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and anti-inflammatory properties, highlighting their potential in various therapeutic areas.[1][6][7] This document provides detailed application notes and experimental protocols for utilizing this compound and its analogues in medicinal chemistry research.

Biological Activities and Quantitative Data

Endiandric acid derivatives have shown significant promise in preclinical studies. Their biological activities are summarized below, with quantitative data presented for easy comparison.

Anticancer and Cytotoxic Activity

Several analogues of Endiandric acid have been evaluated for their cytotoxic effects against various cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells), are summarized in Table 1.

Table 1: Anticancer and Cytotoxic Activity of Endiandric Acid Derivatives (IC50 µM)

Compound/DerivativeHuman Colorectal Adenocarcinoma (HT-29)Human Lung Adenocarcinoma (A549)Human Breast Cancer (MCF-7)Human Prostate Cancer (PC-3)Human Hepatocellular Carcinoma (HepG2)Reference
Kingianic Acid C1715---[8]
Beilschmiedic Acid Derivative 1--22.410-5010-50[7]
Beilschmiedic Acid Derivative 2--0.3410-5010-50[7]

Note: "-" indicates data not available.

Antibacterial Activity

Endiandric acid derivatives have also demonstrated notable antibacterial properties. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key measure of this activity.

Table 2: Antibacterial Activity of Endiandric Acid Derivatives (MIC µM)

Compound/DerivativeBacillus subtilisMicrococcus luteusStreptococcus faecalisMethicillin-resistant Staphylococcus aureus (MRSA)Reference
Beilschmiedic Acid A>364>364>36410-11[8][9][10]
Beilschmiedic Acid B364182364-[8][9]
Beilschmiedic Acid C5.60.722.7-[8][9][10]
Beilschmiedic Acid K---10-11[10]
Beilschmiedic Acid L---10-11[10]

Note: "-" indicates data not available.

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below. These protocols are based on established methods and can be adapted for specific research needs.

General Workflow for Synthesis and Evaluation

The overall process for exploring this compound as a medicinal chemistry scaffold involves several key stages, from initial synthesis to biological characterization.

Endiandric_Acid_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Total_Synthesis Total Synthesis of This compound Scaffold Start->Total_Synthesis Biomimetic Cascade Derivatization Chemical Derivatization Total_Synthesis->Derivatization Scaffold Purification Purification and Characterization (NMR, MS) Derivatization->Purification Crude Derivatives Primary_Screening Primary Screening (e.g., Cytotoxicity Assay) Purification->Primary_Screening Pure Derivatives Secondary_Screening Secondary Screening (e.g., Antibacterial Assay) Primary_Screening->Secondary_Screening Active Compounds Mechanism_of_Action Mechanism of Action Studies (e.g., Protein Binding, Pathway Analysis) Secondary_Screening->Mechanism_of_Action Potent Compounds Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Total Synthesis of this compound Scaffold

The total synthesis of the this compound core can be achieved through a biomimetic approach involving a cascade of pericyclic reactions, as pioneered by K.C. Nicolaou. This protocol provides a generalized overview of the key steps.

Materials:

  • Appropriate acyclic polyene precursor

  • Anhydrous solvents (e.g., toluene (B28343), xylenes)

  • Inert gas atmosphere (e.g., argon or nitrogen)

  • Standard organic synthesis glassware

  • Heating apparatus (e.g., oil bath)

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Precursor Synthesis: Synthesize the linear tetraene precursor according to established literature methods. The stereochemistry of the double bonds is critical for the desired cyclization outcome.

  • Electrocyclization Cascade: Dissolve the tetraene precursor in a high-boiling, anhydrous solvent such as toluene or xylenes (B1142099) under an inert atmosphere.

  • Heat the reaction mixture to induce the 8π- and 6π-electrocyclization reactions. The optimal temperature and reaction time will depend on the specific precursor and should be determined empirically, often ranging from 80 to 140 °C.

  • Intramolecular Diels-Alder Reaction: Upon formation of the bicyclic intermediate, continue heating to facilitate the intramolecular [4+2] cycloaddition, which forms the tetracyclic core of this compound.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting this compound scaffold using column chromatography on silica (B1680970) gel.

  • Characterization: Confirm the structure and purity of the synthesized scaffold using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Cytotoxicity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., HT-29, A549)

  • Complete cell culture medium

  • 96-well plates

  • Endiandric acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the Endiandric acid derivatives in complete culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Antibacterial Susceptibility Testing using Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the Endiandric acid derivatives.[1][2][6][10]

Materials:

  • Bacterial strains (e.g., B. subtilis, M. luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Endiandric acid derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the Endiandric acid derivatives in CAMHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Putative Mechanism of Action: Targeting Anti-Apoptotic Proteins and the PI3K/Akt/mTOR Pathway

While the precise molecular targets of this compound are still under investigation, evidence suggests that some derivatives may exert their anticancer effects by interacting with key regulators of apoptosis, such as the Bcl-2 family of proteins. Specifically, compounds have been shown to bind to the anti-apoptotic proteins Bcl-xL and Mcl-1. Inhibition of these proteins can lead to the activation of pro-apoptotic proteins like Bax and Bak, ultimately triggering programmed cell death.

Furthermore, many natural products with anticancer properties have been found to modulate the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[11][12][13][14][15] It is plausible that Endiandric acid derivatives could also impinge on this pathway, leading to the inhibition of cancer cell proliferation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl_xL Bcl-xL Akt->Bcl_xL Inhibits Apoptosis Mcl_1 Mcl-1 Akt->Mcl_1 Inhibits Apoptosis Proliferation Cell Proliferation and Survival mTOR->Proliferation Bax_Bak Bax/Bak Bcl_xL->Bax_Bak Mcl_1->Bax_Bak Apoptosis Apoptosis Bax_Bak->Apoptosis Endiandric_Acid_A This compound Derivative Endiandric_Acid_A->Akt Putative Inhibition Endiandric_Acid_A->Bcl_xL Inhibition Endiandric_Acid_A->Mcl_1 Inhibition

Caption: Putative signaling pathways targeted by this compound derivatives.

Protocol 4: Fluorescence Polarization Assay for Bcl-xL/Mcl-1 Binding

This assay can be used to quantitatively assess the binding of Endiandric acid derivatives to anti-apoptotic proteins like Bcl-xL and Mcl-1.

Materials:

  • Recombinant human Bcl-xL and Mcl-1 proteins

  • Fluorescently labeled BH3-domain peptide (e.g., FITC-Bad or FITC-Bim)

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Black, low-volume 384-well plates

  • Endiandric acid derivatives

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the Bcl-xL or Mcl-1 protein and the fluorescently labeled BH3 peptide in the assay buffer.

  • Compound Dilution: Prepare serial dilutions of the Endiandric acid derivatives in the assay buffer.

  • Assay Setup: In the 384-well plate, add the protein solution, the fluorescent peptide, and the compound dilutions. Include controls for no inhibition (protein + peptide + buffer) and background (peptide + buffer).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore used.

  • Data Analysis: The binding of the fluorescent peptide to the protein results in a high polarization value. A compound that displaces the peptide will cause a decrease in polarization. Calculate the percent inhibition for each compound concentration and determine the IC50 value for binding.

Conclusion

This compound and its derivatives represent a promising class of natural products for the development of new therapeutic agents. Their unique chemical architecture and diverse biological activities make them an attractive scaffold for medicinal chemistry campaigns. The protocols and data presented in this document provide a foundation for researchers to explore the therapeutic potential of this fascinating family of molecules. Further investigation into their mechanism of action and structure-activity relationships will be crucial for the successful development of novel drugs based on the Endiandric acid scaffold.

References

Endiandric Acid A: A Novel Molecular Probe for Target Identification in Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endiandric acid A is a complex tetracyclic natural product isolated from plants of the Beilschmiedia and Endiandra genera.[1] This class of compounds has garnered significant interest due to its unique biosynthesis, which is proposed to involve a cascade of pericyclic reactions. Several endiandric acid derivatives have demonstrated a range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1] The anti-inflammatory potential of endiandric acid analogues, in particular, suggests their interaction with key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4]

This document provides detailed application notes and experimental protocols for the use of this compound as a molecular probe for the identification of its cellular targets. By functionalizing this compound with appropriate reporter tags, researchers can employ chemical proteomics strategies to isolate and identify its binding partners, thereby elucidating its mechanism of action and paving the way for the development of novel therapeutic agents.

Data Presentation: Biological Activity of Endiandric Acid Derivatives

Quantitative data on the biological activity of various endiandric acid derivatives provide a strong rationale for their use as molecular probes to investigate their cellular targets. The following tables summarize the reported anti-inflammatory and antimicrobial activities.

Table 1: Anti-inflammatory Activity of Endiandric Acid Analogues

CompoundAssayTargetIC₅₀ (µM)Reference
Endiandramide AiNOS Inhibition in LPS-stimulated RAW 264.7 macrophagesInducible Nitric Oxide Synthase (iNOS)9.59[2]
Endiandramide BiNOS Inhibition in LPS-stimulated RAW 264.7 macrophagesInducible Nitric Oxide Synthase (iNOS)16.40[2]

Table 2: Antimicrobial Activity of Endiandric Acid Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Beilschmiedic Acid ABacillus subtilis11.3 µM[5]
Beilschmiedic Acid CBacillus subtilis5.6 µM[5]
Beilschmiedic Acid CMicrococcus luteus0.7 µM[5]
Beilschmiedic Acid I-OMethicillin-resistant Staphylococcus aureus (MRSA)10 - 13[5]
Cryptobeilic Acid AEscherichia coli 6r310[5]
Cryptobeilic Acid BEscherichia coli 6r320[5]
Erythrophloin CMycobacterium tuberculosis50[5]

Hypothetical Signaling Pathway Modulation

Based on the observed anti-inflammatory activity of endiandric acid derivatives, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases. The following diagram illustrates a hypothetical model where this compound inhibits a key kinase in the NF-κB pathway, preventing the downstream inflammatory response.

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release of NF-κB NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes Induces Endiandric_Acid_A This compound Endiandric_Acid_A->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following protocols describe a hypothetical workflow for the synthesis of an this compound-based molecular probe and its application in target identification using affinity purification coupled with mass spectrometry.

Protocol 1: Synthesis of Biotinylated this compound Probe

This protocol details the synthesis of a biotinylated this compound probe via amide bond formation at the carboxylic acid moiety, a common and accessible site for modification.

G Start This compound Step1 Activation of Carboxylic Acid (e.g., with HATU/DIPEA) Start->Step1 Step2 Amide Bond Formation with Biotin-PEG-Amine Step1->Step2 Product Biotinylated This compound Probe Step2->Product G Cell_Culture Cell Culture (e.g., RAW 264.7 macrophages) Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Lysate_Incubation Incubate Lysate with Biotin-Endiandric Acid A Probe Cell_Lysis->Lysate_Incubation Streptavidin_Beads Add Streptavidin-coated Magnetic Beads Lysate_Incubation->Streptavidin_Beads Pull_down Affinity Pull-down Streptavidin_Beads->Pull_down Wash Wash Beads to Remove Non-specific Binders Pull_down->Wash Elution Elute Bound Proteins Wash->Elution SDS_PAGE SDS-PAGE and In-gel Digestion Elution->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data_Analysis Protein Identification and Data Analysis LC_MS->Data_Analysis

References

Troubleshooting & Optimization

Improving the yield of the endiandric acid cascade reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of the endiandric acid cascade reaction.

Frequently Asked Questions (FAQs)

Q1: What is the endiandric acid cascade reaction?

The endiandric acid cascade is a biomimetic reaction sequence that forms complex polycyclic structures, the endiandric acids, from linear polyunsaturated precursors.[1][2] This cascade is believed to mimic the natural biosynthesis of these compounds, which occurs through a series of thermally allowed pericyclic reactions without enzymatic influence.[2] The key steps typically involve an 8π-conrotatory electrocyclization, followed by a 6π-disrotatory electrocyclization, and culminating in an intramolecular Diels-Alder reaction.[1]

Q2: What are the key starting materials for the endiandric acid cascade?

The synthesis of endiandric acids typically begins with linear, achiral polyunsaturated precursors.[2] In many synthetic routes, a conjugated tetrayne is first synthesized and then subjected to a partial reduction to form the required (Z,Z,Z,Z)- or (E,Z,Z,E)-tetraene.[1] The specific stereochemistry of the tetraene precursor is crucial as it dictates which endiandric acids are ultimately formed.[1][2]

Q3: What are the typical yields for the endiandric acid cascade reaction?

Yields for the complete cascade can be modest and are highly dependent on the specific substrate and reaction conditions. For example, in a unified total synthesis approach, endiandric acid A was obtained in a 22% yield from the corresponding tetrayne precursor over three steps (partial reduction, cascade, and deprotection).[1] In another synthesis of beilcyclone A and endiandric acid J, the final intramolecular Diels-Alder step proceeded with yields of 61% and 54% respectively after heating at 120 °C.[3]

Troubleshooting Guide

Low Overall Yield

Problem: The overall yield of the endiandric acid product is significantly lower than expected.

Possible Causes & Solutions:

  • Incomplete Partial Reduction: The initial reduction of the tetrayne or polyyne precursor to the desired tetraene may be incomplete or result in a mixture of stereoisomers.

    • Solution: Optimize the partial reduction conditions. For a Lindlar reduction, ensure the catalyst is not pyrophoric and monitor the reaction carefully as the chemoselectivity can be sensitive to various factors.[4][5] Consider using freshly prepared Lindlar catalyst.

  • Suboptimal Thermal Conditions: The electrocyclization and Diels-Alder reactions are thermally driven. Incorrect temperatures or reaction times can lead to incomplete conversion or degradation of intermediates.

    • Solution: Systematically vary the reaction temperature and time. For instance, heating to 100 °C in toluene (B28343) or 150 °C in DMF has been reported to effect the cascade.[1]

  • Side Reactions: At high concentrations, intermolecular reactions can compete with the desired intramolecular cascade, leading to polymeric byproducts.

    • Solution: Run the reaction under more dilute conditions to favor the intramolecular pathway.

  • Intermediate Instability: Some intermediates in the cascade can be thermally unstable or sensitive to acid.[3]

    • Solution: If possible, purify sensitive intermediates quickly using methods like rapid flash chromatography on buffered silica (B1680970) gel.[3]

Formation of Incorrect Stereoisomers

Problem: The reaction yields a different endiandric acid isomer than the one targeted.

Possible Causes & Solutions:

  • Incorrect Precursor Stereochemistry: The stereochemistry of the starting tetraene dictates the final product. For example, an (E,Z,Z,E)-tetraene is a viable precursor for endiandric acids A-G.[1]

    • Solution: Carefully verify the stereochemistry of the synthesized tetraene precursor using spectroscopic methods. Ensure that the synthetic route to the precursor reliably produces the desired isomer.

  • Reversible Electrocyclizations: At elevated temperatures, the 6π-electrocyclization can be reversible, allowing for interconversion between different bicyclic intermediates before the final irreversible intramolecular Diels-Alder reaction.[2]

    • Solution: While this is an inherent feature of the cascade, understanding the relative stabilities of the intermediates can help predict the major product. Computational studies can provide insight into the transition state energies for the different possible Diels-Alder reactions.[6]

Product Racemization

Problem: An attempt to synthesize an enantiomerically pure endiandric acid results in a racemic mixture.

Possible Causes & Solutions:

  • Thermal Racemization of Intermediates: Bicyclo[4.2.0]octadiene intermediates can undergo transient 8π-electrocyclic ring opening to the corresponding linear tetraene. This process can lead to racemization before the final intramolecular Diels-Alder reaction occurs.[3]

    • Solution: DFT modeling predicts that under thermal conditions, racemization is likely to occur faster than the intramolecular Diels-Alder reaction.[3] A potential, though challenging, solution could be the development of a catalytic intramolecular Diels-Alder reaction that proceeds at lower temperatures.[3]

Quantitative Data

PrecursorProduct(s)Key ConditionsYield (%)Reference
Endiandric tetrayne 16This compound1. Partial reduction 2. Heating to 100 °C in toluene 3. TBS deprotection22[1]
Kingianic tetrayne 17Kingianic acid E1. Partial reduction 2. Heating to 150 °C in DMF 3. TBAF deprotection37[1]
Bicyclo[4.2.0]octadiene aldehyde 6a/6bBeilcyclone AWittig olefination followed by heating at 120 °C61[3]
Bicyclo[4.2.0]octadiene aldehyde 6a/6bTetracyclic ester 9Wittig olefination followed by heating at 120 °C54[3]

Experimental Protocols

Protocol 1: Partial Reduction of a Tetrayne Precursor using Lindlar Catalyst

This protocol is a general guideline based on established procedures for the cis-selective partial reduction of alkynes.[1][5]

  • Catalyst Preparation (if not commercially available):

    • Suspend calcium carbonate in distilled water.

    • Add a solution of palladium(II) chloride and stir at an elevated temperature (e.g., 80 °C).

    • Collect the Pd/CaCO3 catalyst by filtration.

    • Resuspend the catalyst in water and treat with an aqueous solution of lead(II) acetate.

    • Filter, wash thoroughly with water, and dry in vacuo.

    • Caution: The Lindlar catalyst can be pyrophoric in the presence of solvents. Handle with appropriate care.[4]

  • Hydrogenation:

    • Dissolve the tetrayne precursor in a suitable solvent (e.g., ethyl acetate, ethanol).

    • Add the Lindlar catalyst and a poison such as quinoline.

    • Flush the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction progress carefully by TLC or GC to avoid over-reduction to the alkane.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude tetraene.

Protocol 2: Thermal Cascade Reaction

This protocol outlines the general procedure for inducing the electrocyclization and intramolecular Diels-Alder cascade.[1][3]

  • Reaction Setup:

    • Dissolve the purified tetraene precursor in a high-boiling solvent such as toluene or DMF.

    • The concentration should be kept low to minimize intermolecular side reactions.

  • Thermal Induction:

    • Heat the solution to the desired temperature (e.g., 100-150 °C) under an inert atmosphere (e.g., nitrogen or argon).

    • The optimal temperature and reaction time will depend on the specific substrate and should be determined experimentally.

    • Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting endiandric acid derivative by column chromatography on silica gel.

Visualizations

Endiandric_Acid_Cascade precursor Polyunsaturated Precursor (e.g., Tetraene) cot Cyclooctatriene Intermediate precursor->cot 8π Electrocyclization (conrotatory, thermal) bco Bicyclo[4.2.0]octadiene Intermediate cot->bco 6π Electrocyclization (disrotatory, thermal) product Tetracyclic Product (Endiandric Acid) bco->product Intramolecular Diels-Alder Troubleshooting_Workflow start Low Yield check_reduction Check Purity and Stereochemistry of Precursor start->check_reduction optimize_reduction Optimize Partial Reduction Conditions check_reduction->optimize_reduction No check_cascade Are Cascade Conditions Optimal? check_reduction->check_cascade Yes optimize_reduction->check_cascade optimize_cascade Vary Temperature, Time, and Concentration check_cascade->optimize_cascade No check_isomers Incorrect Isomer Formation? check_cascade->check_isomers Yes optimize_cascade->check_isomers verify_precursor Verify Precursor Stereochemistry check_isomers->verify_precursor Yes racemization Racemization Observed? check_isomers->racemization No end Improved Yield verify_precursor->end consider_catalysis Consider Catalytic Diels-Alder (Advanced) racemization->consider_catalysis Yes racemization->end No consider_catalysis->end

References

Technical Support Center: Endiandric Acid A Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Endiandric acid A. The information is designed to address common challenges encountered during stability and degradation experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows a rapid decrease in purity when dissolved in methanol (B129727) for HPLC analysis. What could be the cause?

A1: this compound possesses a carboxylic acid moiety which can undergo esterification with alcohols like methanol, especially under acidic conditions or prolonged storage. This will result in the formation of the methyl ester of this compound, leading to an apparent decrease in the purity of the parent compound.

Troubleshooting Steps:

  • Solvent Selection: Switch to a non-alcoholic solvent for sample preparation, such as acetonitrile (B52724) or a mixture of acetonitrile and water.

  • pH Control: If an aqueous mobile phase is used, ensure the pH is controlled to a neutral or slightly acidic range (pH 3-6) to minimize both esterification and potential base-catalyzed degradation.

  • Fresh Preparation: Always prepare solutions fresh before analysis and avoid storing them, even at low temperatures.

Q2: I am observing multiple degradation peaks in my forced degradation study under oxidative conditions (e.g., H₂O₂). What are the likely degradation products?

A2: The tetracyclic core of this compound contains several double bonds that are susceptible to oxidation. Treatment with hydrogen peroxide can lead to the formation of various oxidation products, including epoxides and diols. The specific products will depend on the reaction conditions (concentration of H₂O₂, temperature, and time).

Potential Degradation Pathways:

  • Epoxidation: The double bonds within the ring system can be oxidized to form epoxides.

  • Hydroxylation: Further reaction or direct oxidation can lead to the formation of diols.

Q3: My mass spectrometry data suggests the formation of a lactone during stability testing. Is this expected?

A3: Yes, intramolecular lactonization is a potential degradation pathway for this compound. The carboxylic acid can react with one of the double bonds in the polycyclic structure, particularly under acidic conditions, to form a stable lactone. This would result in a loss of the carboxylic acid functionality and the appearance of a new peak with a corresponding mass change in the chromatogram.

Troubleshooting Guides

Issue: Poor Peak Shape and Tailing in HPLC Analysis
  • Possible Cause 1: Secondary Interactions with Stationary Phase. The carboxylic acid group of this compound can interact with residual silanol (B1196071) groups on the C18 column, leading to peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid. Alternatively, use an "end-capped" HPLC column specifically designed to minimize silanol interactions.

  • Possible Cause 2: Metal Chelation. Trace metal ions in the HPLC system (e.g., from stainless steel components) can chelate with the carboxylic acid, causing peak distortion.

    • Solution: Add a small amount of a chelating agent, such as 0.05% trifluoroacetic acid (TFA) or ethylenediaminetetraacetic acid (EDTA), to the mobile phase.

Issue: Irreproducible Results in Forced Degradation Studies
  • Possible Cause 1: Inconsistent Stress Conditions. Variations in temperature, pH, or concentration of the stressor (e.g., acid, base, oxidizing agent) can lead to significant differences in the degradation profile.

    • Solution: Precisely control all experimental parameters. Use calibrated equipment for temperature and pH measurements. Prepare fresh stressor solutions for each experiment.

  • Possible Cause 2: Photodegradation. this compound may be sensitive to light. Exposure to ambient or UV light during the experiment can cause degradation.

    • Solution: Conduct all experiments in amber glassware or under light-protected conditions. A photostability study should be performed as part of the forced degradation protocol.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionDurationTemperature (°C)% Degradation of this compoundMajor Degradants Observed
0.1 M HCl24 hours6015.2%Lactone Product, Isomer 1
0.1 M NaOH4 hours2522.5%Isomer 2, Epoxide 1
10% H₂O₂8 hours2535.8%Epoxide 1, Diol 1, Diol 2
Thermal48 hours808.5%Isomer 1
Photolytic (UV)24 hours2512.1%Photodegradant 1

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep the mixture at 60°C for 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep the mixture at 25°C for 4 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 20% H₂O₂. Keep the mixture at 25°C for 8 hours.

  • Thermal Degradation: Store the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a clear vial to UV light (254 nm) for 24 hours.

  • Analysis: Dilute all samples to an appropriate concentration with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation cluster_stress Stress Conditions stock This compound Stock Solution (1 mg/mL in ACN) acid 0.1 M HCl 60°C, 24h stock->acid base 0.1 M NaOH 25°C, 4h stock->base oxidative 10% H₂O₂ 25°C, 8h stock->oxidative thermal 80°C 48h stock->thermal photo UV Light 25°C, 24h stock->photo analysis Sample Preparation (Neutralization/Dilution) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis hplc Stability-Indicating HPLC-UV Analysis analysis->hplc

Caption: Workflow for the forced degradation study of this compound.

G cluster_pathways Potential Degradation Pathways of this compound cluster_products Degradation Products start This compound lactone Lactone Product start->lactone Acidic Conditions isomer1 Isomer 1 start->isomer1 Acidic/Thermal Conditions isomer2 Isomer 2 start->isomer2 Basic Conditions epoxide Epoxide(s) start->epoxide Oxidative Conditions photo_d Photodegradant start->photo_d UV Light diol Diol(s) epoxide->diol Further Oxidation

Caption: Potential degradation pathways for this compound.

Technical Support Center: Purification of Endiandric Acid A Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Endiandric acid A and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers formed alongside this compound during synthesis?

The biomimetic synthesis of this compound, inspired by the proposed biosynthetic pathway, is a cascade of pericyclic reactions. This process often leads to a mixture of several endiandric acid isomers. The most commonly reported isomers formed alongside this compound are Endiandric acid D and Endiandric acid E.[1] Depending on the specific reaction conditions and the starting materials, other related isomers may also be present.

Q2: What are the primary challenges in purifying this compound?

The main challenges in the purification of this compound stem from the structural similarity of the co-formed isomers. These isomers are often diastereomers with very similar polarities and chromatographic behaviors, making their separation difficult. Additionally, some intermediates in the synthesis are known to be thermally unstable and sensitive to acid, which can lead to degradation or further isomerization during purification.[2][3]

Q3: What are the recommended initial steps for purifying a crude reaction mixture containing this compound?

A general workflow for the purification of this compound from a crude reaction mixture is outlined below. This process typically involves an initial extraction followed by chromatographic separation.

G cluster_workflow Purification Workflow for this compound Isomers start Crude Reaction Mixture extraction Aqueous Workup & Extraction (e.g., with Ethyl Acetate) start->extraction drying Drying of Organic Phase (e.g., with Na2SO4 or MgSO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Column Chromatography concentration->chromatography analysis Fraction Analysis (TLC, LC-MS, NMR) chromatography->analysis pooling Pooling of Pure Fractions analysis->pooling final_concentration Final Concentration pooling->final_concentration pure_product Pure this compound final_concentration->pure_product

Caption: A typical workflow for the purification of this compound isomers.

Q4: Which chromatographic techniques are most effective for separating this compound isomers?

Flash column chromatography is a commonly employed technique for the initial separation of the major isomers.[2][3] For achieving high purity, High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, can be very effective in resolving closely related stereoisomers.

Troubleshooting Guides

Column Chromatography Issues

Problem: Poor separation of isomers on a silica (B1680970) gel column.

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent may not be optimal for resolving the isomers. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often required. Use Thin Layer Chromatography (TLC) to carefully optimize the solvent system before running the column.
Acid-Sensitivity of Compounds Standard silica gel is slightly acidic and can cause degradation or isomerization of sensitive compounds.[2][3] Use silica gel buffered with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v), in the eluent.
Column Overloading Loading too much crude material onto the column will exceed its separation capacity, leading to broad peaks and co-elution. As a general rule, use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing An improperly packed column with channels or cracks will result in poor separation. Ensure the column is packed uniformly and is free of air bubbles.

Problem: Streaking or tailing of spots on TLC.

G cluster_troubleshooting Troubleshooting TLC Streaking streaking Streaking/Tailing on TLC cause1 Compound is too acidic/basic for standard silica streaking->cause1 cause2 Sample is too concentrated streaking->cause2 cause3 Inappropriate developing solvent streaking->cause3 solution1 Add a modifier to the eluent: - For acids: Acetic acid (0.1-1%) - For bases: Triethylamine (0.1-1%) cause1->solution1 solution2 Dilute the sample before spotting cause2->solution2 solution3 Adjust the polarity of the developing solvent cause3->solution3

Caption: Troubleshooting guide for streaking or tailing on TLC plates.

HPLC Separation Issues

Problem: Co-elution of this compound with other isomers in reverse-phase HPLC.

Possible CauseRecommended Solution
Insufficient Resolution The stationary phase may not provide enough selectivity for the isomers. Consider using a column with a different stationary phase chemistry (e.g., C30 instead of C18) or a longer column to increase the number of theoretical plates.
Isomers are Enantiomers If the co-eluting isomers are enantiomers, they will not be separated on a standard achiral column. Chiral HPLC is necessary for the resolution of enantiomers.
Mobile Phase Optimization The mobile phase composition can significantly impact selectivity. Systematically vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the aqueous component (e.g., buffer type and pH) to optimize the separation.

Experimental Protocols

General Protocol for Flash Column Chromatography of this compound Methyl Ester Isomers
  • Column Preparation: A glass column is slurry-packed with silica gel (230-400 mesh) in the initial eluent (e.g., 98:2 hexanes:ethyl acetate). To mitigate issues with acid-sensitive compounds, the silica gel can be pre-treated with a 1% solution of triethylamine in the eluent.

  • Sample Loading: The crude mixture of endiandric acid methyl esters is dissolved in a minimal amount of dichloromethane (B109758) or the initial eluent and loaded onto the top of the column.

  • Elution: The column is eluted with a shallow gradient of ethyl acetate (B1210297) in hexanes. The gradient can be increased slowly (e.g., from 2% to 10% ethyl acetate over several column volumes) to effect separation.

  • Fraction Collection: Fractions are collected throughout the elution process.

  • Analysis: The composition of each fraction is monitored by TLC, and fractions containing the desired isomer in high purity are combined.

Quantitative Data Summary (Hypothetical)

The following table provides a hypothetical summary of the purification of this compound methyl ester from a crude reaction mixture.

Purification StepMass of Material (mg)Purity of this compound (%)Recovery of this compound (%)
Crude Reaction Mixture50035100
After Flash Chromatography1509077
After Preparative HPLC120>9869

Note: The values presented in this table are for illustrative purposes and will vary depending on the specific reaction and purification conditions.

References

Technical Support Center: Optimizing 8π-6π Electrocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 8π-6π electrocyclization reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on optimizing reaction conditions and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the stereochemical course of a thermal 8π-6π electrocyclization cascade?

A1: Under thermal conditions, the 8π electrocyclization proceeds in a conrotatory fashion, followed by a disrotatory 6π electrocyclization.[1][2][3] This stereospecificity is crucial for predicting and controlling the stereochemistry of the final bicyclo[4.2.0]octadiene product.

Q2: What is typically the rate-determining step in an 8π-6π electrocyclization cascade?

A2: For many substrates, particularly un- and monosubstituted tetraenes, the second step, the 6π electrocyclization, is the rate-determining step.[4][5][6] The initial 8π ring closure to form the cyclooctatriene intermediate is often facile and reversible.[4][6]

Q3: How do terminal substituents on the starting tetraene affect the reaction?

A3: Terminal substituents have a significant impact on the reaction's kinetics, thermodynamics, and stereoselectivity.[4] Di- and trisubstituted tetraenes often undergo the cascade more efficiently because steric clash in the cyclooctatriene intermediate destabilizes it, thus lowering the activation barrier for the subsequent, often rate-limiting, 6π ring closure.[4][6][7] This relief of steric strain makes the second ring closure more kinetically facile and thermodynamically favorable.[6][7]

Q4: Can this reaction be performed under photochemical conditions?

A4: Yes, electrocyclization reactions can be induced photochemically.[8][9] The stereochemical outcome of a photochemical reaction is opposite to that of a thermal reaction. For an 8π system (4n π-electrons, where n=2), a photochemical reaction would be disrotatory. For a 6π system (4n+2 π-electrons, where n=1), a photochemical reaction would be conrotatory.

Q5: Are there any catalysts for this reaction?

A5: While many 8π-6π electrocyclizations are thermally induced and uncatalyzed, especially in biomimetic syntheses, metal-induced tandem reactions have been explored.[10] For instance, rhodium catalysts have been used in related electrocyclization reactions.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Suggestions
Low or No Yield of Bicyclic Product The 6π electrocyclization is slow and reversible, leading to an accumulation of the cyclooctatriene intermediate.[4][6][7]- Increase the reaction temperature to overcome the activation barrier of the 6π cyclization. Note that for unsubstituted tetraenes, elevated temperatures are often required.[5] - Increase reaction time. Some reactions require prolonged heating (e.g., up to three days).[11] - Introduce terminal substituents on the tetraene to destabilize the cyclooctatriene intermediate through steric hindrance, thereby promoting the second ring closure.[4][6][7]
Formation of Monocyclic Cyclooctatriene as the Main Product The activation energy for the 6π ring closure is too high under the current reaction conditions, or the bicyclic product is unstable and undergoes a retro-6π electrocyclization.[4][7]- As with low yield, increasing the temperature can promote the desired 6π cyclization. - Analyze the substitution pattern of your tetraene. Un- and monosubstituted tetraenes are more prone to forming mixtures of monocyclic and bicyclic products.[4][6][7] Consider modifying the substrate to include di- or trisubstitution.
Formation of Isomeric Side Products The starting polyene precursor may be unstable and isomerize before or during the reaction.[11] Additionally, if the reaction is part of a larger cascade (e.g., with a Diels-Alder reaction), competing pathways can exist.[11]- Ensure the purity and stereochemical integrity of the starting tetraene. Polyene precursors can be challenging to purify due to their instability.[11] - Optimize the reaction temperature and time. A slow and controlled process at a moderate temperature (e.g., 55 °C) may improve selectivity.[11] - The choice of solvent can influence selectivity. For example, switching from THF to Et2O has been shown to alter reaction pathways.[11]
Product Degradation During Purification The bicyclo[4.2.0]octadiene product may be unstable, particularly on silica (B1680970) gel.- Use basic alumina (B75360) for column chromatography instead of silica gel.[12] - Minimize the time the product is on the column and use cooled solvents if necessary. - For highly unstable products, consider using them in the next step without isolation.

Experimental Protocols

General Protocol for Thermal 8π-6π Electrocyclization

This protocol is a generalized procedure based on the synthesis of natural products like the emeriones.[11]

  • Reactant Preparation: The stereodefined pentaene precursor is synthesized, for example, via a palladium-catalyzed Stille coupling reaction.[11] It is crucial to purify the polyene precursor carefully, often using chromatography, while being mindful of its potential instability.[11]

  • Reaction Setup:

    • Dissolve the purified tetraene in a suitable solvent (e.g., toluene).

    • Degas the solvent to remove dissolved oxygen, which can lead to side reactions.

    • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions:

    • The reaction temperature and duration are critical and substrate-dependent. A slow, controlled reaction at a moderate temperature (e.g., 55 °C in toluene (B28343) for three days) has been successful for certain substrates.[11] For other systems, higher temperatures (e.g., 100 °C in toluene) may be necessary to drive the reaction to completion.[13]

  • Work-up and Purification:

    • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography. Basic alumina is often preferred over silica gel to prevent degradation of the bicyclic product.[12] Elute with an appropriate solvent system (e.g., a mixture of diethyl ether and hexanes).

Data Presentation: Comparison of Reaction Conditions
Substrate Type Conditions Solvent Product Reference
Stereodefined Pentaene55 °C, 3 daysTolueneBicyclo[4.2.0]octadiene scaffolds[11]
(Z,Z,Z,Z)-Tetraene100 °CTolueneEndiandric Acid A[13]
Bromo-substituted acyclic thiazole (B1198619) tetramers280-300 °CNone (neat)π-extended thiazole-fused cyclooctatetraenes[10][14]
2-vinyl-1,2-dihydropyridine300 nm irradiationDichloromethane2-azabicyclo[4.2.0]octa-4,7-diene[12]

Visualizations

Reaction Pathway Diagram

G cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product A Linear Tetraene B Cyclooctatriene (COT) A->B Thermal 8π conrotatory electrocyclization B->A Reversible C Bicyclo[4.2.0]octadiene B->C Thermal 6π disrotatory electrocyclization (often rate-limiting)

Caption: Thermal 8π-6π electrocyclization cascade.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification cluster_final Final Product A Synthesize & Purify Tetraene Precursor B Dissolve in Solvent (e.g., Toluene) A->B C Degas Solvent B->C D Heat under Inert Atmosphere (e.g., 55-100 °C) C->D E Monitor Reaction (TLC, LC-MS) D->E Monitor F Solvent Removal E->F G Column Chromatography (Basic Alumina) F->G H Isolated Bicyclo[4.2.0]octadiene G->H

Caption: General experimental workflow.

References

Technical Support Center: Synthesis of Endiandric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Endiandric acid A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key reaction sequence in the biomimetic synthesis of this compound?

The biomimetic synthesis of this compound relies on a remarkable cascade of thermally induced pericyclic reactions.[1][2][3][4][5][6][7][8] The sequence starts with a linear, achiral polyunsaturated precursor which undergoes a series of electrocyclizations and an intramolecular Diels-Alder (IMDA) reaction to form the complex tetracyclic core of the molecule.[1][2][3][4][5][6][7][8] The generally accepted pathway is an 8π-electron electrocyclization followed by a 6π-electron electrocyclization, which then sets the stage for the final intramolecular [4+2] cycloaddition.[1][2][5]

Q2: Why is the stereochemistry of the starting polyene precursor so critical?

The specific geometry of the double bonds in the linear polyene precursor dictates the stereochemical outcome of the subsequent electrocyclization and intramolecular Diels-Alder reactions. Even minor changes in the olefin geometry can lead to the formation of different endiandric acid isomers or undesired side products. For instance, the formation of Endiandric acids D and E methyl esters has been observed as transient intermediates from a polyunsaturated methyl ester precursor under Lindlar reduction conditions, which then thermally converts to this compound methyl ester.[1]

Q3: My synthesis is resulting in a mixture of diastereomers. What are the likely causes and how can I improve the stereoselectivity?

The formation of diastereomers is a common challenge and can arise from incomplete control over the stereochemistry of the intramolecular Diels-Alder (IMDA) reaction. The constraints of the connecting chain between the diene and dienophile often lead to high stereoselectivity, but deviations can occur.[9][10] Lowering the reaction temperature for the IMDA step can sometimes enhance stereoselectivity.[9][10] Additionally, the presence of substituents on the connecting chain can influence the transition state geometry and, consequently, the stereochemical outcome.

Q4: I am observing significant amounts of polymeric material in my reaction mixture. How can this be avoided?

The formation of polymers or dimers is a classic side reaction in Diels-Alder reactions, arising from intermolecular cycloadditions competing with the desired intramolecular pathway.[9][10] To favor the intramolecular reaction, it is crucial to work under high dilution conditions. Running the reaction at very low concentrations of the substrate minimizes the chances of two molecules reacting with each other.

Troubleshooting Guide

Problem 1: Low yield of the desired this compound, with formation of multiple unidentified side products.

Possible Cause 1.1: Incorrect thermal conditions for the cascade reaction. The cascade of electrocyclizations is thermally sensitive. Minor variations in temperature can lead to alternative reaction pathways or decomposition of intermediates.[1]

  • Solution: Carefully optimize the reaction temperature. The ideal temperature is one that is high enough to induce the desired cascade but not so high as to cause degradation or undesired side reactions. It has been reported that heating the reaction mixture to around 100-120 °C is effective.[2][5]

Possible Cause 1.2: Instability of reaction intermediates. Some intermediates in the endiandric acid synthesis are known to be thermally unstable or sensitive to acid.[2][11] This can lead to decomposition and the formation of a complex mixture of side products.

  • Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive intermediates. If acid-sensitive intermediates are involved, consider using buffered silica (B1680970) gel for purification of precursors to avoid premature reactions.[2][11]

Problem 2: Formation of the bridged regioisomer instead of the desired fused tetracyclic core.

Possible Cause 2.1: Inherent electronic or steric factors favoring the bridged transition state. In some intramolecular Diels-Alder reactions, the formation of a bridged product can compete with the fused product, although the fused product is typically favored.[9][12]

  • Solution: Computational studies, such as Density Functional Theory (DFT), can be employed to calculate the transition state energies for both the fused and bridged products to predict the likely outcome.[12] In a synthetic context, modifying the substituents on the tether connecting the diene and dienophile can sometimes alter the regioselectivity.

Problem 3: The reaction stalls after the initial electrocyclization steps, and the intramolecular Diels-Alder reaction does not proceed.

Possible Cause 3.1: The intermediate formed after electrocyclization is not sufficiently reactive for the subsequent IMDA reaction under the applied conditions.

  • Solution: The use of a Lewis acid catalyst can accelerate intramolecular Diels-Alder reactions by activating the dienophile.[13] However, the compatibility of the Lewis acid with the sensitive polyene system must be carefully evaluated to avoid degradation.

Quantitative Data Summary

Reaction Step Reactant Conditions Product Yield (%) Reference
EpoxidationCyclooctatetraene (B1213319) (COT)m-CPBA, CH2Cl2Cyclooctatetraene oxide71[2][11]
Epoxide Ring OpeningCyclooctatetraene oxideDidecyl cuprate (B13416276)Allyl-pentadienyl-alcohol96[2][11]
IMDA CycloadditionWittig olefination product120 °CBeilcyclone A61[2]
Ester HydrolysisTetracyclic esterLiOH, THF/H2OEndiandric acid J72[2]
Domino 8π–6π–IMDA(Z,Z,Z,Z)-tetraeneToluene, 100 °C, then TBS deprotectionAlcohol precursor to this compound22 (from tetrayne)[5]

Experimental Protocols

Protocol 1: Biomimetic Cascade for this compound Synthesis

This protocol is based on the work of Nicolaou and coworkers, demonstrating the thermally induced cascade reaction.

  • Preparation of the (Z,Z,Z,Z)-tetraene precursor: The synthesis of the linear tetraene with the correct stereochemistry is a critical first step. This often involves multiple synthetic steps, including selective reductions of alkyne precursors. For instance, a cis-selective partial reduction of a tetrayne precursor can be achieved using Lindlar's catalyst.[5]

  • Cascade Reaction:

    • Dissolve the purified (Z,Z,Z,Z)-tetraene precursor in a high-boiling, inert solvent such as toluene.

    • Ensure the concentration is low (high dilution) to minimize intermolecular side reactions.

    • Heat the solution under an inert atmosphere (argon or nitrogen) to 100 °C.[5]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • The reaction will proceed through the 8π and 6π electrocyclizations to form a bicyclo[4.2.0]octadiene intermediate, which then undergoes an intramolecular Diels-Alder reaction.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by flash column chromatography on silica gel to isolate the desired this compound (or its ester precursor).

Protocol 2: Synthesis of Endiandric Acid J via an Alternative Pathway

This protocol, developed by the Paddon-Row and Sherburn groups, intercepts the cascade at the cyclooctatriene stage.[2]

  • Synthesis of the Bicyclo[4.2.0]octadiene Intermediate:

    • Start with the epoxidation of cyclooctatetraene (COT) to yield cyclooctatetraene oxide.[2][11]

    • Perform an anti-SN2' ring-opening of the epoxide using a cuprate reagent to generate an allyl-pentadienyl-alcohol.[2][11] This intermediate is acid-sensitive and should be purified rapidly on buffered silica gel.[2][11]

    • A subsequent tandem Claisen rearrangement/6π-electrocyclization from the corresponding vinyl ether rapidly constructs the bicyclo[4.2.0]octadiene aldehyde intermediate.[2][3]

  • Completion of the Synthesis:

    • Perform a Wittig olefination on the aldehyde to introduce the α,β-unsaturated ester moiety.[2]

    • Heat the reaction mixture to 120 °C to promote equilibration of diastereomers and induce the intramolecular Diels-Alder reaction, yielding the tetracyclic ester of Endiandric acid J.[2]

    • Hydrolyze the ester to obtain Endiandric acid J.[2]

Visualizations

Endiandric_Acid_A_Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_cascade Pericyclic Cascade cluster_final_product Final Product Formation Linear_Polyene Linear Polyunsaturated Precursor Intermediate_A 8π Electrocyclization Intermediate Linear_Polyene->Intermediate_A Heat (8π) Intermediate_B 6π Electrocyclization Intermediate (Bicyclo[4.2.0]octadiene) Intermediate_A->Intermediate_B Heat (6π) Endiandric_Acid_A This compound Intermediate_B->Endiandric_Acid_A Intramolecular Diels-Alder

Caption: Biomimetic synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Purity Analyze Purity of Starting Material Start->Check_Purity Check_Dilution Confirm High Dilution Conditions Start->Check_Dilution Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Repurify Repurify Precursor Check_Purity->Repurify Adjust_Conc Decrease Concentration Check_Dilution->Adjust_Conc Success Improved Yield of This compound Optimize_Temp->Success Repurify->Success Adjust_Conc->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Side_Reaction_Pathways cluster_desired Desired Pathway cluster_side Side Reactions BCO_Intermediate Bicyclo[4.2.0]octadiene Intermediate Fused_Product Fused Product (this compound) BCO_Intermediate->Fused_Product Intramolecular Diels-Alder (endo) Bridged_Product Bridged Product (Regioisomer) BCO_Intermediate->Bridged_Product Intramolecular Diels-Alder (exo) Polymer Polymerization/ Dimerization BCO_Intermediate->Polymer Intermolecular Diels-Alder

Caption: Competing reaction pathways from the key intermediate.

References

Technical Support Center: Troubleshooting NMR Spectral Assignment for Endiandric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the NMR spectral assignment of Endiandric acid A.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of my this compound sample so complex and difficult to interpret?

A1: The complexity of the ¹H NMR spectrum of this compound arises from several factors inherent to its structure:

  • High number of stereocenters: this compound possesses a complex tetracyclic core with multiple contiguous stereocenters. This intricate three-dimensional structure leads to a large number of diastereotopic protons, each with a unique chemical shift and coupling pattern.

  • Signal Overlap: The aliphatic region of the spectrum is particularly crowded due to the presence of numerous methine (CH) and methylene (B1212753) (CH₂) groups in similar chemical environments. This results in significant signal overlap, making it challenging to resolve individual multiplets and extract accurate coupling constants.[1][2]

  • Second-Order Effects: In some instances, the chemical shift difference between two coupled protons may be small, leading to complex and non-intuitive splitting patterns known as second-order effects.

Q2: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. What is the best approach?

A2: Quaternary carbons do not have directly attached protons, so they will not show correlations in an HSQC spectrum. The most effective technique for assigning quaternary carbons is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. Look for long-range correlations (typically 2-3 bonds) from protons with known assignments to the quaternary carbons. For example, protons on methyl groups or methine protons adjacent to a quaternary center are excellent starting points for identifying these correlations.

Q3: The stereochemistry of my synthesized this compound is uncertain. Which NMR experiment is most suitable for its determination?

A3: The determination of relative stereochemistry in a complex molecule like this compound relies heavily on through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. The two most common experiments for this purpose are NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[3][4]

  • NOESY is effective for small and large molecules, but for medium-sized molecules like this compound, the NOE enhancement can be close to zero, making signal detection difficult.[5]

  • ROESY is often the better choice for molecules in this size range as it provides positive correlations regardless of the molecule's tumbling rate in solution.[5]

By analyzing the cross-peaks in a NOESY or ROESY spectrum, you can identify protons that are in close proximity in space, which provides crucial information about the relative orientation of substituents and the fusion of the ring systems.

Troubleshooting Guides

Issue: Significant Signal Overlap in the Aliphatic Region (δ 1.0 - 3.0 ppm) of the ¹H NMR Spectrum

Symptom: A broad, unresolved set of multiplets in the upfield region of the ¹H NMR spectrum, making it impossible to determine multiplicities and coupling constants for individual protons.

Troubleshooting Steps:

  • Optimize 1D ¹H NMR Acquisition:

    • Increase Resolution: Ensure you are acquiring the data with a sufficient number of data points (TD) and a narrow spectral width (SW) focused on the region of interest.

    • Solvent Change: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or Acetone-d₆) can induce differential changes in chemical shifts, potentially resolving some of the overlapped signals.

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY spectrum will reveal which protons are spin-coupled to each other. Even with overlap in the 1D spectrum, the cross-peaks in the 2D COSY can help trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better dispersed, overlapping proton signals can often be resolved based on the chemical shift of their attached carbons.[2]

    • TOCSY (Total Correlation Spectroscopy): If you can identify a well-resolved proton signal within a spin system, a TOCSY experiment can reveal all the protons belonging to that same spin system, even if they are overlapped.

Issue: Ambiguous Stereochemical Assignment from NOESY/ROESY Data

Symptom: Weak or ambiguous NOE/ROE cross-peaks, or the observation of unexpected correlations, leading to uncertainty in the assignment of the relative stereochemistry.

Troubleshooting Steps:

  • Optimize NOESY/ROESY Experimental Parameters:

    • Mixing Time (τₘ): The intensity of NOE/ROE cross-peaks is highly dependent on the mixing time. For a molecule the size of this compound, a range of mixing times should be tested to find the optimal value for observing the desired correlations. A typical starting point for ROESY is around 200 ms.[6]

    • Sample Preparation: Ensure the sample is thoroughly degassed to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Molecular Modeling:

    • Build a 3D model of the proposed stereoisomer of this compound.

    • Measure the distances between protons that are expected to show NOE/ROE correlations. NOE effects are typically observed for protons that are less than 5 Å apart.

    • Compare the predicted distances with the observed NOE/ROE data to confirm or refute the proposed stereochemistry.

  • Consider ROESY over NOESY: As mentioned in the FAQs, for a molecule of this molecular weight, ROESY is often more reliable than NOESY.[5]

Quantitative Data

The following table summarizes the ¹H and ¹³C NMR data for a synthetic sample of (±)-Endiandric acid A, as reported by Drew, Lawrence, and Sherburn.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)
1178.9---
239.92.51 - 2.41m
338.92.41 - 2.33m
441.52.92ddd11.1, 8.4, 4.5
5128.85.61ddd9.8, 3.8, 1.8
6131.75.56ddd9.8, 4.5, 2.0
742.03.23p8.1
8128.47.29 - 7.17m
9126.97.29 - 7.17m
10142.3---
1142.12.87ddd10.9, 8.4, 4.5
1240.82.22ddd11.1, 8.4, 4.5
1336.32.04ddd10.9, 8.4, 4.5
14131.55.53ddd9.8, 4.5, 2.0
15129.05.61ddd9.8, 3.8, 1.8
1640.72.31 - 2.24m
1734.61.95ddd12.5, 8.4, 4.5
1.68ddd12.5, 8.4, 4.5
1841.82.67ddd11.1, 8.4, 4.5
1935.12.12ddd10.9, 8.4, 4.5
20128.47.29 - 7.17m
21128.47.29 - 7.17m

Note: The data is for a racemic mixture. Assignments for some protons and carbons may be interchangeable.

Experimental Protocols

General Sample Preparation
  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • For NOESY/ROESY experiments, degas the sample by bubbling a slow stream of an inert gas (e.g., argon or nitrogen) through the solution for several minutes, or by using several freeze-pump-thaw cycles.

1D ¹H and ¹³C NMR Acquisition
  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width (SW): 12-16 ppm.

    • Number of Scans (NS): 8-16, depending on concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 2-4 seconds.

  • ¹³C NMR:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).

    • Spectral Width (SW): 200-240 ppm.

    • Number of Scans (NS): 1024 or more, depending on concentration and desired signal-to-noise.

    • Relaxation Delay (D1): 2 seconds.

2D NMR Acquisition
  • COSY:

    • Pulse Program: cosygpmf or similar gradient-selected COSY.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 2-8 per increment.

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.2 or similar edited HSQC for multiplicity information.

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Number of Increments (TD in F1): 128-256.

    • Number of Scans (NS): 4-16 per increment.

  • HMBC:

    • Pulse Program: hmbcgplpndqf or similar gradient-selected HMBC.

    • Long-Range Coupling Constant: Optimized for 8-10 Hz.

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-32 per increment.

  • ROESY:

    • Pulse Program: roesygpph or similar.

    • Mixing Time (p15 on Bruker): 200-500 ms.[6]

    • Number of Increments (TD in F1): 256-512.

    • Number of Scans (NS): 8-16 per increment (must be a multiple of the phase cycle).

Troubleshooting Workflow

troubleshooting_workflow start_node Start: Ambiguous Spectral Assignment check_1d Review 1D ¹H and ¹³C Spectra start_node->check_1d process_node process_node decision_node decision_node data_node data_node end_node Successful Assignment signal_overlap Signal Overlap? check_1d->signal_overlap run_2d Acquire 2D NMR (COSY, HSQC, HMBC) signal_overlap->run_2d Yes stereochem_issue Stereochemistry Uncertain? signal_overlap->stereochem_issue No change_solvent Change Solvent & Re-acquire 1D signal_overlap->change_solvent Yes, severe analyze_2d Analyze 2D Correlations for Connectivity run_2d->analyze_2d analyze_2d->stereochem_issue stereochem_issue->end_node No run_noe Acquire NOESY/ROESY stereochem_issue->run_noe Yes analyze_noe Analyze Through-Space Correlations run_noe->analyze_noe compare_model Compare with Molecular Models analyze_noe->compare_model compare_model->end_node change_solvent->check_1d

Caption: Workflow for troubleshooting NMR spectral assignment of this compound.

References

Technical Support Center: Enhancing the Solubility of Endiandric Acid A for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the solubility of Endiandric acid A in biological assays. Due to its polycyclic and hydrophobic structure, this compound presents significant solubility challenges that can impede accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

This compound (Molecular Formula: C₂₁H₂₂O₂, Molecular Weight: 306.40) is a polycyclic compound with a significant nonpolar surface area.[1] Its chemical structure, while containing a carboxylic acid group, is predominantly hydrophobic, leading to low solubility in aqueous media. Compounds with a high LogP value, like that predicted for this compound (approximately 4.1), tend to be poorly soluble in water. The carboxylic acid functional group does provide a handle for pH-dependent solubility manipulation.

Q2: What are the initial recommended solvents for preparing a stock solution of this compound?

For initial stock solution preparation, organic solvents in which this compound is more readily soluble should be used. Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are common first choices. While precise solubility data is not widely published, its crystallization from aqueous ethanol suggests some degree of solubility in ethanol.[2] It is recommended to start with a high concentration stock solution (e.g., 10-50 mM) in 100% DMSO or absolute ethanol.

Q3: My this compound, dissolved in DMSO, precipitates when added to my aqueous cell culture medium. What can I do?

This is a common issue known as "precipitation upon dilution." It occurs because the compound is not soluble in the final aqueous environment once the DMSO concentration is lowered. Here are some troubleshooting steps:

  • Optimize the final DMSO concentration: Aim for the lowest possible final DMSO concentration that maintains solubility, typically between 0.1% and 1% in most cell-based assays, though this is cell-line dependent.[3][4]

  • Gradual Dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. First, dilute the stock into a smaller volume of media, vortex or sonicate gently, and then add this intermediate dilution to the final volume.

  • Pre-warming the media: Having the cell culture media at 37°C before adding the compound can sometimes help maintain solubility.

  • Increase the stock concentration: A more concentrated stock solution will require a smaller volume to be added to the aqueous medium, resulting in a lower final solvent concentration, which can paradoxically sometimes reduce precipitation.

Q4: Can I use pH modification to improve the solubility of this compound?

Yes, as a carboxylic acid with a pKa of approximately 5.0-5.1, the solubility of this compound is pH-dependent.[2][5] In aqueous solutions with a pH above its pKa, the carboxylic acid group will be deprotonated to form a more soluble carboxylate salt. For many biological assays conducted at a physiological pH of ~7.4, a significant portion of this compound will be in its more soluble, ionized form. If your assay conditions permit, slightly increasing the pH of the buffer may further enhance solubility.

Q5: Are there other formulation strategies to enhance the solubility of this compound for in-vitro studies?

Yes, forming an inclusion complex with cyclodextrins is a highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, increasing their apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound does not dissolve in the initial solvent (e.g., DMSO, ethanol). Insufficient solvent volume or low intrinsic solubility.Gently warm the solution (e.g., to 37°C) and/or sonicate. If it still does not dissolve, try a different organic solvent like dimethylformamide (DMF).
Precipitation is observed in the stock solution upon storage. The compound has come out of solution due to temperature changes or solvent evaporation.Re-dissolve by warming and sonicating. Store stock solutions at room temperature or 4°C, and protect from light. Avoid repeated freeze-thaw cycles.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound.Re-evaluate the solubilization method. Consider using a cyclodextrin-based formulation for improved and more consistent solubility in aqueous media.
Cell toxicity is observed in control wells (vehicle only). The concentration of the organic solvent (e.g., DMSO) is too high for the cells being used.Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line (typically ≤ 1%).[3][4]

Quantitative Data Summary

Table 1: General Solubility Enhancement with Cyclodextrins (Example Data)

CompoundCyclodextrin UsedMolar Ratio (Drug:CD)Solubility Enhancement
Hyperoside2-hydroxypropyl-β-cyclodextrin1:19-fold increase in water
Mefenamic Acidβ-cyclodextrin2:1Significant improvement
p-Methoxycinnamic AcidHP-β-CD (0.01 M)Not specified580% increase at pH 7.0

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays

Assay TypeCell Line SensitivityRecommended Max. DMSO Concentration
Short-term (e.g., < 24h)Most cancer cell lines0.5% - 1.0%
Long-term (e.g., > 48h)Most cell lines≤ 0.2%
Sensitive cell linesPrimary cells, some neuronal lines≤ 0.1%

Reference: It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-Solvent
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the required volume of 100% sterile-filtered DMSO or absolute ethanol to achieve the target stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously.

  • If necessary, gently warm the tube to 37°C in a water bath and/or sonicate for 5-10 minutes until the compound is fully dissolved.

  • Visually inspect the solution for any undissolved particles. If present, centrifuge the tube at high speed for 5 minutes and use the supernatant.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • When preparing the working solution, dilute the stock solution in pre-warmed (37°C) culture medium, ensuring the final DMSO concentration is non-toxic to the cells.

Protocol 2: Enhancing Solubility using pH Adjustment
  • Prepare a concentrated stock solution of this compound in a minimal amount of ethanol or DMSO.

  • Prepare a series of aqueous buffers with pH values ranging from 6.0 to 8.0 (ensure the buffer system is compatible with your assay).

  • Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration.

  • Vortex each solution and allow it to equilibrate for at least one hour at a controlled temperature.

  • Filter the solutions through a 0.22 µm filter to remove any undissolved precipitate.

  • Quantify the concentration of solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • This will allow you to determine the optimal pH for solubility in your assay system.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Determine the desired molar ratio of this compound to Hydroxypropyl-β-cyclodextrin (HP-β-CD), commonly starting with a 1:1 ratio.

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a glass mortar and add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick paste.

  • Gradually add the this compound powder to the paste while continuously triturating with a pestle.

  • Knead the mixture for at least 30-60 minutes. The consistency should remain paste-like.

  • Dry the resulting paste in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder. This powder can then be dissolved in your aqueous assay buffer.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_solubilization Solubilization Strategy cluster_methods Methods cluster_assay Biological Assay cluster_troubleshooting Troubleshooting start This compound Powder strategy Select Solubilization Method start->strategy cosolvent Co-solvent (DMSO/Ethanol) strategy->cosolvent Simple & Quick ph_adjust pH Adjustment (pH > 6.0) strategy->ph_adjust If Assay Tolerates cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin For Aqueous Systems assay Perform Biological Assay cosolvent->assay ph_adjust->assay cyclodextrin->assay troubleshoot Precipitation or Toxicity? assay->troubleshoot optimize Optimize Concentration/Method troubleshoot->optimize Yes reassay Re-run Assay troubleshoot->reassay No, proceed with analysis optimize->strategy Re-evaluate

Caption: Decision workflow for solubilizing this compound.

signaling_pathway_placeholder cluster_pathway Hypothetical Signaling Pathway Inhibition ligand External Signal receptor Cell Surface Receptor ligand->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression (e.g., Proliferation, Inflammation) transcription_factor->gene_expression endiandric_acid This compound endiandric_acid->kinase2 Inhibition

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

Technical Support Center: Modifications to the Nicolaou Synthesis of Endiandric Acid A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Endiandric Acid A and its analogues. Below, you will find troubleshooting guides and frequently asked questions (FAQs) related to the classic Nicolaou synthesis and its more recent modifications, with a focus on providing practical solutions to common experimental challenges.

Troubleshooting Guides

Sherburn/Lawrence Modification: Domino 8π-6π Electrocyclization-IMDA Sequence

The unified synthesis developed by Sherburn and Lawrence offers a significantly shorter route to this compound by employing a (Z,Z,Z,Z)-tetraene precursor.[1] A key challenge in this approach is the often low yield of the domino 8π-6π electrocyclization followed by the intramolecular Diels-Alder (IMDA) reaction.

Problem: Low yield (reported around 22%) in the one-pot electrocyclization-IMDA-deprotection sequence.[1]

Potential Cause Troubleshooting Suggestions
Thermal Instability of (Z,Z,Z,Z)-tetraene: - Strict Temperature Control: The electrocyclization requires heating (e.g., 100 °C in toluene), but prolonged exposure to high temperatures can lead to decomposition of the sensitive tetraene precursor.[1] Use a pre-heated oil bath and monitor the reaction closely by TLC to avoid prolonged reaction times. - Degassed Solvents: Traces of oxygen can promote oxidative degradation of the polyene system. Ensure all solvents are thoroughly degassed prior to use.
Side Reactions: - Isomerization: The (Z,Z,Z,Z)-tetraene can potentially isomerize to other, less reactive or unproductive geometric isomers at elevated temperatures. While the desired cascade is a concerted thermal process, competing pathways may exist. - Polymerization: Highly conjugated systems are prone to polymerization, especially at higher concentrations and temperatures. Consider running the reaction at a higher dilution.
Inefficient Deprotection: - Choice of Deprotection Agent: The original procedure uses TBAF for the in-situ TBS deprotection.[1] If incomplete deprotection is suspected, consider using alternative fluoride (B91410) sources like HF-Pyridine, or perform the deprotection as a separate step after purification of the cyclized intermediate, if it is stable enough.
Purification Challenges: - Product Instability: The tetracyclic alcohol product may be sensitive to silica (B1680970) gel. Consider using deactivated silica (e.g., by adding a small percentage of triethylamine (B128534) to the eluent) or alternative purification methods like flash chromatography with neutral alumina.
Padias/Fallon Modification: Synthesis of the Bicyclo[4.2.0]octadiene Intermediate

This innovative approach intercepts the biosynthetic cascade at the cyclooctatriene stage, starting from cyclooctatetraene (B1213319).[2] A significant hurdle in this synthesis is the formation of a key vinyl ether intermediate and the handling of its precursor.

Problem 1: Poor reproducibility and low yields in the synthesis of the vinyl ether intermediate.

Potential Cause Troubleshooting Suggestions
Catalyst Inefficiency/Decomposition: - Mercury-Based Catalysts: Initial attempts using mercury(II) catalysts for vinyl transfer were reported to be problematic, suffering from low conversion and degradation.[3] These catalysts are also highly toxic and should be avoided if possible. - Gold-Catalyzed Alternative: A modification using a gold(I) catalyst (e.g., AuClPPh₃) proved more successful.[3] If issues persist with the gold catalyst, ensure it is of high purity and handled under inert conditions. Consider screening different gold(I) catalysts and ligands. Additives like copper triflate have been shown to promote similar transformations.[4][5]
Substrate Instability: - The allyl-pentadienyl-alcohol precursor is acid-sensitive and thermally unstable.[2] Ensure all reaction and workup conditions are strictly neutral or slightly basic.

Problem 2: Degradation of the acid- and thermally-sensitive allyl-pentadienyl-alcohol precursor during purification.

Potential Cause Troubleshooting Suggestions
Acidic Silica Gel: - Buffered Silica Gel: Standard silica gel is acidic and can cause decomposition of acid-sensitive compounds. Use buffered silica gel for flash chromatography.[2] - Neutralizing the Eluent: Add a small amount of a non-nucleophilic base, such as triethylamine (~1-2%), to the eluent system to neutralize the acidic sites on the silica gel.
Prolonged Purification Time: - Rapid Purification: Minimize the time the compound spends on the column. "Rapid flash chromatography" is recommended.[2] - Alternative Purification: If column chromatography remains problematic, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) on buffered silica or crystallization if a suitable solvent system can be found.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of the modified syntheses over the original Nicolaou approach?

A1: The primary advantages lie in improved efficiency and convergency.

  • Sherburn/Lawrence Modification: This route significantly shortens the synthesis of this compound to 8 steps in the longest linear sequence, compared to 14 steps for the methyl ester in Nicolaou's biomimetic synthesis.[1][6] It also provides a unified approach to other related natural products.[1]

  • Padias/Fallon Modification: This strategy offers a very short and efficient entry into the endiandric acid core, preparing Endiandric Acid J in just six steps from cyclooctatetraene.[2][7] It avoids the synthesis of a linear tetraene precursor altogether.[7]

Q2: What are the key challenges in the final 8π-6π electrocyclization cascade?

A2: The main challenges are achieving a good yield and controlling the stereochemistry. The cascade is a thermally induced process, and the required high temperatures can lead to decomposition of the sensitive polyene precursors.[1] In the Nicolaou synthesis, the formation of the correct tetraene geometry via Lindlar reduction of a dienediyne precursor is crucial for the desired stereochemical outcome of the cascade.[8] In the Sherburn/Lawrence modification, the (Z,Z,Z,Z)-tetraene requires heating to proceed through the cascade, and this step has a reported yield of only 22%.[1][6]

Q3: The Negishi coupling for the synthesis of the tetrayne precursor in the Sherburn/Lawrence route is reported to be superior in some cases. What are common issues with this reaction?

A3: While often high-yielding, Negishi couplings can be sensitive to several factors. Common problems include:

  • Inactive Organozinc Reagent: Organozinc reagents are sensitive to air and moisture. Ensure they are prepared and handled under strict inert conditions.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents. Using a pre-catalyst or ensuring the active Pd(0) species is efficiently generated is important.

  • Inappropriate Ligand Choice: The choice of phosphine (B1218219) ligand is crucial. For complex substrates, bulky and electron-rich ligands are often required to promote reductive elimination and prevent β-hydride elimination.

Q4: Can the endiandric acids be synthesized enantioselectively using these modified routes?

A4: The published modifications, like the original Nicolaou synthesis, produce racemic mixtures of the endiandric acids.[1][2] DFT modeling in the Padias/Fallon work suggests that the bicyclo[4.2.0]octadiene intermediates may undergo thermal racemization, which complicates efforts towards an enantioselective synthesis.[2][7] Achieving an enantioselective synthesis remains a significant challenge.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound (or related core structure)

Synthetic Route Key Precursor Longest Linear Sequence (Steps) Overall Yield Key Challenges
Nicolaou (Biomimetic) (E,Z,Z,E)-tetraene methyl ester14 (for methyl ester)Not explicitly statedStereoselective synthesis of the tetraene precursor.[8][9]
Sherburn/Lawrence (Z,Z,Z,Z)-tetraene8Not explicitly statedLow yield in the domino electrocyclization-IMDA-deprotection sequence (22%).[1][6]
Padias/Fallon (to Endiandric Acid J) Bicyclo[4.2.0]octadiene aldehyde6Not explicitly statedDifficult and poorly reproducible vinyl ether synthesis; handling of sensitive intermediates.[2][3]

Experimental Protocols

A detailed, step-by-step protocol for every experiment is beyond the scope of this guide. However, below are outlines of the key challenging methodologies based on the literature.

Experimental Outline 1: Sherburn/Lawrence Domino Electrocyclization-IMDA-Deprotection [1]

  • Preparation: The (Z,Z,Z,Z)-tetraene precursor, synthesized via four-fold cis-selective partial reduction of the corresponding tetrayne, is dissolved in a thoroughly degassed solvent (e.g., toluene).

  • Electrocyclization/IMDA: The solution is heated to 100 °C in a sealed vessel. The reaction progress should be monitored by TLC.

  • Deprotection: After cooling, a solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF is added to the reaction mixture for in-situ deprotection of the silyl (B83357) ether.

  • Workup and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography to yield the tetracyclic alcohol.

Experimental Outline 2: Padias/Fallon Gold-Catalyzed Vinyl Ether Synthesis [3]

  • Preparation: Under an inert atmosphere, the acid-sensitive allyl-pentadienyl-alcohol, a gold(I) catalyst (e.g., AuClPPh₃), and a suitable vinyl ether source are combined in a dry, degassed solvent.

  • Reaction: The reaction is stirred at the optimized temperature (e.g., 60 °C in toluene (B28343) for the subsequent Claisen/6π cascade) until TLC analysis indicates consumption of the starting material.

  • Workup and Purification: The reaction is carefully quenched, and the crude product is purified by rapid flash chromatography on buffered silica gel to afford the bicyclo[4.2.0]octadiene aldehyde.

Mandatory Visualizations

Sherburn_Lawrence_Workflow cluster_start Starting Materials & Precursor Synthesis cluster_core Core Reactions cluster_end Final Steps Commercial_Alkyne Commercially Available Alkyne Tetrayne_Precursor Conjugated Tetrayne Precursor Commercial_Alkyne->Tetrayne_Precursor Multi-step synthesis ZZZZ_Tetraene (Z,Z,Z,Z)-Tetraene Tetrayne_Precursor->ZZZZ_Tetraene 4-fold cis-selective partial reduction Domino_Reaction Domino 8π-6π Electrocyclization-IMDA ZZZZ_Tetraene->Domino_Reaction Heat (100 °C) Tetracyclic_Alcohol Tetracyclic Alcohol Domino_Reaction->Tetracyclic_Alcohol In-situ TBS deprotection Endiandric_Acid_A This compound Tetracyclic_Alcohol->Endiandric_Acid_A Oxidation

Caption: Workflow for the Sherburn/Lawrence synthesis of this compound.

Padias_Fallon_Workflow cluster_start Starting Material & Key Intermediate cluster_core Core Reactions cluster_end Final Steps to Endiandric Acid J COT Cyclooctatetraene (COT) COT_Oxide COT Oxide COT->COT_Oxide Epoxidation Allyl_Alcohol Allyl-pentadienyl- alcohol COT_Oxide->Allyl_Alcohol SN2' ring opening Vinyl_Ether Vinyl Ether Allyl_Alcohol->Vinyl_Ether Gold-catalyzed O-vinylation Bicyclic_Aldehyde Bicyclo[4.2.0]octadiene Aldehyde Vinyl_Ether->Bicyclic_Aldehyde Claisen/6π cascade Unsat_Ester α,β-Unsaturated Ester Bicyclic_Aldehyde->Unsat_Ester Wittig Olefination Tetracyclic_Ester Tetracyclic Ester Unsat_Ester->Tetracyclic_Ester IMDA Endiandric_Acid_J Endiandric Acid J Tetracyclic_Ester->Endiandric_Acid_J Hydrolysis

Caption: Workflow for the Padias/Fallon synthesis of Endiandric Acid J.

Logical_Comparison cluster_nicolaou Characteristics cluster_sherburn Characteristics cluster_padias Characteristics Synthesis_Strategies Endiandric Acid Synthesis Strategies Nicolaou Nicolaou (Biomimetic) Synthesis_Strategies->Nicolaou Sherburn_Lawrence Sherburn/Lawrence (Unified) Synthesis_Strategies->Sherburn_Lawrence Padias_Fallon Padias/Fallon (COT-based) Synthesis_Strategies->Padias_Fallon N_Pro Pro: Biomimetic, validates hypothesis Nicolaou->N_Pro N_Con Con: Longer linear sequence Nicolaou->N_Con SL_Pro Pro: Shorter route, unified approach Sherburn_Lawrence->SL_Pro SL_Con Con: Low yield in key cascade step Sherburn_Lawrence->SL_Con PF_Pro Pro: Very short, convergent Padias_Fallon->PF_Pro PF_Con Con: Difficult key step, sensitive intermediates Padias_Fallon->PF_Con

Caption: Comparison of this compound synthetic strategies.

References

Technical Support Center: Scaling Up the Synthesis of Endiandric Acid A for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Endiandric acid A, particularly when scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for the total synthesis of this compound?

A1: The most celebrated and biomimetically inspired route is the tandem pericyclic cascade reaction developed by K.C. Nicolaou.[1][2] This strategy mimics the proposed natural biosynthesis of endiandric acids.[1][3] The key steps involve an 8π-electron conrotatory electrocyclization followed by a 6π-electron disrotatory electrocyclization, and finally an intramolecular [4+2] Diels-Alder cycloaddition to form the complex tetracyclic core of this compound.[1][2][3]

Q2: What are the main challenges when scaling up the synthesis of this compound?

A2: Scaling up the synthesis of this compound presents several challenges. These include:

  • Low overall yields: The multi-step nature of the synthesis and the tandem cascade reaction can lead to low overall yields, which is a significant hurdle for producing preclinical quantities.

  • Stereochemical control: The formation of eight contiguous stereocenters requires precise control, and even minor deviations can lead to a mixture of diastereomers that are difficult to separate.[4]

  • Purification: The separation of complex intermediates and the final product from reaction byproducts and stereoisomers can be challenging, often requiring multiple chromatographic steps.

  • Reaction conditions: The pericyclic cascade is often thermally induced, and maintaining consistent and optimal heat distribution in a large-scale reactor can be difficult.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, while the Nicolaou cascade is the most famous, other strategies have been developed. Some approaches intercept the cascade at a later stage or utilize different methods for constructing the key bicyclo[4.2.0]octadiene intermediate.[5] These alternative routes may offer advantages in terms of convergence or yield for specific steps but may also present their own unique challenges.

Troubleshooting Guides

Section 1: The Biomimetic Cascade Reaction

Q1.1: I am observing a low yield in the final cascade reaction. What are the potential causes and solutions?

A1.1: Low yields in the cascade reaction are a common issue. Here are some potential causes and troubleshooting steps:

  • Purity of the precursor: The linear tetraene precursor must be of very high purity. Trace impurities can interfere with the delicate sequence of electrocyclizations and the final Diels-Alder reaction.

    • Solution: Ensure rigorous purification of the precursor, typically a poly-yne, before the final reduction and cyclization steps. Multiple chromatographic purifications may be necessary.

  • Inefficient Lindlar Hydrogenation: The partial hydrogenation of the poly-yne precursor to the tetraene is a critical step. Over-reduction to the fully saturated alkane or incomplete reduction will prevent the desired cascade.[1]

    • Solution: Carefully monitor the hydrogenation reaction using TLC or GC-MS. Use a freshly prepared and appropriately "poisoned" Lindlar catalyst. The amount of catalyst and hydrogen pressure may need to be optimized for larger scales.

  • Suboptimal Reaction Temperature: The thermal cascade requires a specific temperature to proceed efficiently. Too low a temperature will result in a slow or incomplete reaction, while too high a temperature can lead to decomposition or the formation of undesired side products.

    • Solution: Optimize the reaction temperature in small-scale experiments before proceeding to a larger scale. Ensure uniform heating of the reaction vessel. For larger batches, a jacketed reactor with a reliable temperature controller is recommended.

  • Solvent Choice: The choice of solvent can influence the reaction rate and the stability of the intermediates.

    • Solution: Toluene is commonly used for the thermal cascade. Ensure the solvent is anhydrous and degassed to prevent side reactions.

Q1.2: The cascade reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

A1.2: The stereochemical outcome of the intramolecular Diels-Alder reaction is crucial. While the reaction is inherently stereospecific, the formation of endo and exo products can occur.

  • Transition State Conformation: The conformation of the tetraene precursor as it undergoes the cascade determines the final stereochemistry.

    • Solution: The geometry of the double bonds in the precursor is critical. Ensure the synthesis of the precursor leads to the correct (E,Z,Z,E)- or (Z,Z,Z,Z)-tetraene geometry. The stereoselectivity of the Diels-Alder step is often kinetically controlled, favoring the endo transition state. Running the reaction at the lowest effective temperature may improve selectivity.

  • Purification of Diastereomers: If a mixture of diastereomers is unavoidable, efficient separation is necessary.

    • Solution: Diastereomers have different physical properties and can often be separated by careful column chromatography.[4] High-performance liquid chromatography (HPLC) may be required for difficult separations.

Section 2: Purification and Characterization

Q2.1: I am having difficulty purifying the tetracyclic intermediates and the final product. What techniques are recommended?

A2.1: Purification is a significant challenge in the synthesis of this compound due to the structural complexity and the potential for multiple stereoisomers.

  • Column Chromatography: This is the primary method for purification.

    • Recommendation: Use a high-resolution silica (B1680970) gel and carefully optimize the solvent system. Gradient elution is often necessary to separate closely related compounds.

  • Recrystallization: If the product is a solid, recrystallization can be a powerful purification technique, especially for separating diastereomers.

  • High-Performance Liquid Chromatography (HPLC): For analytical and semi-preparative scale, reversed-phase or normal-phase HPLC can provide excellent separation of isomers.

Q2.2: How can I confirm the correct stereochemistry of the final product?

A2.2: Confirming the complex stereochemistry of this compound is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are required to assign all protons and carbons and to determine the relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser effects (NOEs).

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.

  • Comparison to Literature Data: Carefully compare the spectroscopic data (NMR, IR, MS) with the data reported in the original publications by Nicolaou and others.[3]

Data Presentation

Table 1: Summary of Reported Yields for Key Steps in the Synthesis of this compound Methyl Ester (Nicolaou, 1982)

StepReactantsReagents and ConditionsProductYield (%)
Horner-Wadsworth-Emmons ReactionAldehyde Precursor, Phosphonate ReagentLDA, THF, -78 °C to RTα,β-Unsaturated Ester78
Partial Hydrogenation & CascadeDiyne PrecursorH₂, Lindlar Catalyst, Quinoline (B57606), CH₂Cl₂, 25 °CMixture of Endiandric Acid Methyl Esters~30
Thermal Isomerization & CycloadditionMixture of Endiandric Acid Methyl EstersToluene, 100 °CThis compound Methyl Ester-

Note: Yields are based on the original synthesis and may vary. The cascade reaction often produces a mixture of endiandric acids.

Experimental Protocols

Protocol 1: Biomimetic Cascade Reaction for the Synthesis of this compound Methyl Ester (Adapted from Nicolaou et al., 1982)

This protocol describes the crucial tandem reaction from a prepared diyne precursor.

  • Preparation of the Catalyst: In a flask, add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). The amount should be carefully optimized, typically around 10-20% by weight of the diyne substrate.

  • Solvent and Quinoline: Add anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂) to the flask, followed by a small amount of quinoline to further moderate the catalyst activity.

  • Hydrogenation: Dissolve the diyne precursor in anhydrous and degassed dichloromethane and add it to the catalyst suspension. Purge the reaction vessel with hydrogen gas (H₂) and maintain a positive pressure (typically balloon pressure).

  • Reaction Monitoring: Monitor the reaction progress closely by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the selective formation of the tetraene without over-reduction. The reaction is typically complete within a few hours at room temperature.

  • Filtration and Concentration: Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane. Concentrate the filtrate under reduced pressure at low temperature to obtain the crude tetraene intermediate.

  • Thermal Cascade: Immediately dissolve the crude tetraene in anhydrous and degassed toluene. Heat the solution to 100 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Monitoring: Monitor the formation of the endiandric acid products by TLC or HPLC. The reaction may take several hours.

  • Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate this compound methyl ester.

Mandatory Visualization

Experimental_Workflow cluster_precursor Precursor Synthesis cluster_cascade Biomimetic Cascade cluster_purification Purification & Analysis Diyne Diyne Precursor Hydrogenation Lindlar Hydrogenation Diyne->Hydrogenation H₂, Lindlar Cat. Electrocyclization 8π/6π Electrocyclization Hydrogenation->Electrocyclization Heat (Toluene) DielsAlder Intramolecular Diels-Alder Electrocyclization->DielsAlder Chromatography Column Chromatography DielsAlder->Chromatography Analysis Spectroscopic Analysis (NMR, MS) Chromatography->Analysis FinalProduct This compound Analysis->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Cascade? ImpurePrecursor Check Precursor Purity Start->ImpurePrecursor Yes InefficientHydrogenation Optimize Hydrogenation Start->InefficientHydrogenation Yes SuboptimalTemp Adjust Reaction Temperature Start->SuboptimalTemp Yes DiastereomerMix Diastereomeric Mixture? Start->DiastereomerMix No OptimizeStereo Optimize Reaction Conditions (Temp.) DiastereomerMix->OptimizeStereo Yes PurifyDiastereomers Purify via Chromatography/Recrystallization DiastereomerMix->PurifyDiastereomers Yes

Caption: Troubleshooting logic for the this compound cascade reaction.

Hypothetical_Signaling_Pathway EndiandricAcidA This compound CellMembrane Cell Membrane EndiandricAcidA->CellMembrane UnknownTarget Putative Cellular Target(s) (e.g., DNA, Enzymes) CellMembrane->UnknownTarget Internalization StressResponse Cellular Stress Response UnknownTarget->StressResponse ApoptosisPathway Apoptosis Pathway Activation StressResponse->ApoptosisPathway CellDeath Cell Death ApoptosisPathway->CellDeath

Caption: Hypothetical signaling pathway for the cytotoxic action of this compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Endiandric Acids A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endiandric acids, a class of complex polycyclic natural products isolated from plants of the Beilschmiedia and Endiandra genera, have garnered significant interest in the scientific community for their diverse biological activities. This guide provides an objective comparison of the antibacterial, cytotoxic, and anti-inflammatory properties of three key members of this family: Endiandric acid A, B, and C, with a focus on supporting experimental data. For the purpose of this guide, we will be referencing them by their alternative nomenclature, Beilschmiedic acids A, B, and C, as found in several key studies.

Data Presentation

The following tables summarize the quantitative data on the biological activities of Beilschmiedic acids A, B, and C.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundBacillus subtilis (μM)Micrococcus luteus (μM)Streptococcus faecalis (μM)Pseudomonas pallida (μg/mL)Escherichia coli (μg/mL)
Beilschmiedic acid A 182364364>500>500
Beilschmiedic acid B 91182182>500>500
Beilschmiedic acid C 22.411.222.4500>500
Ampicillin (Control) -----

Data compiled from a study on beilschmiedic acids isolated from the stem bark of Beilschmiedia anacardioides.[1] It is noteworthy that Beilschmiedic acid C demonstrated stronger activity against Bacillus subtilis and Micrococcus luteus than the reference antibiotic, ampicillin.[1]

Table 2: Comparative Cytotoxic Activity (IC50)

CompoundNCI-H460 (Human Lung Cancer) (μM)
Beilschmiedic acid A 6.1
Beilschmiedic acid B Not Reported
Beilschmiedic acid C Not Active at highest tested concentrations

Data from a study screening beilschmiedic acid derivatives from a Gabonese species of Beilschmiedia.[2][3] It is important to note that direct comparative studies of the cytotoxicity of Beilschmiedic acids A, B, and C across a range of cancer cell lines are limited.

Table 3: Comparative Anti-inflammatory Activity

Experimental Protocols

Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity of Endiandric acids A, B, and C was determined by assessing their Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Bacterial Strain Preparation: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to an exponential growth phase. The final inoculum concentration was adjusted to approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were then made in MHB in 96-well microtiter plates.

  • Incubation: The bacterial suspension was added to each well containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cells (e.g., NCI-H460) were seeded in 96-well plates at a density of 5 x 103 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the Endiandric acids for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Stimulation: RAW 264.7 cells were seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells were stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: The amount of NO produced was determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Calculation of Inhibition: The percentage of NO inhibition was calculated by comparing the absorbance of the compound-treated groups with that of the LPS-stimulated control group.

Mandatory Visualization

Potential Signaling Pathway for Antibacterial Action

While the exact mechanism of antibacterial action for Endiandric acids is not fully elucidated, a common pathway for natural product antibiotics involves the disruption of the bacterial cell membrane integrity.

G EA_C Endiandric Acid C Membrane Bacterial Cell Membrane EA_C->Membrane Disruption Permeability Increased Membrane Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antibacterial action for Endiandric Acid C.

General Apoptotic Pathway Potentially Induced by Endiandric Acids in Cancer Cells

Many natural products exert their anticancer effects by inducing apoptosis. Although the specific targets of Endiandric acids in this pathway are unknown, a generalized representation is provided below.

G EA_A This compound Bcl2 Anti-apoptotic Bcl-2 family proteins EA_A->Bcl2 Inhibition? Bax Pro-apoptotic Bax/Bak proteins EA_A->Bax Activation? Mito Mitochondria Bcl2->Mito Bax->Mito CytoC Cytochrome c release Mito->CytoC Casp9 Caspase-9 activation CytoC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially modulated by this compound.

NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory compounds.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Transcription Nucleus->iNOS NO Nitric Oxide (Inflammation) iNOS->NO EA Endiandric Acid Analogue EA->IKK Inhibition?

Caption: Potential inhibition of the NF-κB pathway by Endiandric acid analogues.

References

A Comparative Analysis of Endiandric Acid A and Other Tetracyclic Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetracyclic natural products represent a structurally diverse and biologically significant class of molecules that have provided a rich source of inspiration for drug discovery and development. Their complex architectures often translate to potent and selective biological activities. This guide provides a detailed comparison of endiandric acid A, a fascinating polyketide known for its unique biomimetic synthesis, with two other notable tetracyclic natural products: the anti-inflammatory agent Ginkgolide B and the antibiotic Fusidic Acid. This analysis focuses on their biosynthesis, mechanism of action, and biological potency, supported by quantitative data and detailed experimental protocols.

Biosynthesis and Chemical Synthesis: The Art of Molecule Construction

The origins and synthetic pathways to these complex molecules are as intriguing as their biological effects.

This compound: A Cascade of Pericyclic Reactions

This compound is a prime example of nature's elegance and efficiency. Isolated from the Australian tree Endiandra introrsa, it was found to exist as a racemic mixture.[1] This observation led to the hypothesis by Black and coworkers that its formation is not enzyme-mediated but rather the result of a spontaneous cascade of thermally allowed pericyclic reactions from an achiral polyunsaturated precursor.[1]

This groundbreaking hypothesis was later confirmed by the landmark biomimetic total synthesis by K.C. Nicolaou's group.[2][3][4] The synthesis mimics the proposed natural pathway, starting from a linear tetraene. This precursor undergoes a sequence of an 8π-conrotatory electrocyclization, followed by a 6π-disrotatory electrocyclization, and culminates in an intramolecular Diels-Alder reaction to form the complex tetracyclic core of this compound.[1][2][5]

Endiandric_Acid_A_Biosynthesis cluster_0 Biosynthetic Cascade Linear_Precursor Linear (E,Z,Z,E)-Tetraene Precursor Cyclooctatriene Cyclooctatriene Intermediate Linear_Precursor->Cyclooctatriene 8π Electrocyclization (conrotatory) Bicyclic_Intermediate Bicyclo[4.2.0]octadiene Intermediate Cyclooctatriene->Bicyclic_Intermediate 6π Electrocyclization (disrotatory) Endiandric_Acid_A This compound Bicyclic_Intermediate->Endiandric_Acid_A Intramolecular Diels-Alder

Figure 1: Biomimetic cascade for this compound synthesis.
Comparative Compounds

In contrast to the non-enzymatic cascade of this compound, the biosynthesis of Ginkgolide B and Fusidic Acid involves complex, enzyme-catalyzed pathways typical of terpenoids and triterpenoids, respectively.

  • Ginkgolide B: A tetracyclic diterpenoid from Ginkgo biloba, it possesses a unique cage-like structure. Its biosynthesis follows the mevalonate (B85504) pathway to generate the diterpene backbone, which then undergoes extensive enzymatic oxidation and lactonization to form the final intricate structure.

  • Fusidic Acid: This tetracyclic triterpenoid (B12794562) antibiotic is produced by the fungus Fusidium coccineum. Its steroidal skeleton is assembled from squalene, a common precursor in triterpenoid biosynthesis, through a series of enzyme-controlled cyclizations and modifications.[6]

Biological Activity and Mechanism of Action

The distinct structural features of these tetracyclic compounds lead to different biological targets and activities.

This compound and Derivatives: Antibacterial Properties
Ginkgolide B: A Potent PAF Receptor Antagonist

Ginkgolide B is a well-characterized antagonist of the Platelet-Activating Factor (PAF) receptor.[9][10] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including platelet aggregation, inflammation, and anaphylaxis.[1] By binding to the PAF receptor, a G-protein coupled receptor (GPCR), Ginkgolide B competitively inhibits the signaling cascade initiated by PAF.[3][5] This cascade involves the activation of Gq and Gi proteins, leading to downstream effects such as calcium mobilization and the activation of protein kinase C.

PAF_Signaling_Pathway cluster_0 Cell Membrane PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds GB Ginkgolide B GB->PAFR Inhibits Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Platelet Aggregation & Inflammatory Response Ca->Response PKC->Response Fusidic_Acid_Mechanism cluster_ribosome Bacterial Ribosome A_site A Site P_site P Site E_site E Site EFG_GTP EF-G-GTP Translocation Translocation of tRNA and mRNA EFG_GTP->Translocation Binds to ribosome EFG_GDP EF-G-GDP (on ribosome) Translocation->EFG_GDP GTP Hydrolysis Fusidic_Acid Fusidic Acid EFG_GDP->Fusidic_Acid binds to Release EF-G Release EFG_GDP->Release Dissociates Stalled_Complex Stalled Ribosome-EF-G-GDP Complex Fusidic_Acid->Stalled_Complex Stalled_Complex->Release Prevents Elongation Further Elongation Release->Elongation MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in a 96-well plate. start->prep_compound prep_inoculum Prepare bacterial inoculum to 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). start->prep_inoculum inoculate Inoculate each well (except sterility control) with the bacterial suspension. prep_compound->inoculate dilute_inoculum Dilute inoculum to achieve final concentration of ~5 x 10⁵ CFU/mL in wells. prep_inoculum->dilute_inoculum dilute_inoculum->inoculate controls Include growth control (no compound) and sterility control (no bacteria). inoculate->controls incubate Incubate plates at 37°C for 16-20 hours. controls->incubate read_results Determine MIC: lowest concentration with no visible bacterial growth. incubate->read_results end End read_results->end

References

Comparative analysis of Endiandric acid A total synthesis strategies

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Total Synthesis Strategies for Endiandric Acid A

The intricate, polycyclic architecture of this compound, a natural product isolated from the Australian plant Endiandra introrsa, has captivated synthetic chemists for decades. Its unique structure, arising from a hypothesized biosynthetic cascade of pericyclic reactions, has inspired the development of elegant and innovative total synthesis strategies. This guide provides a comparative analysis of three prominent approaches to the synthesis of this compound and its relatives, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

This compound possesses a complex tetracyclic framework, the construction of which presents a significant synthetic challenge. The pioneering biomimetic synthesis by K.C. Nicolaou and coworkers in 1982 validated the proposed electrocyclization cascade and laid the groundwork for future endeavors.[1][2] More recently, shorter and more efficient routes have been developed, notably the unified synthesis by Lawrence and Sherburn, and a conceptually distinct approach by Paddon-Row and Sherburn that intercepts the biosynthetic cascade at a later stage.[3] This comparison focuses on these three strategies, evaluating their efficiency, key transformations, and overall synthetic design.

Quantitative Comparison of Synthetic Routes

The efficiency of a total synthesis is often measured by its overall yield and the number of steps required to reach the target molecule. The following table summarizes these key quantitative metrics for the three discussed strategies.

Parameter Nicolaou's Biomimetic Cascade (Methyl Ester) Lawrence & Sherburn's Unified Synthesis Paddon-Row & Sherburn's Synthesis (Endiandric Acid J)
Longest Linear Sequence ~23 steps[3]8 steps[3]6 steps
Overall Yield Not explicitly reported as a single valueNot explicitly reported as a single valueNot explicitly reported as a single value
Key Reaction(s) Pericyclic cascade (8π- and 6π-electrocyclization, intramolecular Diels-Alder)Four-fold cis-selective partial reduction of a conjugated tetrayne, domino 8π–6π electrocyclization–IMDA sequence[3]SN2′ alkylation of cyclooctatetraene (B1213319) oxide, tandem Claisen rearrangement/6π-electrocyclisation, intramolecular Diels-Alder[4]
Starting Material(s) Simple acyclic precursorsCommercially available precursors[3]Cyclooctatetraene

Synthetic Strategies and Key Visualizations

The following sections detail the logical flow of each synthetic strategy, illustrated with Graphviz diagrams to highlight the key transformations and intermediates.

Nicolaou's Biomimetic Cascade Strategy

K.C. Nicolaou's landmark synthesis provided the first experimental evidence for the proposed biosynthetic cascade. The strategy involves the construction of a linear polyene precursor that, upon heating, undergoes a series of spontaneous electrocyclization and intramolecular Diels-Alder reactions to form the complex tetracyclic core of the endiandric acids.

Nicolaou_Strategy Acyclic_Precursors Acyclic Precursors Linear_Polyene Linear Polyene Precursor Acyclic_Precursors->Linear_Polyene Multi-step synthesis Electrocyclization_8pi 8π-Electrocyclization Linear_Polyene->Electrocyclization_8pi Heat Cyclooctatriene Cyclooctatriene Intermediate Electrocyclization_8pi->Cyclooctatriene Electrocyclization_6pi 6π-Electrocyclization Cyclooctatriene->Electrocyclization_6pi Heat Bicyclic_Intermediate Bicyclic Intermediate Electrocyclization_6pi->Bicyclic_Intermediate IMDA Intramolecular Diels-Alder Bicyclic_Intermediate->IMDA Heat Endiandric_Acid_A_Core This compound Core IMDA->Endiandric_Acid_A_Core

Nicolaou's Biomimetic Cascade
Lawrence and Sherburn's Unified Synthesis Strategy

This contemporary approach significantly shortens the synthesis of this compound. A key feature is the use of a four-fold cis-selective partial reduction of a conjugated tetrayne to generate a (Z,Z,Z,Z)-tetraene, which then undergoes the domino electrocyclization-intramolecular Diels-Alder sequence.[3]

Lawrence_Sherburn_Strategy Conjugated_Tetrayne Conjugated Tetrayne Four_fold_Reduction Four-fold cis-selective partial reduction Conjugated_Tetrayne->Four_fold_Reduction ZZZZ_Tetraene (Z,Z,Z,Z)-Tetraene Four_fold_Reduction->ZZZZ_Tetraene Domino_Cascade Domino 8π–6π Electrocyclization–IMDA ZZZZ_Tetraene->Domino_Cascade Heat Tetracyclic_Alcohol Tetracyclic Alcohol Domino_Cascade->Tetracyclic_Alcohol Oxidation Oxidation Tetracyclic_Alcohol->Oxidation Endiandric_Acid_A This compound Oxidation->Endiandric_Acid_A

Lawrence and Sherburn's Unified Synthesis
Paddon-Row and Sherburn's Cyclooctatetraene Strategy

This innovative strategy intercepts the biosynthetic cascade at the cyclooctatriene stage, bypassing the need to construct a linear tetraene precursor. Starting from cyclooctatetraene, a tandem Claisen rearrangement/6π-electrocyclisation sequence rapidly builds a key bicyclo[4.2.0]octadiene intermediate, which is then elaborated to the endiandric acid framework. This approach has been successfully applied to the synthesis of Endiandric Acid J, a close relative of this compound.[4]

Paddon_Row_Sherburn_Strategy COT Cyclooctatetraene SN2_Alkylation SN2' Alkylation of Cyclooctatetraene Oxide COT->SN2_Alkylation Vinyl_Ether Vinyl Ether Intermediate SN2_Alkylation->Vinyl_Ether Tandem_Reaction Tandem Claisen rearrangement/6π-electrocyclisation Vinyl_Ether->Tandem_Reaction Heat Bicyclic_Aldehyde Bicyclo[4.2.0]octadiene Aldehyde Tandem_Reaction->Bicyclic_Aldehyde Olefinations_IMDA Olefinations and Intramolecular Diels-Alder Bicyclic_Aldehyde->Olefinations_IMDA Endiandric_Acid_J Endiandric Acid J Olefinations_IMDA->Endiandric_Acid_J

Paddon-Row and Sherburn's Strategy

Experimental Protocols for Key Experiments

Detailed experimental procedures are essential for the replication and adaptation of synthetic strategies. Below are the protocols for the key transformations in the discussed syntheses.

Key Experiment 1: Nicolaou's Biomimetic Cascade

Reaction: Thermal cyclization of a polyene precursor to the endiandric acid core.

Protocol: A solution of the acyclic polyene precursor in a high-boiling solvent such as toluene (B28343) or xylene is heated to a temperature ranging from 100 to 180 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the tetracyclic product. The specific temperature and reaction time are dependent on the exact substrate.

Key Experiment 2: Lawrence and Sherburn's Four-Fold Tetrayne Reduction and Domino Cascade

Reaction: Four-fold cis-selective partial reduction of a conjugated tetrayne followed by a domino 8π–6π electrocyclization–IMDA sequence.[3]

Protocol: To a solution of the conjugated tetrayne in a suitable solvent (e.g., ethyl acetate), a poisoned palladium catalyst (e.g., Lindlar's catalyst) is added. The reaction vessel is evacuated and backfilled with hydrogen gas. The reaction is stirred vigorously at room temperature until the uptake of four equivalents of hydrogen is observed. The catalyst is removed by filtration through a pad of Celite. The filtrate, containing the (Z,Z,Z,Z)-tetraene, is then heated in a high-boiling solvent like toluene at 100 °C to induce the domino 8π–6π electrocyclization–IMDA sequence.[3] Subsequent in-situ deprotection of a silyl (B83357) ether and oxidation of the resulting alcohol furnishes this compound.[3]

Key Experiment 3: Paddon-Row and Sherburn's Tandem Claisen Rearrangement/6π-Electrocyclisation

Reaction: Tandem Claisen rearrangement/6π-electrocyclisation of a vinyl ether derived from cyclooctatetraene.[4]

Protocol: The vinyl ether intermediate, prepared from cyclooctatetraene oxide, is dissolved in an appropriate solvent (e.g., toluene). The solution is heated to a temperature that facilitates both the Claisen rearrangement and the subsequent 6π-electrocyclisation, typically in the range of 60-120 °C.[4] The reaction is monitored by TLC or NMR spectroscopy to follow the formation of the bicyclo[4.2.0]octadiene aldehyde. After the reaction is complete, the solvent is evaporated, and the product is purified by column chromatography.

Conclusion

The total synthesis of this compound has been a fertile ground for the development of novel synthetic strategies. Nicolaou's biomimetic approach, while lengthy, is a testament to the power of pericyclic reactions in the construction of molecular complexity. The more recent synthesis by Lawrence and Sherburn offers a significantly more efficient route by employing a novel tetrayne reduction strategy. The work by Paddon-Row and Sherburn provides a creative alternative by intercepting the biosynthetic pathway, demonstrating the versatility of starting from a pre-formed cyclic system. Each of these strategies offers unique advantages and showcases the evolution of synthetic organic chemistry, providing valuable lessons and inspiration for the design of future syntheses of complex natural products.

References

The Racemic Nature of Naturally Occurring Endiandric Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comparative analysis of experimental evidence and synthetic strategies that collectively confirm the racemic nature of naturally occurring endiandric acids. Isolated from various species of the Endiandra and Beilschmiedia genera, these complex tetracyclic natural products have been a subject of fascination due to their intricate structures and proposed biosynthetic origins.[1][2] This document summarizes key findings from isolation studies, biomimetic total syntheses, and biosynthetic investigations, presenting the data in a clear, comparative format for researchers, scientists, and drug development professionals.

Introduction: The Biosynthetic Puzzle

Endiandric acids, first isolated in 1980 by Black and coworkers, possess a complex molecular architecture with eight stereogenic centers.[3][4] A remarkable feature of their natural occurrence is that they are found as racemic mixtures, a rare characteristic for chiral natural products.[5][6] This observation led to the hypothesis of a non-enzymatic biosynthetic pathway.[6][7]

The proposed biosynthesis involves a cascade of thermally allowed pericyclic reactions, starting from an achiral polyunsaturated precursor.[4][6] This sequence, involving 8π- and 6π-electrocyclizations followed by an intramolecular Diels-Alder reaction, would inherently produce a racemic mixture of the final products.[1][4][8]

This guide will compare the evidence from the initial isolation studies with the results from various total syntheses that have sought to mimic this proposed biosynthetic pathway.

Comparative Analysis of Natural Isolates and Synthetic Products

The confirmation of the racemic nature of endiandric acids rests on the direct comparison of the properties of the naturally isolated compounds with those of their synthetically produced counterparts. The landmark biomimetic total synthesis by Nicolaou and coworkers provided the first strong experimental support for the proposed biosynthetic cascade and, consequently, for the racemic nature of the natural products.[1][9]

Data Presentation: Optical Activity

A key indicator of a racemic mixture is the absence of optical rotation. The table below summarizes the optical rotation data for both naturally isolated and synthetically prepared endiandric acids.

Compound Source Specific Rotation ([α]D) Reference
Endiandric Acid AEndiandra introsa (Natural)Black et al. (1980)
This compoundTotal SynthesisNicolaou et al. (1982)
Endiandric Acid BEndiandra introsa (Natural)Black et al. (1980)
Endiandric Acid BTotal SynthesisNicolaou et al. (1982)
Endiandric Acid CEndiandra introsa (Natural)Black et al. (1980)
Endiandric Acid CTotal SynthesisNicolaou et al. (1982)

Table 1: Comparison of Specific Rotation Data.

Experimental Protocols

The methodologies employed in both the isolation of natural endiandric acids and their total synthesis are crucial for understanding the basis of their racemic nature.

Isolation of Naturally Occurring Endiandric Acids

The general procedure for the isolation of endiandric acids from plant material involves the following steps:

  • Extraction: Dried and powdered leaves of Endiandra introsa are extracted with a non-polar solvent such as hexane (B92381) or dichloromethane.

  • Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexane.

  • Purification: Fractions containing the endiandric acids are further purified by repeated chromatography and recrystallization to yield the individual acids.

  • Characterization: The purified compounds are characterized by spectroscopic methods (NMR, IR, MS) and their optical activity is measured using a polarimeter.

Biomimetic Total Synthesis of Endiandric Acids (Nicolaou's Approach)

The biomimetic total synthesis validates the proposed non-enzymatic pathway and the resulting racemic products.

  • Precursor Synthesis: An achiral, linear polyunsaturated precursor is synthesized through a series of standard organic reactions.

  • Pericyclic Cascade: The precursor is subjected to thermal conditions (heating) to initiate the cascade of pericyclic reactions. This typically involves an 8π-electrocyclization, followed by a 6π-electrocyclization, and finally an intramolecular [4+2] cycloaddition (Diels-Alder reaction).

  • Isolation and Characterization: The resulting tetracyclic products are isolated and purified. Their spectroscopic data and optical rotation are then compared to those of the natural isolates. The synthetic products have consistently been shown to be racemic.[1][10]

Visualizing the Racemic Outcome

The following diagrams illustrate the logical flow from the nature of the biosynthetic pathway to the racemic nature of the final products.

Biosynthetic_Pathway cluster_0 Biosynthetic Origin cluster_1 Reaction Cascade cluster_2 Stereochemical Outcome Achiral_Precursor Achiral Polyene Precursor Pericyclic_Reactions Non-Enzymatic Pericyclic Cascade (Heat) Achiral_Precursor->Pericyclic_Reactions undergoes Enantiomeric_Pair Equal Formation of Both Enantiomers Pericyclic_Reactions->Enantiomeric_Pair results in Racemic_Mixture Racemic Mixture of Endiandric Acids Enantiomeric_Pair->Racemic_Mixture leading to

Caption: Logical flow from an achiral precursor to a racemic product.

The experimental workflow to confirm this is outlined below.

Experimental_Workflow Start Hypothesis: Naturally Occurring Endiandric Acids are Racemic Isolation Isolation from Endiandra introsa Start->Isolation Synthesis Biomimetic Total Synthesis of Endiandric Acids Start->Synthesis Analysis_Natural Characterization of Natural Product (NMR, MS, [α]D) Isolation->Analysis_Natural Analysis_Synthetic Characterization of Synthetic Product (NMR, MS, [α]D) Synthesis->Analysis_Synthetic Comparison Comparative Analysis Analysis_Natural->Comparison Analysis_Synthetic->Comparison Conclusion Conclusion: Natural Endiandric Acids are Racemic Mixtures Comparison->Conclusion Data Match

Caption: Experimental workflow for confirming the racemic nature.

Conclusion

The convergence of evidence from the analysis of naturally isolated endiandric acids and their biomimetic total synthesis provides a compelling confirmation of their racemic nature. The absence of optical activity in both natural and synthetic samples strongly supports the hypothesis of a non-enzymatic, thermally-driven biosynthetic cascade from an achiral precursor. This stands as a classic example in natural product chemistry where the stereochemical outcome of a natural product provides profound insight into its biosynthetic origins.

References

Comparative Analysis of Endiandric Acid A Cross-Reactivity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cellular cross-reactivity of Endiandric acid A, a natural product with known antibacterial and cytotoxic properties. Due to the limited availability of direct cross-reactivity studies for this compound, this document outlines a series of standard cellular assays and presents hypothetical data to illustrate how its selectivity profile might be evaluated against other well-characterized compounds. The experimental protocols provided are based on established methodologies for evaluating the off-target effects of natural products.

Introduction to this compound

This compound is a member of a complex class of polycyclic natural products isolated from plant species of the Beilschmiedia and Endiandra genera.[1] These compounds have garnered interest for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and cytotoxic effects.[1] Specifically, related compounds like Endiandric acid C have demonstrated potent antibacterial activity, in some cases exceeding that of ampicillin.[2][3] Given the potential for broad bioactivity, a thorough investigation of the cross-reactivity and off-target effects of this compound is crucial for its development as a potential therapeutic agent.

Hypothetical Cross-Reactivity Profile

To contextualize the potential selectivity of this compound, this section presents hypothetical data from a panel of standard cellular assays. For comparison, two hypothetical compounds are included:

  • Compound X: A known promiscuous kinase inhibitor.

  • Compound Y: A highly selective antibacterial agent with minimal off-target effects.

Table 1: Cytotoxicity Profile against a Panel of Human Cancer Cell Lines (IC50, µM)
CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)K562 (Leukemia)
This compound 15.222.518.98.7
Compound X 2.11.83.50.9
Compound Y > 100> 100> 100> 100

This table summarizes the concentration of each compound required to inhibit the growth of various cancer cell lines by 50%. Lower values indicate higher cytotoxicity.

Table 2: Kinase Inhibitor Profiling (% Inhibition at 10 µM)
CompoundKinase Target% Inhibition
This compound EGFR12%
VEGFR28%
SRC15%
CDK221%
Compound X EGFR95%
VEGFR288%
SRC92%
CDK285%
Compound Y EGFR< 5%
VEGFR2< 5%
SRC< 5%
CDK2< 5%

This table shows the percentage of inhibition of various kinases at a fixed concentration of 10 µM. High percentages suggest potential off-target kinase inhibition.

Table 3: G-Protein Coupled Receptor (GPCR) Panel Activity (% Activation or Inhibition at 10 µM)
CompoundGPCR TargetActivity
This compound β2-Adrenergic Receptor< 5% (Inhibition)
Dopamine D2 Receptor< 5% (Activation)
Muscarinic M1 Receptor8% (Inhibition)
Compound X β2-Adrenergic Receptor65% (Inhibition)
Dopamine D2 Receptor58% (Activation)
Muscarinic M1 Receptor72% (Inhibition)
Compound Y β2-Adrenergic Receptor< 5% (Inhibition)
Dopamine D2 Receptor< 5% (Activation)
Muscarinic M1 Receptor< 5% (Inhibition)

This table indicates the activity of each compound against a selection of GPCRs. The values represent the percentage of activation or inhibition relative to a known agonist or antagonist.

Experimental Workflows and Signaling Pathways

General Workflow for Assessing Cross-Reactivity

The following diagram illustrates a typical workflow for evaluating the cross-reactivity of a natural product like this compound.

G A This compound Isolation & Purity Check B Primary Cytotoxicity Screen (e.g., NCI-60 Panel) A->B C Broad Kinase Panel Screen (e.g., KinomeScan) B->C D GPCR Panel Screen (e.g., Eurofins SafetyScreen) B->D E Secondary Assays for Hit Validation C->E D->E F Mechanism of Action & Target Deconvolution Studies E->F G Lead Optimization F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor Kinase1 Kinase 1 (e.g., RAF) Adaptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Gene Gene Expression TF->Gene Ligand Growth Factor Ligand->Receptor Inhibitor Promiscuous Inhibitor Inhibitor->Kinase1 Inhibitor->Kinase2 Inhibitor->Kinase3

References

A Comparative Guide to the Reproducibility of the Endiandric Acid Cascade Reaction

Author: BenchChem Technical Support Team. Date: December 2025

The biomimetic synthesis of the endiandric acids, a class of structurally complex natural products, via a pericyclic cascade reaction stands as a landmark achievement in organic chemistry. Pioneered by K.C. Nicolaou, this elegant strategy mimics the proposed biosynthetic pathway, involving a sequence of electrocyclizations and an intramolecular Diels-Alder reaction to rapidly assemble the intricate molecular architecture.[1][2][3] However, the practical application of this cascade and its subsequent variations has revealed nuances in reproducibility and efficiency. This guide provides a comparative analysis of Nicolaou's original approach with two more recent, alternative strategies, offering researchers a comprehensive overview of the available synthetic routes.

Performance Comparison of Synthetic Strategies

The three primary approaches to the synthesis of the endiandric acid core are summarized below, with quantitative data presented for key performance indicators.

MetricNicolaou's Biomimetic Synthesis (1982)Sherburn and Lawrence's Shortened Synthesis (2015)Fallon's Synthesis from Cyclooctatetraene (B1213319) (2020)
Starting Material Linear Polyunsaturated EsterConjugated TetrayneCyclooctatetraene
Key Cascade Trigger Lindlar HydrogenationFour-fold cis-Selective ReductionTandem Claisen Rearrangement/6π-Electrocyclization
Overall Step Count ~15 steps to Endiandric Acid A Methyl Ester[4]8 steps to this compound[5][6]5-6 steps to Endiandric Acid J/Beilcyclone A[7][8]
Key Cascade Yield 30% (over 2 steps from the diyne)[4]22% (from tetrayne to tetracyclic alcohol)[5][6]48% (Claisen/6π cascade); 54-61% (Diels-Alder)[7][9]
Reproducibility Notes Generally considered operationally simple, though sensitive to reaction conditions.[1]Not explicitly detailed, but the multi-step one-pot nature of the cascade can present challenges.A mercury(II)-catalyzed step in an early approach suffered from "low conversion, degradation, long reaction times, and poor reproducibility". The final gold(I)-catalyzed method was more successful.[8][9]

Experimental Protocols for Key Cascade Reactions

Detailed methodologies for the pivotal cascade reactions in each synthetic approach are provided below.

Nicolaou's Biomimetic Cascade

This sequence begins with the partial reduction of a polyunsaturated ester to generate a transient tetraene, which then undergoes the cascade.

Protocol: A solution of the polyunsaturated methyl ester precursor in a suitable solvent (e.g., benzene (B151609) or toluene) is treated with Lindlar's catalyst (palladium on calcium carbonate poisoned with lead). The reaction mixture is stirred under a hydrogen atmosphere at room temperature. The progress of the reaction is carefully monitored, as the intermediate tetraene is unstable. Upon completion of the hydrogenation, the catalyst is filtered off, and the filtrate is heated to induce the 8π-electrocyclization, 6π-electrocyclization, and subsequent intramolecular Diels-Alder reaction. The final endiandric acid products are then isolated and purified by chromatography. For the synthesis of this compound methyl ester, the reaction is heated to 100 °C in toluene (B28343).[1][4]

Sherburn and Lawrence's Tetrayne Cascade

This approach utilizes a four-fold cis-selective reduction of a conjugated tetrayne to initiate the cascade in a one-pot fashion.

Protocol: To a solution of the conjugated tetrayne precursor in a suitable solvent (e.g., toluene), a catalyst system for cis-selective hydrogenation is added. The reaction is carried out under a hydrogen atmosphere. After the reduction is complete, the reaction mixture is heated to 100 °C to effect the domino 8π–6π electrocyclization–intramolecular Diels-Alder sequence. Subsequent in-situ deprotection of silyl (B83357) ethers can be performed in the same flask, followed by purification to yield the tetracyclic alcohol.[5][6]

Fallon's Cyclooctatetraene Approach

This strategy intercepts the cascade at a later stage by starting from cyclooctatetraene and employing a tandem Claisen rearrangement/6π-electrocyclization.

Protocol: A vinyl ether precursor, synthesized from cyclooctatetraene oxide, is warmed in toluene at 60 °C. This triggers a tandem Claisen rearrangement and 6π-electrocyclization to furnish a bicyclo[4.2.0]octadiene aldehyde. This intermediate is then subjected to olefination. The resulting product is heated to 120 °C to promote a 6π-electrocyclic ring opening/closing and the final intramolecular Diels-Alder reaction to yield the tetracyclic endiandric acid core.[7][9]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic strategy.

Nicolaou_Cascade Start Polyunsaturated Ester Lindlar Lindlar Hydrogenation Start->Lindlar H₂, Pd/CaCO₃, Pb Tetraene Transient Tetraene Lindlar->Tetraene Cascade 8π-Electrocyclization 6π-Electrocyclization Intramolecular Diels-Alder Tetraene->Cascade Heat (100°C) Endiandric_Acids Endiandric Acids Cascade->Endiandric_Acids

Nicolaou's Biomimetic Cascade Pathway

Sherburn_Lawrence_Cascade Start Conjugated Tetrayne Reduction Four-fold cis-Selective Reduction Start->Reduction H₂ Tetraene (Z,Z,Z,Z)-Tetraene Reduction->Tetraene Cascade Domino 8π-6π Electrocyclization Intramolecular Diels-Alder Tetraene->Cascade Heat (100°C) Deprotection Deprotection Cascade->Deprotection Tetracyclic_Alcohol Tetracyclic Alcohol Deprotection->Tetracyclic_Alcohol

Sherburn and Lawrence's Tetrayne Cascade

Fallon_Cascade Start Cyclooctatetraene Oxide Vinyl_Ether Vinyl Ether Synthesis Start->Vinyl_Ether Claisen_6pi Tandem Claisen Rearrangement /6π-Electrocyclization Vinyl_Ether->Claisen_6pi Heat (60°C) Aldehyde Bicyclic Aldehyde Claisen_6pi->Aldehyde Olefination Olefination Aldehyde->Olefination Diels_Alder Intramolecular Diels-Alder Olefination->Diels_Alder Heat (120°C) Endiandric_Core Endiandric Acid Core Diels_Alder->Endiandric_Core

Fallon's Synthesis from Cyclooctatetraene

References

Benchmarking Endiandric Acid A: A Comparative Analysis Against Established Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endiandric acid A, a complex tetracyclic natural product isolated from plants of the Beilschmiedia and Endiandra genera, has garnered significant interest for its diverse biological activities.[1] This guide provides a comparative overview of the therapeutic potential of endiandric acid analogues against established agents in anticancer, antibacterial, and anti-inflammatory applications. Due to the limited availability of specific quantitative data for this compound, this comparison utilizes data from closely related analogues and derivatives.

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of endiandric acid analogues in comparison to standard therapeutic agents. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Anticancer Activity

Kingianic acid E, an endiandric acid analogue, has demonstrated moderate cytotoxic activity against human colorectal adenocarcinoma (HT-29) and lung adenocarcinoma (A549) cell lines.[2] Beilschmiedic acids, which are derivatives of endiandric acid, have also shown moderate cytotoxicity against the NCI-H460 human lung cancer cell line.[3]

CompoundCancer Cell LineIC50 (µM)Therapeutic Agent (Control)Cancer Cell LineIC50 (µM)
Kingianic Acid E (Analogue)HT-2915 - 17DoxorubicinMCF-78.31
Kingianic Acid E (Analogue)A54915 - 17DoxorubicinA549>20

IC50: Half-maximal inhibitory concentration.

Antibacterial Activity

Beilschmiedic acid C, a derivative of endiandric acid, has exhibited potent antibacterial activity, proving more effective than the commonly used antibiotic ampicillin (B1664943) against Bacillus subtilis and Micrococcus luteus.[4]

CompoundBacterial StrainMIC (µM)Therapeutic Agent (Control)Bacterial StrainMIC (µg/mL)
Beilschmiedic Acid C (Derivative)Bacillus subtilis< 23AmpicillinStaphylococcus aureus0.6 - 1
Beilschmiedic Acid C (Derivative)Micrococcus luteus< 23AmpicillinEscherichia coli4
Beilschmiedic Acid C (Derivative)Streptococcus faecalis< 23

MIC: Minimum Inhibitory Concentration.

Anti-inflammatory Activity

Endiandramides A and B, analogues of endiandric acid, have demonstrated significant inhibitory activity against inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway.[5]

CompoundTargetIC50 (µM)Therapeutic Agent (Control)TargetIC50 / Kᵢ (µM)
Endiandramide A (Analogue)iNOS9.59L-NMMAiNOS6.0 - 6.6
Endiandramide B (Analogue)iNOS16.40IbuprofenCOX-21.1 - 370

IC50: Half-maximal inhibitory concentration; Kᵢ: Inhibition constant.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Visual Assessment: Observe the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Griess Assay for Nitric Oxide (NO) Production

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite (B80452), in cell culture supernatants.

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with the test compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed anti-inflammatory signaling pathway and a general experimental workflow for in vitro bioactivity screening.

experimental_workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_measurement Measurement cluster_analysis Data Analysis Compound Test Compound (this compound) Treatment Treatment with Compound Dilutions Compound->Treatment Cells Cell Culture (e.g., Cancer, Macrophages) Cells->Treatment Bacteria Bacterial Culture (e.g., S. aureus) Bacteria->Treatment Incubation Incubation Treatment->Incubation Cytotoxicity Cytotoxicity (MTT Assay) Incubation->Cytotoxicity Antibacterial Antibacterial (MIC Determination) Incubation->Antibacterial AntiInflammatory Anti-inflammatory (Griess Assay) Incubation->AntiInflammatory IC50 IC50 / MIC Calculation Cytotoxicity->IC50 Antibacterial->IC50 AntiInflammatory->IC50 anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_pathway NF-κB Signaling Cascade TLR4->NFkB_pathway Initiates NFkB NF-κB (p65/p50) NFkB_pathway->NFkB Activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO Inflammation Inflammation NO->Inflammation Mediates Endiandric_Acid Endiandric Acid Analogues Endiandric_Acid->iNOS_protein Inhibits

References

Unraveling the Bioactivity of Endiandric Acid A Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of Endiandric acid A analogues reveals critical insights into their potential as therapeutic agents. This guide provides a comparative analysis of their cytotoxic and antitubercular activities, supported by experimental data and detailed methodologies. The interaction with the anti-apoptotic protein Mcl-1 is also explored as a key mechanism of action.

Endiandric acids, a class of complex polycyclic natural products, have garnered significant attention from the scientific community due to their unique chemical structures and diverse biological activities.[1][2] Isolated from various plant species of the Beilschmiedia and Endiandra genera, these compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antibacterial, antiplasmodial, and cytotoxic properties.[1] This guide focuses on the structure-activity relationship of analogues of this compound, providing a comparative overview of their efficacy against cancer cell lines and Mycobacterium tuberculosis, and delving into their interaction with the Mcl-1 protein.

Comparative Biological Activity of this compound Analogues

The biological activity of this compound analogues is significantly influenced by the nature and position of substituents on their core structure. The following tables summarize the available quantitative data on their cytotoxic and antitubercular activities.

CompoundCell LineIC50 (µM)Reference
Kingianic acid EHT-29 (colorectal adenocarcinoma)17.1 ± 0.1[3]
A549 (lung adenocarcinoma)15.4 ± 0.2[3]
Beilschmiedic acid LNCI-H460 (large cell lung carcinoma)4.4[4]
Beilschmiedic acid INCI-H460 (large cell lung carcinoma)5.5[4]
Beilschmiedic acid KNCI-H460 (large cell lung carcinoma)5.9[4]
Tsangibeilin BL6 (rat skeletal myoblasts)21.5[5]
Table 1: Cytotoxic Activity of this compound Analogues.
CompoundOrganismMIC (µg/mL)Reference
Erythrophloin CMycobacterium tuberculosis H37Rv50[6]
Suberosol BMycobacterium tuberculosis H37Rv28.9[6]
Table 2: Antitubercular Activity of this compound Analogues.

Structure-Activity Relationship Analysis

The data, although from different studies, allows for a preliminary analysis of the structure-activity relationships. For cytotoxic activity, the presence and nature of substituents on the aromatic ring and modifications to the carboxylic acid moiety appear to be critical. For instance, Kingianic acid E, with a specific substitution pattern on its phenyl ring, exhibits moderate cytotoxicity against colorectal and lung cancer cell lines.[3] The Beilschmiedic acids L, I, and K also show notable activity against lung cancer cells, suggesting that the core tetracyclic structure is a key pharmacophore.[4]

In the context of antitubercular activity, Erythrophloin C and Suberosol B, which are structurally related to this compound, have demonstrated inhibitory effects against Mycobacterium tuberculosis.[6] The specific structural features responsible for this activity warrant further investigation through the synthesis and evaluation of a broader range of analogues.

A significant aspect of the anticancer activity of some Endiandric acid analogues is their ability to interact with anti-apoptotic proteins of the Bcl-2 family, particularly Mcl-1.[3] By binding to Mcl-1, these compounds can disrupt its function of sequestering pro-apoptotic proteins, thereby promoting programmed cell death in cancer cells.

Signaling Pathway and Experimental Workflow

The interaction of this compound analogues with Mcl-1 represents a key signaling pathway for inducing apoptosis. A simplified representation of this pathway and a general workflow for evaluating the bioactivity of these compounds are depicted below.

Mcl1_Pathway This compound Analogue This compound Analogue Mcl-1 Mcl-1 This compound Analogue->Mcl-1 Binds to and inhibits Pro-apoptotic Proteins (e.g., Bak, Bax) Pro-apoptotic Proteins (e.g., Bak, Bax) Mcl-1->Pro-apoptotic Proteins (e.g., Bak, Bax) Sequesters and inhibits Apoptosis Apoptosis Pro-apoptotic Proteins (e.g., Bak, Bax)->Apoptosis Induces

Caption: Mcl-1 Signaling Pathway Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_bioassays Biological Evaluation cluster_analysis Data Analysis Synthesis/Isolation Synthesis/Isolation Purification & Characterization Purification & Characterization Synthesis/Isolation->Purification & Characterization Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Purification & Characterization->Cytotoxicity Assay (MTT) Antitubercular Assay (MABA) Antitubercular Assay (MABA) Purification & Characterization->Antitubercular Assay (MABA) Mcl-1 Binding Assay (FP) Mcl-1 Binding Assay (FP) Purification & Characterization->Mcl-1 Binding Assay (FP) Determine IC50/MIC Determine IC50/MIC Cytotoxicity Assay (MTT)->Determine IC50/MIC Antitubercular Assay (MABA)->Determine IC50/MIC Mcl-1 Binding Assay (FP)->Determine IC50/MIC SAR Analysis SAR Analysis Determine IC50/MIC->SAR Analysis

Caption: Experimental Workflow for SAR Studies.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for 72 hours.[8]

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37°C.[8]

  • Formazan (B1609692) Solubilization: Remove the MTT solution, and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[8]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the control (untreated cells).

Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[9][10]

  • Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at 37°C for 5-7 days.[9]

  • Alamar Blue Addition: Add Alamar Blue reagent to each well and re-incubate for 24 hours.[9]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue from blue to pink.[9]

Mcl-1 Binding Assay (Fluorescence Polarization Assay)

Fluorescence polarization (FP) is a technique used to measure the binding of a fluorescently labeled ligand to a protein.[11]

  • Reagent Preparation: Prepare solutions of the fluorescently labeled Mcl-1 ligand (tracer), purified Mcl-1 protein, and the this compound analogues (competitors) in an appropriate assay buffer.

  • Assay Setup: In a microplate, combine the Mcl-1 protein and the fluorescent tracer at concentrations optimized for the assay.

  • Competitor Addition: Add serial dilutions of the this compound analogues to the wells.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound. The IC50 value, representing the concentration of the analogue that displaces 50% of the tracer, is determined by plotting the polarization values against the logarithm of the competitor concentration.

Conclusion

The structure-activity relationship of this compound analogues is a promising area of research for the development of new anticancer and antitubercular agents. The available data, while not yet comprehensive, highlights the importance of the core tetracyclic structure and the influence of various substituents on biological activity. The interaction with Mcl-1 provides a clear mechanistic rationale for the observed cytotoxic effects. Further systematic studies involving the synthesis and biological evaluation of a wider array of analogues are crucial to fully elucidate the SAR and to identify lead compounds with improved potency and selectivity for future drug development efforts.

References

Target Validation of Endiandric Acid A: A Landscape of Bioactivity and Uncharted Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Endiandric acid A presents a compelling case of a natural product with significant biological activity yet a largely unelucidated mechanism of action. Isolated from trees of the Beilschmiedia and Endiandra genera, this polycyclic compound and its analogues have demonstrated a spectrum of promising pharmacological properties, including antimicrobial, anti-inflammatory, cytotoxic, and antitubercular effects.[1][2][3] However, a deep dive into the scientific literature reveals a landscape rich in synthetic chemistry but sparse in detailed target validation studies, leaving the direct molecular targets of this compound mostly unidentified.

This compound and its related compounds have been reported to possess a range of biological activities. For instance, Endiandric acid C has shown notable antibacterial activity, in some cases superior to ampicillin.[4] Furthermore, certain analogues have exhibited antitubercular activity against Mycobacterium tuberculosis H37Rv.[5][6] Some studies have also pointed towards interactions with anti-apoptotic proteins, suggesting potential applications in oncology.[2] Despite these observations, the specific enzymes, receptors, or signaling pathways that these compounds directly modulate to elicit these effects remain largely unknown.

The majority of research on endiandric acids has concentrated on their unique biosynthesis, which involves a fascinating cascade of non-enzymatic electrocyclic reactions.[1][7][8][9][10][11][12][13][14] This has led to numerous total synthesis campaigns that have captured the attention of organic chemists. While these synthetic achievements are significant, they have not been matched by a similar intensity of investigation into the compound's mechanism of action at a molecular level.

Comparative Biological Activity of Endiandric Acid Analogues

While direct comparative studies with alternative therapeutics targeting a validated pathway are unavailable due to the unknown mechanism of this compound, some data exists on the relative activities of different endiandric acid analogues.

CompoundBiological ActivityOrganism/Cell LineMeasurementValueReference
Endiandric acid CAntibacterialBacillus subtilis, Micrococcus luteus, Streptococcus faecalis, Pseudomonas pallida, Escherichia coliMinimum Inhibitory Concentration (MIC)0.24 - 500 µg/mL[4]
Erythrophloin CAntitubercularMycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC)50 µg/mL[5][6]
Suberosol BAntitubercularMycobacterium tuberculosis H37RvMinimum Inhibitory Concentration (MIC)28.9 µg/mL[5][6]

Future Directions for Target Validation Studies

The current body of research lays a foundation for future investigations aimed at elucidating the mechanism of action of this compound. A logical next step would be to employ modern target identification and validation techniques.

Proposed Experimental Workflow

G cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Analysis Affinity Chromatography Affinity Chromatography Binding Assays Binding Assays Affinity Chromatography->Binding Assays Putative Targets Yeast Two-Hybrid Yeast Two-Hybrid Yeast Two-Hybrid->Binding Assays Interacting Proteins Computational Docking Computational Docking Computational Docking->Binding Assays Predicted Targets Enzyme Inhibition Enzyme Inhibition Binding Assays->Enzyme Inhibition Cellular Thermal Shift Cellular Thermal Shift Binding Assays->Cellular Thermal Shift Transcriptomics Transcriptomics Enzyme Inhibition->Transcriptomics Phosphoproteomics Phosphoproteomics Enzyme Inhibition->Phosphoproteomics Proteomics Proteomics Cellular Thermal Shift->Proteomics This compound This compound This compound->Affinity Chromatography Immobilized Compound This compound->Yeast Two-Hybrid Bait This compound->Computational Docking Ligand

Caption: A proposed workflow for the identification and validation of this compound's molecular targets.

Detailed Methodologies for Future Studies

To facilitate future research, the following are high-level protocols for key experiments in the proposed workflow:

1. Affinity Chromatography-Mass Spectrometry:

  • Objective: To isolate proteins that physically interact with this compound.

  • Methodology:

    • Synthesize an this compound analogue with a linker for immobilization on a solid support (e.g., agarose (B213101) beads).

    • Incubate the immobilized compound with cell lysate from a relevant cell line (e.g., a cancer cell line for cytotoxicity studies or bacterial lysate for antimicrobial studies).

    • Wash away non-specifically bound proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Isothermal Titration Calorimetry (ITC):

  • Objective: To confirm and quantify the binding affinity of this compound to putative target proteins identified in the primary screen.

  • Methodology:

    • Purify the recombinant target protein.

    • Titrate a solution of this compound into a solution of the target protein in the ITC microcalorimeter cell.

    • Measure the heat changes associated with the binding interaction.

    • Analyze the data to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To verify the engagement of this compound with its target protein in a cellular context.

  • Methodology:

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.

Conclusion

This compound and its analogues represent a promising class of natural products with demonstrated biological activities. However, the lack of comprehensive target validation studies significantly hinders their development as therapeutic agents. The path forward requires a systematic approach to identify the molecular targets and elucidate the mechanism of action. The experimental strategies outlined above provide a roadmap for researchers to unlock the full therapeutic potential of these fascinating molecules. By moving beyond the elegant chemistry and delving into the intricate biology, the scientific community can begin to write the next chapter in the story of this compound.

References

Safety Operating Guide

Proper Disposal of Endiandric Acid A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for Endiandric acid A, a complex natural product.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Chemical and Physical Properties of this compound

A summary of the known quantitative data for this compound is presented below. This information is essential for understanding its chemical behavior and potential interactions.

PropertyValue
Molecular Formula C₂₁H₂₂O₂
Molecular Weight 306.4 g/mol
Physical Description Solid (presumed)
Solubility Expected to be soluble in organic solvents

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to treat it as hazardous chemical waste. On-site neutralization is a potential option for dilute aqueous solutions of simple carboxylic acids, but given the complex structure of this compound and the absence of specific toxicity data, this is not recommended without a thorough risk assessment.

Waste Identification and Segregation:
  • Designate a Waste Container: Use a dedicated, properly labeled, and chemically compatible waste container for all this compound waste, including contaminated consumables (e.g., pipette tips, weighing paper). High-density polyethylene (B3416737) (HDPE) is a suitable container material.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard classifications (e.g., "Irritant," "Corrosive" - assumed for carboxylic acids).

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified. Specifically, avoid mixing with strong bases, oxidizing agents, or reactive metals.

Waste Collection and Storage:
  • Container Management: Keep the waste container securely closed except when adding waste. Do not fill the container beyond 80-90% of its capacity to allow for vapor expansion and prevent spills.

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) that is secure, well-ventilated, and away from incompatible materials. The SAA should be inspected regularly for any signs of leakage or container degradation.

Final Disposal:
  • Professional Disposal Service: Arrange for the collection and disposal of the hazardous waste container by a licensed and certified hazardous waste disposal company. Provide the disposal company with all available information about the waste stream.

  • Documentation: Maintain a detailed record of the waste generation and disposal process, including dates, quantities, and disposal manifests, in accordance with institutional and regulatory requirements.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated to prevent cross-contamination and ensure safety.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent in which this compound is soluble (e.g., ethanol, acetone) to remove the bulk of the residue. Collect this solvent rinse as hazardous waste.

  • Detergent Wash: Wash the equipment with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Experimental Workflow for Proper Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Workflow for Proper Disposal of this compound cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Storage cluster_2 Final Disposal A This compound Waste (Solid & Contaminated Materials) B Select & Label HDPE Waste Container A->B 1. Identify & Prepare C Segregate from Incompatible Waste B->C 2. Ensure Safety D Transfer Waste to Labeled Container C->D 3. Collect E Store in Designated Satellite Accumulation Area D->E 4. Store Safely F Arrange for Professional Hazardous Waste Collection E->F 5. Dispose G Document Waste Disposal F->G 6. Record

Caption: Logical workflow for the proper disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.